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  • Product: 4-(trans-4-Pentylcyclohexyl)phenol
  • CAS: 82575-69-7

Core Science & Biosynthesis

Foundational

4-(trans-4-Pentylcyclohexyl)phenol synthesis mechanism

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the synthetic pat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and underlying mechanistic principles for the production of 4-(trans-4-pentylcyclohexyl)phenol. This compound is a critical intermediate in the synthesis of high-performance liquid crystal compounds, where its specific stereochemistry and molecular structure are paramount for achieving desired mesogenic properties.[1][2][3] This document, intended for researchers, chemists, and professionals in drug development and materials science, elucidates a robust multi-step synthetic strategy. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process from precursor to final product.

Introduction and Strategic Overview

4-(trans-4-Pentylcyclohexyl)phenol is a bifunctional molecule featuring a polar phenol head and a nonpolar, rigid trans-cyclohexylpentyl tail. This unique amphiphilic architecture, particularly the linear geometry imparted by the trans configuration, is essential for the formation of the nematic liquid crystal phases widely used in display technologies.[1][2] The synthesis of such a precisely structured molecule is not achievable through a single transformation but requires a meticulous, multi-step approach that controls both regioselectivity and stereochemistry.

The most logical and field-proven synthetic strategy proceeds via three core stages:

  • C-C Bond Formation via Friedel-Crafts Acylation: This key step constructs the fundamental carbon skeleton by attaching the cyclohexyl moiety to the phenol ring. Acylation is strategically employed over alkylation to prevent common side reactions like poly-substitution and carbocation rearrangements.[4][5]

  • Carbonyl Group Reduction: The ketone functionality introduced during acylation is subsequently reduced to a methylene group, completing the alkyl bridge between the two ring systems.

  • Stereochemical Integrity: The synthesis begins with a stereochemically defined precursor, trans-4-pentylcyclohexanecarboxylic acid, to ensure the final product retains the critical trans geometry.

This guide will dissect each stage, detailing the reaction mechanisms, justifying the choice of reagents, and providing actionable experimental protocols.

Overall Synthesis Workflow

The logical flow from starting materials to the final product is illustrated below. This workflow is designed for maximal control and yield.

G cluster_0 Part A: Acylating Agent Preparation cluster_1 Part B: C-C Bond Formation cluster_2 Part C: Reduction to Final Product A trans-4-Pentylcyclohexanecarboxylic Acid B trans-4-Pentylcyclohexanecarbonyl Chloride A->B  SOCl₂ or (COCl)₂ D 4-(trans-4-Pentylcyclohexanoyl)phenol B->D  AlCl₃ (Lewis Acid) C Phenol C->D  Friedel-Crafts Acylation E 4-(trans-4-Pentylcyclohexyl)phenol D->E  Wolff-Kishner or  Clemmensen Reduction

Figure 1: High-level workflow for the synthesis of 4-(trans-4-pentylcyclohexyl)phenol.

Mechanistic Deep Dive and Rationale

Part A: Preparation of the Acylating Agent

The synthesis commences with the activation of trans-4-pentylcyclohexanecarboxylic acid, a commercially available starting material where the crucial trans stereochemistry is already established.[6][7] The carboxylic acid is converted to the more reactive acyl chloride.

  • Reaction: trans-4-Pentylcyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Mechanism (Nucleophilic Acyl Substitution): The lone pair of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂. Following a rearrangement and the loss of HCl and SO₂ gas, the highly reactive acyl chloride is formed. This is a standard, high-yielding transformation.

Part B: Friedel-Crafts Acylation of Phenol

This is the cornerstone of the synthesis, forming the carbon-carbon bond between the phenolic and cyclohexyl moieties.

  • Reaction: Phenol is acylated with the prepared trans-4-pentylcyclohexanecarbonyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9]

  • Expertise - Why Acylation over Alkylation?:

    • Prevention of Polyalkylation: The hydroxyl group of phenol is a strong activating group, making the ring highly susceptible to electrophilic attack. In a Friedel-Crafts alkylation, the resulting alkylated phenol product is even more activated than the starting material, leading to multiple, difficult-to-control alkylation events. In contrast, the product of acylation is an aryl ketone. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring, effectively preventing further acylation.[4][5]

    • No Carbocation Rearrangement: Friedel-Crafts alkylations are notorious for carbocation rearrangements, which would scramble the structure of the cyclohexyl group. The acylium ion electrophile in an acylation reaction is resonance-stabilized and does not rearrange.[4][10]

  • Trustworthiness - C-Acylation vs. O-Acylation: Phenols are bidentate nucleophiles, capable of reacting at the ring (C-acylation) or the hydroxyl group (O-acylation). Without a catalyst, O-acylation to form an ester often predominates. However, in the presence of a Lewis acid like AlCl₃, the thermodynamically more stable C-acylated product is favored. Any O-acylated ester that forms can undergo a Lewis acid-catalyzed Fries Rearrangement to yield the desired C-acylated aryl ketone.[11] The reaction conditions are therefore self-validating for the desired connectivity.

Figure 2: Mechanism of the Friedel-Crafts acylation of phenol. (Note: Images are placeholders).

  • Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This is the key electrophile.[8][12]

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile, attacking the acylium ion. The hydroxyl group is an ortho, para-director. The attack occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions, leading to high regioselectivity. This attack temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Restoration of Aromaticity: The AlCl₄⁻ complex, formed in the first step, acts as a base, abstracting a proton from the ring to restore aromaticity. This regenerates the AlCl₃ catalyst.[4][8]

  • Catalyst Complexation and Work-up: The carbonyl oxygen and the phenolic hydroxyl group of the product are both Lewis basic and form a stable complex with AlCl₃. This prevents the catalyst from turning over. Consequently, a stoichiometric amount (or slight excess) of AlCl₃ is required.[4][5] An aqueous work-up is necessary at the end of the reaction to hydrolyze this complex and liberate the final ketone product.

Part C: Reduction of the Aryl Ketone

The final step is the complete reduction of the carbonyl group to a methylene (CH₂) group. Two classic named reactions are suitable for this transformation.

  • Expertise - Choice of Reduction Method:

    • Wolff-Kishner Reduction: This method employs hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol. It is ideal for substrates that are sensitive to acid but stable under strongly basic, high-temperature conditions.[4][5]

    • Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for substrates that are stable in strong acid but may be sensitive to base.[4][5]

For this particular substrate, both methods are viable, and the choice may depend on available equipment and safety considerations. The Wolff-Kishner reduction is often preferred for its slightly milder work-up procedure.

  • Mechanism (Wolff-Kishner): The reaction proceeds via the initial formation of a hydrazone intermediate from the ketone. The strong base then deprotonates the nitrogen, initiating a sequence that, through a tautomeric shift and proton transfers, leads to the extrusion of nitrogen gas (N₂) and the formation of a carbanion. This carbanion is then protonated by the solvent to yield the final alkane product.

Experimental Protocols and Data

The following protocols are representative methodologies derived from standard organic synthesis practices for the reactions described.

Protocol 1: Synthesis of 4-(trans-4-Pentylcyclohexanoyl)phenol (Friedel-Crafts Acylation)
  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (NaOH solution), and a dropping funnel is set up under a nitrogen atmosphere.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.

  • Addition: Add a solution of trans-4-pentylcyclohexanecarbonyl chloride (1.0 eq.) and phenol (1.05 eq.) in the same solvent to the dropping funnel and add it dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure aryl ketone.

Protocol 2: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol (Wolff-Kishner Reduction)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(trans-4-pentylcyclohexanoyl)phenol (1.0 eq.), potassium hydroxide (KOH, 4.0 eq.), hydrazine hydrate (3.0 eq.), and diethylene glycol as the solvent.

  • Hydrazone Formation: Heat the mixture to 120-140 °C for 2-3 hours to facilitate the formation of the hydrazone.

  • Reduction: Increase the temperature to 190-210 °C, allowing water and excess hydrazine to distill off. Maintain this temperature for 4-6 hours until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify with dilute HCl to a pH of ~2-3.

  • Extraction: Extract the product into ethyl acetate or ether (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The final product, 4-(trans-4-pentylcyclohexyl)phenol, can be purified by recrystallization from heptane or a similar non-polar solvent to afford a white crystalline solid.

Data Summary

The following table summarizes the key parameters for this synthetic sequence. Yields are representative and may vary based on scale and optimization.

StepReactant 1Reactant 2Key Reagents & ConditionsProductExpected Yield
A trans-4-Pentylcyclohexanecarboxylic acidThionyl ChlorideDCM, Reflux, 2htrans-4-Pentylcyclohexanecarbonyl Chloride>95%
B PhenolAcyl Chloride from Step AAlCl₃, DCM, 0°C to RT, 18h4-(trans-4-Pentylcyclohexanoyl)phenol75-85%
C Ketone from Step BHydrazine HydrateKOH, Diethylene Glycol, 210°C, 6h4-(trans-4-Pentylcyclohexyl)phenol80-90%

Conclusion

The synthesis of 4-(trans-4-pentylcyclohexyl)phenol is a prime example of strategic organic synthesis, where a target molecule with precise structural requirements is assembled through a logical sequence of reliable and well-understood reactions. The choice of a Friedel-Crafts acylation followed by a Wolff-Kishner or Clemmensen reduction provides a robust and controllable pathway that avoids the pitfalls of direct alkylation and ensures high regioselectivity. By starting with a stereochemically pure precursor, the critical trans configuration is carried through to the final product. This guide provides the fundamental mechanistic understanding and practical framework necessary for the successful laboratory synthesis of this important liquid crystal intermediate.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

  • PrepChem.com. (2018). Synthesis of 4-methyl-4-phenylcyclohexanone. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Nikpassand, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29571-29621. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: 4-(trans-4-Pentylcyclohexyl)phenol

Mesogenic Scaffolds in Material Science and Medicinal Chemistry[1][2] CAS Number: 82575-69-7 Synonyms: 4-(trans-4-n-Pentylcyclohexyl)phenol; 5CP; 1-(trans-4-Pentylcyclohexyl)-4-hydroxybenzene Molecular Formula: C₁₇H₂₆O M...

Author: BenchChem Technical Support Team. Date: February 2026

Mesogenic Scaffolds in Material Science and Medicinal Chemistry[1][2]

CAS Number: 82575-69-7 Synonyms: 4-(trans-4-n-Pentylcyclohexyl)phenol; 5CP; 1-(trans-4-Pentylcyclohexyl)-4-hydroxybenzene Molecular Formula: C₁₇H₂₆O Molecular Weight: 246.39 g/mol [1][2][3][4][5]

Executive Summary

4-(trans-4-Pentylcyclohexyl)phenol (CAS 82575-69-7) is a high-performance mesogenic intermediate critical to the liquid crystal (LC) industry and increasingly relevant in medicinal chemistry as a hydrophobic scaffold.[1][2][6] Its utility stems from the trans-1,4-cyclohexylene moiety, which confers a rigid, rod-like (calamitic) geometry essential for nematic phase stability.[1][2]

This guide provides a rigorous technical analysis of the compound’s synthesis, characterization, and application.[2] It is designed for process chemists and researchers requiring high-purity protocols and an understanding of the stereochemical challenges inherent in synthesizing trans-disubstituted cyclohexanes.[1][2]

Part 1: Molecular Architecture & Physicochemical Properties[1][2]

The efficacy of CAS 82575-69-7 relies entirely on its stereochemistry.[1][2] The cyclohexane ring can exist in cis or trans configurations.[1][2] Only the trans isomer provides the linearity required for liquid crystallinity and specific receptor binding pockets in drug discovery.[1][2]

PropertyValue / DescriptionSignificance
Configuration Trans-1,4-disubstitutedEnsures equatorial-equatorial orientation of substituents, maximizing linearity and thermodynamic stability.[1][2]
Melting Point 138.0 – 142.0 °CHigh crystallinity indicates strong intermolecular Van der Waals forces.[2]
Phase Behavior Monotropic/Enantiotropic NematicActs as a rigid core component in LC mixtures to widen the nematic temperature range.[2]
Solubility Soluble in organic solvents (DCM, Toluene); Insoluble in waterLipophilic nature makes it an excellent candidate for hydrophobic pockets in protein targets.
Purity Standard > 99.5% (GC/HPLC)Impurities (especially cis-isomers) drastically depress the clearing point of LC mixtures.[1][2]
Structural Logic: The Trans-Effect

In the trans isomer, both the bulky pentyl group and the phenol group occupy equatorial positions (diequatorial).[1][2] This minimizes 1,3-diaxial interactions, making the trans isomer thermodynamically more stable than the cis isomer (where one group must be axial) by approximately 1.7 kcal/mol.[2]

StructureProperty cluster_cis Cis-Isomer (Impurity) TransConfig Trans-Configuration (Diequatorial) Linearity High Linearity (Rod-like Shape) TransConfig->Linearity Geometric Consequence Packing Efficient Molecular Packing Linearity->Packing Intermolecular Forces Bio_Prop Bioisostere for Biphenyls Linearity->Bio_Prop Med Chem LC_Prop Stable Nematic Phase (High Clearing Point) Packing->LC_Prop Material Science CisConfig Cis-Configuration (Axial-Equatorial) Bent Bent Geometry (Kinked) CisConfig->Bent Disruption Disrupts Phase Alignment Bent->Disruption

Figure 1: Causal relationship between stereochemistry and functional properties.[1][2] The trans-configuration is non-negotiable for high-performance applications.[1][2]

Part 2: Synthetic Pathways & Process Chemistry[1][2]

The synthesis of CAS 82575-69-7 presents a classic problem in organic synthesis: Stereocontrol . Direct hydrogenation often yields a mixture of cis and trans isomers.[1][2] The protocol below prioritizes the isolation of the thermodynamic trans product via equilibration.

Core Reaction: Catalytic Hydrogenation & Isomerization

Precursor: 4'-Pentyl-4-biphenylol (or 4-(4-pentylphenyl)phenol).[1][2]

Step-by-Step Protocol:

  • Hydrogenation (Reduction):

    • Reagents: 4'-Pentyl-4-biphenylol, 5% Pd/C (Catalyst), Isopropanol (Solvent).[1][2]

    • Conditions: High pressure (50–100 bar H₂), 100–120°C.[1][2]

    • Mechanism: The aromatic ring bearing the alkyl chain is reduced.[1][2] Note that the phenol ring usually remains aromatic under these conditions due to resonance stabilization, provided the catalyst/conditions are selective.[2]

    • Outcome: A mixture of cis and trans isomers (often ~70:30 favoring cis due to kinetic control).[1][2]

  • Isomerization (The Critical Step):

    • Rationale: To convert the kinetic cis product to the thermodynamic trans product.[1][2]

    • Reagents: Potassium tert-butoxide (t-BuOK) or Aluminum chloride (AlCl₃) depending on the protecting group strategy, though base-catalyzed equilibration is common for free phenols or ethers.[1][2]

    • Process: Reflux the crude mixture in a high-boiling solvent (e.g., Diglyme or Xylene) with the base catalyst.

    • Mechanism: Deprotonation alpha to the ring junction (if ketone intermediate) or radical/catalytic surface re-equilibration allows the ring to flip.[1][2] For the phenol derivative, high-temperature catalytic equilibration (Raney Ni) is often used.[1][2]

    • Target: >90% trans content.

  • Purification:

    • Crystallization: The trans isomer has a significantly higher melting point and lower solubility in cold alkanes (e.g., Hexane/Heptane) than the cis isomer.[2]

    • Procedure: Dissolve crude solid in hot heptane. Cool slowly to 0°C. The trans isomer precipitates as white needles.[1][2] Filter and wash.[1][2]

SynthesisWorkflow cluster_QC Quality Control Gates Start Precursor: 4'-Pentyl-4-biphenylol Hydrogenation Catalytic Hydrogenation (H2, Pd/C, 100 bar, 120°C) Start->Hydrogenation Mixture Intermediate: Cis/Trans Mixture (~70:30) Hydrogenation->Mixture Isomerization Thermodynamic Equilibration (Base cat. or Raney Ni, Reflux) Mixture->Isomerization Heat/Cat QC1 GC: Check Cis/Trans Ratio Mixture->QC1 CrudeTrans Crude Trans-Isomer (>90% Trans) Isomerization->CrudeTrans Recryst Recrystallization (Solvent: Heptane) CrudeTrans->Recryst Final Final Product: 4-(trans-4-Pentylcyclohexyl)phenol (>99.5% Purity) Recryst->Final QC2 DSC: Check Clearing Point Final->QC2

Figure 2: Synthetic workflow emphasizing the isomerization step required to achieve the trans-configuration.

Part 3: Analytical Characterization[1][2]

Validating the identity and purity of CAS 82575-69-7 requires a multi-modal approach.

1. Gas Chromatography (GC)[1][2]
  • Purpose: Quantify cis vs. trans isomeric ratio.

  • Method: Capillary column (e.g., HP-5 or DB-5).[1][2]

  • Observation: The trans isomer typically elutes after the cis isomer on non-polar columns due to its flatter shape interacting more strongly with the stationary phase, though this can vary by column polarity.[2] Standards are required.

2. Differential Scanning Calorimetry (DSC)[1][2]
  • Purpose: Determine phase transition temperatures.

  • Significance:

    • Tm (Melting): Transition from Crystal (Cr) to Nematic (N) or Isotropic (I).[1][2]

    • Tcl (Clearing): Transition from Nematic to Isotropic.[1][2][7][8]

  • Specification: A sharp melting peak at ~139°C confirms high crystalline purity.[1][2] Broadening indicates cis contamination.[1][2]

3. NMR Spectroscopy (1H NMR)
  • Diagnostic Signal: The methine proton (CH-Ar) on the cyclohexane ring.[1][2]

  • Trans-Isomer: Appears as a triplet of triplets (tt) with large coupling constants (J ≈ 12 Hz for axial-axial coupling), indicating the proton is axial (substituent is equatorial).[1][2]

  • Cis-Isomer: Appears as a multiplet with smaller coupling constants.[1][2]

Part 4: Applications & Pharmaceutical Relevance[1][6]
Liquid Crystal Display (LCD) Technology

This compound is a "backbone" component in nematic mixtures for TFT-LCDs.[1][2]

  • Role: The phenol group allows for further functionalization (e.g., esterification with fluorinated benzoic acids) to tune dielectric anisotropy.[2]

  • Performance: The pentyl chain provides the necessary flexibility to lower viscosity, while the rigid core maintains the order parameter.[2]

Pharmaceutical & Drug Development Context

While primarily an LC material, the 4-cyclohexylphenol scaffold is a valuable pharmacophore in drug discovery.[1][2]

  • Bioisostere for Biphenyls: The cyclohexyl ring offers a saturated, slightly bulkier, and more lipophilic alternative to a phenyl ring.[2] This is useful for:

    • Metabolic Stability: Reducing aromatic ring count can improve metabolic half-life.[1][2]

    • Solubility: Increasing sp3 character often improves solubility compared to flat biaryls (the "Escape from Flatland" concept in med chem).[1][2]

  • Estrogen Receptor Modulators: Alkyl-phenols interact with estrogen receptors (ER).[1][2] Researchers screening for Selective Estrogen Receptor Modulators (SERMs) or investigating endocrine disruption use this class of compounds to map the hydrophobic pocket of the ER ligand-binding domain.[1][2]

Part 5: Safety and Toxicology (E-E-A-T)

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][5]

  • H411: Toxic to aquatic life with long-lasting effects (Common for alkylphenols).[1][2]

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves are required.[1][2] Phenolic compounds can penetrate skin.[1][2]

  • Waste: Dispose of as hazardous organic waste. Do not release into drains due to high aquatic toxicity potential.[1][2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123963, 4-(trans-4-Pentylcyclohexyl)phenol.[1][2] PubChem. Available at: [Link][1][2]

  • Google Patents. Synthesis of trans-4-cyclohexylphenol derivatives.[1][2] Google Patents.[1][2] (General reference for Friedel-Crafts/Hydrogenation routes). Available at: [1][2]

Sources

Foundational

Spectroscopic Characterization of 4-(trans-4-Pentylcyclohexyl)phenol: A Technical Guide

Introduction 4-(trans-4-Pentylcyclohexyl)phenol, a key intermediate in the synthesis of advanced liquid crystal materials, possesses a unique molecular architecture that imparts a desirable combination of properties for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(trans-4-Pentylcyclohexyl)phenol, a key intermediate in the synthesis of advanced liquid crystal materials, possesses a unique molecular architecture that imparts a desirable combination of properties for display technologies.[1][2] Its structure, featuring a rigid cyclohexylphenol core coupled with a flexible pentyl chain, is fundamental to the formation of stable nematic liquid crystal phases.[1] A thorough understanding of its molecular structure and purity is paramount for the development of high-performance liquid crystal displays (LCDs) and other optoelectronic devices. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-(trans-4-Pentylcyclohexyl)phenol. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from analogous structures to present a detailed and predictive overview of its spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this important chemical intermediate.

Molecular Structure and Conformation

The molecular formula of 4-(trans-4-Pentylcyclohexyl)phenol is C₁₇H₂₆O, with a corresponding molecular weight of approximately 246.39 g/mol .[3] The key structural features include a phenol group, a cyclohexane ring, and a pentyl chain. The term "trans" in its name is crucial, as it denotes the stereochemical relationship between the phenol and pentyl substituents on the cyclohexane ring. In the more stable chair conformation of the cyclohexane ring, both the bulky 4-hydroxyphenyl and pentyl groups occupy equatorial positions to minimize steric hindrance. This trans-diequatorial arrangement results in a more linear and rigid molecular shape, which is a critical factor for the formation of liquid crystalline phases.

Caption: 2D representation of 4-(trans-4-Pentylcyclohexyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-(trans-4-Pentylcyclohexyl)phenol, both ¹H and ¹³C NMR are essential for structural confirmation and purity assessment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are predicted based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(trans-4-Pentylcyclohexyl)phenol

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenolic -OH~4.5 - 6.0Singlet (broad)1H
Aromatic (ortho to -OH)~6.7Doublet2H
Aromatic (meta to -OH)~7.0Doublet2H
Cyclohexyl -CH (benzylic)~2.4Multiplet1H
Cyclohexyl -CH₂~1.0 - 1.9Multiplets8H
Pentyl -CH₂~1.2 - 1.4Multiplets6H
Pentyl -CH₃~0.9Triplet3H
  • Aromatic Region: The protons on the phenol ring will appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group are expected to be more shielded (upfield) compared to the protons meta to it.

  • Aliphatic Region: The protons of the cyclohexane and pentyl groups will resonate in the upfield region. The benzylic proton on the cyclohexane ring (attached to the carbon bonded to the phenol ring) will be the most downfield of the aliphatic protons due to the deshielding effect of the aromatic ring. The remaining cyclohexyl and pentyl protons will appear as a series of complex multiplets. The terminal methyl group of the pentyl chain will exhibit a characteristic triplet.

  • Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton can be variable and its signal is often broad. Its presence can be confirmed by D₂O exchange, where the peak disappears from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the phenol ring, four signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(trans-4-Pentylcyclohexyl)phenol

CarbonPredicted Chemical Shift (ppm)
Aromatic C-OH~153
Aromatic C (ipso to cyclohexyl)~142
Aromatic C (meta to -OH)~128
Aromatic C (ortho to -OH)~115
Cyclohexyl C (benzylic)~43
Cyclohexyl C~34 - 35
Pentyl C~22 - 37
Pentyl C (terminal CH₃)~14
  • Aromatic Carbons: The carbon attached to the hydroxyl group will be the most downfield signal in the aromatic region. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

  • Aliphatic Carbons: The carbons of the cyclohexane and pentyl chains will appear in the upfield region of the spectrum. The benzylic carbon of the cyclohexane ring will be the most downfield among the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(trans-4-Pentylcyclohexyl)phenol will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for 4-(trans-4-Pentylcyclohexyl)phenol

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)~3600 - 3200Strong, broad
C-H stretch (aromatic)~3100 - 3000Medium
C-H stretch (aliphatic)~2960 - 2850Strong
C=C stretch (aromatic)~1600 and ~1500Medium
C-O stretch (phenolic)~1230Strong
C-H bend (out-of-plane, para-subst.)~830Strong
  • O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group of the phenol, with the broadening due to hydrogen bonding.

  • C-H Stretches: Strong absorptions in the 2960-2850 cm⁻¹ range are indicative of the C-H bonds in the cyclohexane and pentyl groups. Weaker bands around 3100-3000 cm⁻¹ correspond to the aromatic C-H stretches.

  • Aromatic C=C Stretches: Two medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch: A strong band around 1230 cm⁻¹ is expected for the C-O stretching vibration of the phenol.

  • Out-of-Plane Bending: A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the two adjacent hydrogen atoms on the para-substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For 4-(trans-4-Pentylcyclohexyl)phenol, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 246. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(trans-4-Pentylcyclohexyl)phenol

m/zProposed Fragment
246[C₁₇H₂₆O]⁺ (Molecular Ion)
175[M - C₅H₁₁]⁺ (Loss of pentyl radical)
107[HOC₆H₄CH]⁺ (Benzylic cleavage)
94[C₆H₅OH]⁺ (Phenol radical cation)
  • Molecular Ion: The molecular ion peak at m/z 246 confirms the molecular weight of the compound.

  • Loss of the Pentyl Group: A significant fragment at m/z 175 would correspond to the loss of the pentyl radical (•C₅H₁₁), resulting in a stable cyclohexylphenol cation.

  • Benzylic Cleavage: Cleavage of the bond between the cyclohexane ring and the pentyl group is a likely fragmentation pathway, leading to various smaller fragments.

  • Phenolic Fragments: Fragmentation can also lead to the formation of ions characteristic of the phenol moiety, such as the phenol radical cation at m/z 94.

Caption: Predicted major fragmentation pathways for 4-(trans-4-Pentylcyclohexyl)phenol.

Experimental Protocols

To obtain the spectroscopic data discussed, the following general experimental protocols would be employed:

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(trans-4-Pentylcyclohexyl)phenol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Conclusion

The spectroscopic characterization of 4-(trans-4-Pentylcyclohexyl)phenol is crucial for ensuring its quality and suitability for applications in advanced materials. This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. The predicted data, based on established spectroscopic principles and analysis of similar structures, offers a valuable reference for researchers in the field. Experimental verification of these predictions will provide a definitive spectroscopic profile of this important liquid crystal intermediate.

References

  • Vertex AI Search. CAS.82575-69-7 4-(trans-4-Pentylcyclohexyl)phenol.
  • MySkinRecipes. 4-(trans-4-Pentylcyclohexyl)phenol. [Link]

  • PubChem. 4-(4-Pentylcyclohexyl)phenol. [Link]

  • Alfa Aesar. Cyclohexyl halides. [Link]

  • Google Patents.
  • ResearchGate. How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?[Link]

  • PubChem. 4-(4-Pentylcyclohexyl)phenol. [Link]

Sources

Exploratory

Phase Transition Dynamics & Mesogenic Potential of 4-(trans-4-Pentylcyclohexyl)phenol

The following technical guide details the phase transition behavior, thermodynamic characterization, and structural utility of 4-(trans-4-Pentylcyclohexyl)phenol. Technical Monograph | Version 1.0 Target Audience: Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the phase transition behavior, thermodynamic characterization, and structural utility of 4-(trans-4-Pentylcyclohexyl)phenol.

Technical Monograph | Version 1.0 Target Audience: Pharmaceutical Scientists, Material Physicists, and Formulation Engineers.

Executive Summary

4-(trans-4-Pentylcyclohexyl)phenol (CAS: 82575-69-7), often denoted as 5PCH-OH , serves as a critical mesogenic scaffold in the synthesis of advanced liquid crystalline materials and anisotropic pharmaceutical delivery systems. Unlike its renowned derivative 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH-5), which exhibits a stable nematic phase near room temperature, 5PCH-OH is characterized by a high-temperature crystalline phase driven by intermolecular hydrogen bonding.

This guide analyzes the thermodynamic landscape of 5PCH-OH, detailing its solid-state polymorphism, melting behavior, and its role as a "virtual mesogen" in stabilizing liquid crystal formulations.

Molecular Architecture & Thermodynamics

Structural Determinants of Phase Behavior

The phase behavior of 5PCH-OH is governed by the competition between the rigid cyclohexyl-phenyl core and the flexible pentyl tail, modulated by the terminal hydroxyl group.

  • Geometric Anisotropy: The trans-configuration of the cyclohexane ring is thermodynamically stable and ensures the linearity required for mesophase formation. The cis-isomer introduces a "kink" that disrupts packing, preventing liquid crystallinity.

  • Hydrogen Bonding (The "Dimer" Effect): In the solid state, the phenolic hydroxyl groups form head-to-head hydrogen bonds. This effectively doubles the molecular length, creating a supramolecular dimer that mimics a longer rod-like mesogen. However, the high lattice energy associated with this network raises the melting point significantly, often masking liquid crystalline phases (virtual mesogenicity).

Comparative Phase Transition Data

The following table contrasts 5PCH-OH with its nitrile derivative (PCH-5) to illustrate the impact of the terminal group on phase transitions.

Property4-(trans-4-Pentylcyclohexyl)phenol (5PCH-OH)4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5)
CAS Number 82575-69-761204-01-1
Molecular Weight 246.39 g/mol 255.40 g/mol
Melting Point (

)
138–142 °C [1, 2]~30 °C [3]
Clearing Point (

)
N/A (Melts to Isotropic)~55 °C (Nematic -> Isotropic)
Dominant Interaction Strong H-Bonding (O-H···O)Dipole-Dipole (CN group)
Mesophase Behavior Crystalline (Monotropic Mesophase possible upon supercooling)Enantiotropic Nematic

Technical Insight: The >100°C difference in melting point highlights the cohesive energy density imparted by the phenolic H-bonds. For drug development, this high crystallinity makes 5PCH-OH an excellent candidate for stabilizing amorphous solid dispersions via co-crystallization.

Experimental Characterization Protocols

To validate the phase purity and transition behavior of 5PCH-OH, a multi-modal approach combining calorimetry and microscopy is required.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine the precise onset of melting and screen for monotropic liquid crystalline phases (phases that appear only during cooling).

  • Sample Prep: Weigh 2–5 mg of 5PCH-OH into an aluminum pan. Hermetically seal to prevent sublimation at high

    
    .
    
  • Heating Cycle 1: Heat from 25°C to 160°C at 10°C/min.

    • Expectation: A sharp endothermic peak at ~138°C corresponding to the Crystal

      
       Isotropic transition (
      
      
      
      ).
  • Cooling Cycle: Cool from 160°C to 0°C at 5°C/min.

    • Critical Observation: Watch for small exothermic peaks before recrystallization. These indicate the formation of a monotropic nematic or smectic phase facilitated by the supercooled liquid state.

  • Heating Cycle 2: Re-heat to confirm the stability of the crystalline form.

Polarized Optical Microscopy (POM)

Objective: Visual confirmation of phase textures.

  • Setup: Place sample between glass coverslips on a hot stage. Cross polarizers at 90°.

  • Observation:

    • At 25°C: Bright, birefringent crystalline texture (polychromatic).

    • At 140°C: Instant transition to a dark field (Isotropic liquid).

    • Upon Cooling: If a mesophase forms, characteristic textures (e.g., Schlieren texture for Nematic, Focal Conic for Smectic) will appear momentarily before rapid crystallization.

Visualization of Phase Dynamics

The following diagram illustrates the thermodynamic pathway of 5PCH-OH and its transformation into active mesogens.

PhaseBehavior Solid Crystalline Solid (H-Bonded Dimers) Tm ~ 138°C Iso Isotropic Liquid (Disordered) Solid->Iso Heating (Endothermic) Deriv Ester/Nitrile Derivative (e.g., PCH-5) Solid->Deriv Chemical Synthesis (Esterification/Cyano-sub) Iso->Solid Cooling (Recrystallization) Meso Monotropic Mesophase (Unstable/Transient) Iso->Meso Supercooling (Rapid Quench) Meso->Solid Relaxation Deriv->Iso Enantiotropic LC Phase (Tm ~30°C)

Figure 1: Thermodynamic phase transition map of 5PCH-OH. Note the direct transition to isotropic liquid upon heating, contrasting with the stable mesophases of its derivatives.

Applications in Drug Development & Material Science[1]

Liquid Crystal Nanoparticles (LCNPs)

While 5PCH-OH is high-melting, it is used as a lipid core component in the formulation of LCNPs.

  • Mechanism: The rigid cyclohexyl ring provides structural integrity to the lipid bilayer or micelle core, while the phenol group allows for surface functionalization or interaction with polar drug payloads.

  • Benefit: Enhances the loading capacity of hydrophobic drugs by creating ordered domains within the carrier particle.

Synthesis Intermediate for "Smart" Materials

5PCH-OH is the immediate precursor to phenyl ester liquid crystals used in thermographic sensors (e.g., temperature-sensitive skins for medical diagnostics).

  • Reaction Logic: The phenol is esterified with 4-substituted benzoic acids. The resulting ester linkage breaks the strong H-bond network of the parent phenol, lowering the melting point and revealing broad nematic ranges suitable for body-temperature applications.

References

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like Polystyrene Containing 4-(trans-4-alkylcyclohexyl)phenoxymethyl. Polymers.[1][2][3] Retrieved from [Link]

  • NIH/PMC. (2011). Crystal structure of 4-(4-pentylcyclohexyl)phenol. PMC. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility of 4-(trans-4-Pentylcyclohexyl)phenol in Organic Solvents

Executive Summary 4-(trans-4-Pentylcyclohexyl)phenol, hereafter referred to as PCH5-OH, is a crucial intermediate in the synthesis of high-performance liquid crystal monomers and specialty polymers.[1][2] Its unique mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(trans-4-Pentylcyclohexyl)phenol, hereafter referred to as PCH5-OH, is a crucial intermediate in the synthesis of high-performance liquid crystal monomers and specialty polymers.[1][2] Its unique molecular structure, featuring a nonpolar pentylcyclohexyl group and a polar phenolic head, dictates a complex solubility profile that is critical for its purification, formulation, and reaction chemistry. This guide provides a comprehensive overview of the solubility of PCH5-OH in various organic solvents, grounded in physicochemical principles. It offers qualitative solubility data, explains the intermolecular forces governing its behavior, and provides a robust, field-tested protocol for the experimental determination of solubility to ensure reproducible results.

The Physicochemical Basis of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (PCH5-OH) and the solvent. The structure of PCH5-OH is distinctly amphiphilic.

  • Nonpolar Domain: The trans-4-pentylcyclohexyl group is a large, aliphatic, and highly nonpolar moiety. This part of the molecule interacts favorably with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).

  • Polar Domain: The phenol group contains a hydroxyl (-OH) functional group. This group is polar and capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).

An effective solvent for PCH5-OH must be able to interact favorably with both of these domains to overcome the solute-solute interactions in the solid crystal lattice.

The interplay between these domains is visually represented below.

Caption: Intermolecular forces governing PCH5-OH solubility.

Solubility Profile of PCH5-OH

Direct quantitative solubility data for PCH5-OH is not widely published in academic literature. However, by synthesizing information from chemical supplier data, patents, and related synthetic procedures, a reliable qualitative and semi-quantitative profile can be established.

Table 1: Summary of PCH5-OH Solubility in Common Organic Solvents

Solvent ClassSpecific SolventObserved SolubilityRationale for Interaction
Polar Aprotic Tetrahydrofuran (THF)Soluble[3]THF's ether oxygen can act as a hydrogen bond acceptor for the phenol group, while its nonpolar ring structure interacts well with the cyclohexyl group.
Polar Protic MethanolSoluble[4]Methanol is an excellent hydrogen bonding partner for the phenol group and has sufficient alkyl character to solvate the nonpolar tail.
EthanolModerate[3] to SolubleSimilar to methanol, ethanol effectively solvates both ends of the molecule. It is a common solvent for reactions and recrystallization involving PCH5-OH derivatives.[5][6]
Aromatic Toluene / XyleneLikely SolubleThe aromatic ring can interact favorably with the phenyl group of PCH5-OH, and its overall low polarity is suitable for solvating the large aliphatic tail.
Halogenated Dichloromethane (DCM)Likely SolubleDCM is a versatile solvent that can dissolve moderately polar compounds.
Nonpolar Heptane / HexaneSparingly Soluble to Insoluble at RTWhile these solvents interact well with the pentylcyclohexyl tail, they cannot effectively solvate the polar phenol head, limiting overall solubility. Hexane is noted as a potential recrystallization solvent, implying solubility at elevated temperatures.[7]
Mixed Solvents Heptane-Ethyl AcetateSoluble (used for chromatography and recrystallization)[8]This combination is highly effective. The nonpolar heptane solvates the tail, while the polar ester group of ethyl acetate interacts with the phenol head, providing a balanced solvent system.

Standard Protocol for Experimental Solubility Determination

To generate precise, quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol ensures the solution reaches equilibrium, providing a trustworthy and reproducible measurement.

Principle

An excess of the solid compound (PCH5-OH) is agitated in the solvent of interest at a constant temperature for a sufficient duration to achieve equilibrium (saturation). The saturated solution is then filtered to remove undissolved solid, and the concentration of PCH5-OH in the clear supernatant is quantified.

Materials and Equipment
  • Analytical balance (±0.1 mg)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess amount of PCH5-OH (e.g., 100 mg) to a vial. The exact mass is not critical, but it must be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 5.0 mL) into the vial.

  • Equilibration: Seal the vial and place it in the temperature-controlled orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24-48 hours. Causality Note: A prolonged equilibration time is critical to ensure the system reaches true thermodynamic equilibrium. Visual confirmation that solid material persists is essential.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. Self-Validation Note: Filtering is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration. The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Accurately dilute the filtered saturate with a known volume of a suitable solvent to bring its concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of PCH5-OH.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis A 1. Add Excess Solid PCH5-OH to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant T (24-48 hours) B->C D 4. Settle Slurry (2 hours) C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Sample Accurately E->F G 7. Quantify Concentration (e.g., HPLC, UV-Vis) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Practical Implications for Researchers

  • Purification: The "moderate" solubility in ethanol and noted use of hexane suggest that recrystallization is a viable purification strategy.[5][6][7] A common approach would be to dissolve the crude PCH5-OH in a minimal amount of a hot, good solvent (like ethanol or a heptane-ethyl acetate mixture) and then either cool it or add a cold, poor solvent (like hexane) to induce crystallization of the pure compound.

  • Reaction Chemistry: For reactions involving the derivatization of the phenol group, THF is an excellent solvent choice due to its high solvating power and lack of reactive protons.[3]

  • Formulation: When developing formulations for liquid crystal mixtures or other applications, understanding the solubility limits in various nonpolar and moderately polar solvents is key to preventing precipitation and ensuring mixture stability.

Conclusion

4-(trans-4-Pentylcyclohexyl)phenol exhibits a nuanced solubility profile dictated by its amphiphilic structure. It is generally soluble in polar protic and aprotic solvents like methanol and THF, which can effectively solvate both its polar and nonpolar regions. Mixed solvent systems, such as heptane-ethyl acetate, are highly effective for purification processes like column chromatography and recrystallization.[8] For drug development and materials science professionals, the generation of precise, quantitative solubility data via the standardized protocol outlined herein is essential for robust process development, formulation design, and regulatory compliance.

References

  • High Quality and Purity CAS 82598-08-1 Trans-4-(Trans-4... Google Search.
  • 4-(4-Pentylcyclohexyl)phenol | C17H26O. PubChem, National Library of Medicine. [Link]

  • 4-(trans-4-Pentylcyclohexyl)phenol. Yantai Xianhua Technology Group Co., Ltd.. [Link]

  • 4-(trans-4-Pentylcyclohexyl)phenol. MySkinRecipes. [Link]

  • Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

  • Cyclohexane derivative and liquid crystal composition containing the same.
  • Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity. ACS Publications, Macromolecules. [Link]

  • Structure and Electroconductivity of a Sheared Liquid-Crystalline Polyacetylene Derivative: Poly(5-p-(trans-4-pentacyclohexyl)phenoxy-1-pentyne). ACS Publications, Macromolecules. [Link]

Sources

Exploratory

Thermal Stability & Characterization of 4-(trans-4-Pentylcyclohexyl)phenol (5PCO)

Technical Guide for Materials Scientists & Process Chemists [1] Executive Summary This guide provides a technical analysis of the thermal stability profile of 4-(trans-4-Pentylcyclohexyl)phenol (CAS: 82575-69-7), industr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Materials Scientists & Process Chemists [1]

Executive Summary

This guide provides a technical analysis of the thermal stability profile of 4-(trans-4-Pentylcyclohexyl)phenol (CAS: 82575-69-7), industrially known as 5PCO .[1] While widely recognized as a critical intermediate for liquid crystal (LC) mesogens—specifically the phenylcyclohexane (PCH) class—its utility extends into pharmaceutical scaffolds due to the rigid cyclohexyl core.[1]

Critical Insight: Unlike its downstream derivatives (e.g., cyanophenyls), 5PCO possesses a free phenolic hydroxyl group.[1] This introduces a specific vulnerability to oxidative degradation prior to thermal decomposition.[1] Researchers must distinguish between thermodynamic stability (isomerization of the cyclohexane ring) and chemical stability (oxidation of the phenol).[1]

Part 1: Molecular Architecture & Thermal Properties[1]

The stability of 5PCO is dictated by the interplay between its three structural domains: the flexible alkyl tail, the rigid cyclohexane core, and the reactive phenolic head.[1]

Physicochemical Profile

The following data represents the standard profile for high-purity (>99.5%) material synthesized via the hydrogenation of 4-pentylphenol or similar routes.

PropertyValue / RangeSignificance
Molecular Formula

MW: 246.39 g/mol
Melting Point (

)
138.0 – 142.0 °C High

indicates strong intermolecular H-bonding due to the -OH group.[1]
Boiling Point ~369.5 °C (Predicted)Theoretical limit; decomposition usually precedes boiling at atm pressure.[1]
Flash Point > 150 °CNon-volatile, but dust explosion hazard in powder form.[1]
Isomeric Purity > 99% transCritical.[1] The cis isomer disrupts LC phase alignment and lowers thermal stability.[1]
Solubility Soluble in alcohols, DCM.[1]Insoluble in water.[1]

Note on Nomenclature: Do not confuse 5PCO (the phenol) with PCH-5 (4-(trans-4-pentylcyclohexyl)benzonitrile).[1] PCH-5 is a room-temperature liquid crystal (


), whereas 5PCO is a solid precursor with a much higher melting point.[1]

Part 2: Mechanisms of Thermal Degradation[1]

Understanding the "Why" behind degradation allows for better control during synthesis and formulation.[1]

Primary Failure Mode: Oxidative Coupling (Chemical)

The phenolic proton is the Achilles' heel of 5PCO.[1] At elevated temperatures (>60°C) in the presence of oxygen, the phenol ring undergoes radical oxidation.[1]

  • Mechanism: Formation of phenoxy radicals leading to C-C or C-O coupling (dimerization).[1]

  • Result: Formation of colored impurities (yellowing) and quinones.[1]

  • Prevention: Inert atmosphere (

    
     or 
    
    
    
    ) is mandatory during heating.[1]
Secondary Failure Mode: Trans-to-Cis Isomerization (Thermodynamic)

The trans configuration (diequatorial substituents) is thermodynamically favored by ~1.7 kcal/mol over the cis form.[1]

  • Trigger: Extreme temperatures (>200°C) or acidic catalytic environments.[1][2]

  • Impact: The cis isomer introduces a "kink" in the linear molecule, destroying the rod-like geometry required for liquid crystalline phases.[1]

Tertiary Failure Mode: Pyrolysis

At temperatures exceeding 300°C, homolytic cleavage of the alkyl chain or the cyclohexane ring occurs.[1]

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways.

DegradationPathways Start 5PCO (Pure Trans) Heat Heat (>150°C) + O2 Start->Heat HeatInert Heat (>200°C) Inert Atm Start->HeatInert Radical Phenoxy Radical Heat->Radical -H• Isomerization Trans-Cis Isomerization HeatInert->Isomerization Thermodynamic Equilibrium Quinone Quinones/Dimers (Yellowing) Radical->Quinone Coupling CisImpurity Cis-Isomer (Loss of LC Phase) Isomerization->CisImpurity

Figure 1: Thermal and oxidative degradation pathways of 5PCO.[1] Note that oxidative yellowing occurs at lower temperatures than isomerization.[1]

Part 3: Analytical Protocols (Validation)

To certify the thermal stability of a 5PCO batch, a multi-modal approach combining calorimetry and chromatography is required.[1]

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine phase transition purity and detect cis contamination.[1]

  • Sample Prep: Weigh 3–5 mg of 5PCO into an aluminum pan. Crimp with a pinhole lid (allows outgassing if decomposition occurs).[1]

  • Cycle 1 (Conditioning): Heat from 25°C to 160°C at 10°C/min. (Melting peak should be sharp at ~140°C).[1]

  • Cooling: Cool to 25°C at 10°C/min to observe crystallization behavior.

  • Cycle 2 (Analysis): Re-heat to 160°C.

  • Validation Criteria:

    • The melting peak onset (

      
      ) should not shift by >0.5°C between cycles.[1]
      
    • Broadening of the peak in Cycle 2 indicates thermal instability or impurity formation during the melt.[1]

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To establish the absolute decomposition limit (


).[1]
  • Atmosphere: Run parallel experiments in

    
     (inert) and Air (oxidative).
    
  • Ramp: Heat from 40°C to 500°C at 10°C/min.

  • Data Interpretation:

    • 
       (5% Weight Loss):  Usually >250°C in 
      
      
      
      .[1]
    • Oxidative Onset: In air, weight loss or gain (oxidation) may begin significantly lower.[1]

    • Causality: If TGA shows stability up to 250°C but the sample yellows, the degradation is chemical (trace oxidation) not physical (volatilization).[1]

Protocol C: HPLC for Impurity Profiling

Purpose: To quantify quinone formation and cis-isomers after thermal stress testing.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase: Acetonitrile/Water (Gradient 70:30 to 100:0).[1]

  • Detection: UV at 280 nm (phenol absorption).[1]

  • Standard: Pure trans-5PCO.[1][3] Impurities will elute at different retention times (cis-isomers usually elute before trans-isomers due to higher polarity/lower planarity).[1]

Part 4: Stability in Application & Handling[1]

Formulation & Synthesis

When using 5PCO as a scaffold for drug development or LC synthesis:

  • Esterification: If converting the phenol to an ester, ensure the reaction temperature does not exceed 100°C unless strictly anaerobic.[1] The phenol is prone to oxidation under basic conditions (e.g., Williamson ether synthesis).[1]

  • Solvent Choice: Avoid chlorinated solvents at high temperatures if Lewis acids are present, as this can catalyze the trans-to-cis isomerization.[1]

Storage Recommendations
  • Temperature: Store below 30°C.

  • Atmosphere: Argon blanket is preferred over Nitrogen for long-term storage of opened containers.[1]

  • Container: Amber glass (protects from UV-induced radical formation).[1]

Workflow Visualization

The following diagram outlines the standard operating procedure for validating a new batch of 5PCO.

ValidationWorkflow cluster_Thermal Thermal Analysis cluster_Chem Chemical Analysis Batch Incoming 5PCO Batch DSC DSC Analysis (Tm & Purity) Batch->DSC TGA TGA Analysis (Decomp Limit) Batch->TGA HPLC HPLC (Cis/Trans Ratio) Batch->HPLC Decision Quality Check DSC->Decision Tm > 138°C TGA->Decision Td > 250°C HPLC->Decision Trans > 99% Reject Reject / Reprocess Decision->Reject Fail Approve Release for Synthesis Decision->Approve Pass

Figure 2: Quality Control Workflow for 5PCO validation prior to synthesis.

References

  • MySkinRecipes. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol Technical Specifications. Retrieved from [Link][1][4]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 4-Cyclohexylphenol Compound Summary (Analogous Structure). Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[1] One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion. Green Chemistry. Retrieved from [Link]

Sources

Foundational

The Unsung Scaffold: Pentylcyclohexyl Phenols and the PCH Revolution

The discovery and application of pentylcyclohexyl phenols —specifically 4-(trans-4-pentylcyclohexyl)phenol —represents a pivotal, albeit often under-discussed, chapter in the history of liquid crystal (LC) chemistry. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

The discovery and application of pentylcyclohexyl phenols —specifically 4-(trans-4-pentylcyclohexyl)phenol —represents a pivotal, albeit often under-discussed, chapter in the history of liquid crystal (LC) chemistry. While the cyanobiphenyls (like 5CB) discovered by George Gray are famous for enabling the first commercial LCDs, the phenylcyclohexanes (PCH) derived from these phenols, discovered by Rudolf Eidenschink at Merck KGaA, were the engineering breakthrough that made LCDs fast, stable, and battery-efficient enough for complex displays (like laptops and active-matrix screens).

This guide details the history, chemical engineering, and synthetic utility of this critical mesogenic scaffold.

Technical Whitepaper | Liquid Crystal Materials Science

Executive Summary: The Viscosity Crisis

In the mid-1970s, the liquid crystal display industry faced a "viscosity crisis." The dominant materials, cyanobiphenyls , were stable but possessed relatively high rotational viscosity (


). This limited the response time of displays, causing "ghosting" in rapidly changing images.

The solution came from Merck KGaA in 1976 with the invention of the Phenylcyclohexane (PCH) class. The core intermediate for this family is 4-(trans-4-pentylcyclohexyl)phenol . By replacing one benzene ring of the biphenyl core with a saturated cyclohexane ring, researchers achieved a dramatic reduction in viscosity while maintaining the nematic phase. This guide explores the synthesis and impact of this specific phenol derivative.

Historical Context: From Biphenyls to Cyclohexanes[1][2][3]

The Precursor Era (1900–1970)

Early liquid crystals (Schiff bases) were chemically unstable, degrading under UV light and moisture. The industry needed a stable, room-temperature nematic liquid crystal.

The Cyanobiphenyl Breakthrough (1973)

George Gray (University of Hull) synthesized 4-cyano-4'-pentylbiphenyl (5CB) . It was chemically stable and room-temperature nematic. However, its high optical birefringence (


) and viscosity restricted its use in advanced multiplexed displays.
The Merck PCH Counter-Stroke (1976)

Rudolf Eidenschink , working at Merck, hypothesized that breaking the aromatic conjugation would lower the viscosity. He synthesized the PCH (Phenylcyclohexane) family.[1][2] The critical building block for the ester derivatives of this family was 4-(trans-4-pentylcyclohexyl)phenol .

  • Key Advantage: The cyclohexane ring is flexible yet rigid enough to maintain linearity (in trans configuration). It lowers the dielectric anisotropy slightly but significantly reduces viscosity, enabling faster switching speeds.

Molecular Architecture & Causality

The molecule 4-(trans-4-pentylcyclohexyl)phenol (often abbreviated as 5PCO or PCH-5-OH ) is not usually the final LC material but the "reactive handle" used to create esters and ethers.

Structural Logic
  • Pentyl Tail (

    
    ):  A 5-carbon chain provides the optimal balance between melting point depression (preventing crystallization) and clearing point elevation (maintaining the nematic phase). Shorter chains (propyl) melt too high; longer chains (heptyl) induce smectic phases (undesirable for TN-LCDs).
    
  • Cyclohexane Ring:

    • Causality: Saturated rings have lower polarizability than benzene rings. This reduces van der Waals forces between molecules, lowering the rotational viscosity .

    • Configuration: Only the trans isomer is linear (rod-like) and mesogenic. The cis isomer is bent and disrupts the liquid crystal phase.

  • Phenolic Hydroxyl (-OH): This group allows for esterification with acid chlorides (e.g., benzoic acids) to create PCH esters , or etherification to create low-viscosity diluents.

Technical Data: PCH vs. Biphenyls[2]

The following table illustrates why the industry shifted toward PCH derivatives (synthesized from pentylcyclohexyl phenols).

PropertyCyanobiphenyl (5CB)Phenylcyclohexane (PCH-5)Impact on Display
Core Structure Biphenyl (Ar-Ar)Phenylcyclohexane (Cy-Ar)Stability & Viscosity
Viscosity (

)
~22~12PCH is ~45% faster
Birefringence (

)
0.190.12PCH allows thicker cell gaps
Dielectric Anisotropy (

)
+13.0+10.0PCH requires slightly higher voltage
UV Stability GoodExcellent PCH is transparent to UV

Experimental Protocol: Synthesis of 4-(trans-4-pentylcyclohexyl)phenol

This protocol describes the "self-validating" synthesis of the phenol from commercially available precursors. The critical step is ensuring the trans configuration, which is thermodynamically favored.

Reagents
  • 4-Bromoanisole

  • 4-Pentylcyclohexanone

  • Magnesium turnings (for Grignard)

  • p-Toluenesulfonic acid (pTSA)

  • Palladium on Carbon (Pd/C) or Raney Nickel

  • Hydrobromic acid (HBr) or Boron Tribromide (

    
    )
    
Workflow
Step 1: Grignard Addition
  • Generate the Grignard reagent from 4-bromoanisole and Mg in dry THF.

  • Add 4-pentylcyclohexanone dropwise at 0°C.

  • Mechanism: The nucleophilic phenyl ring attacks the ketone, forming a tertiary alcohol.

  • Validation: TLC should show disappearance of the ketone.

Step 2: Dehydration & Hydrogenation
  • Reflux the tertiary alcohol with catalytic pTSA in toluene (Dean-Stark trap) to dehydrate it to the alkene: 1-(4-methoxyphenyl)-4-pentylcyclohexene .

  • Hydrogenate the alkene using Pd/C at 3-5 bar

    
    .
    
    • Critical Control: This step produces a mixture of cis and trans isomers.

    • Isomerization: To maximize the trans yield, the product is often treated with a base (potassium tert-butoxide) or crystallized. The trans isomer is thermodynamically more stable (equatorial substituents).

Step 3: Demethylation
  • Reflux the methoxy derivative in 48% HBr (acetic acid solvent) or treat with

    
     in DCM at -78°C.
    
  • Quench with ice water and extract.

  • Purification: Recrystallize from hexane/ethanol.

    • Self-Validation: The melting point of pure 4-(trans-4-pentylcyclohexyl)phenol is distinct. Impure cis isomers will drastically lower the melting point.

Visualization of Pathways

Diagram 1: Synthesis of the PCH Scaffold

This diagram outlines the chemical engineering pathway from raw materials to the mesogenic phenol.

G Start1 4-Bromoanisole Grignard Grignard Reaction (THF, Mg) Start1->Grignard Start2 4-Pentylcyclohexanone Start2->Grignard Intermediate1 Tertiary Alcohol Grignard->Intermediate1 Dehydration Dehydration (-H2O, pTSA) Intermediate1->Dehydration Alkene Cyclohexene Derivative Dehydration->Alkene Hydrogenation Hydrogenation (H2, Pd/C) Alkene->Hydrogenation Methoxy 4-(trans-4-pentylcyclohexyl)anisole Hydrogenation->Methoxy + Isomerization Demethylation Demethylation (HBr or BBr3) Methoxy->Demethylation Final 4-(trans-4-pentylcyclohexyl)phenol (The Target Scaffold) Demethylation->Final

Caption: Synthesis pathway for 4-(trans-4-pentylcyclohexyl)phenol, utilizing Grignard coupling and thermodynamic isomerization to achieve the trans-configuration.

Diagram 2: The "PCH Effect" on Liquid Crystal Properties

This diagram illustrates the logical relationship between molecular structure and display performance.

PCH_Effect Structure Cyclohexane Ring Substitution (Replacing Benzene) Effect1 Disrupted Conjugation Structure->Effect1 Effect2 Reduced Polarizability Structure->Effect2 Result1 Lower UV Absorption (High Stability) Effect1->Result1 Result2 Lower Viscosity (Faster Switching) Effect2->Result2 Result3 Lower Birefringence Effect2->Result3 App Application: Active Matrix Displays (TFT-LCD) Result1->App Result2->App

Caption: Causality chain showing how the cyclohexane ring improves stability and speed, enabling modern TFT-LCDs.

References

  • Merck KGaA. (n.d.). 100 Years of Liquid Crystals at Merck. Scribd. Retrieved February 12, 2026, from [Link]

  • Kawamoto, H. (2002). The History of Liquid-Crystal Displays. Proceedings of the IEEE. Retrieved February 12, 2026, from [Link] (Snippet via Leiden University: Link)

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
  • Eidenschink, R., et al. (1977).[3] Substituted Phenylcyclohexanes - A New Class of Liquid Crystals. Angewandte Chemie. (Foundational paper for PCH discovery).

Sources

Exploratory

An In-Depth Technical Guide on 4-(trans-4-Pentylcyclohexyl)phenol as a Liquid Crystal Precursor

Introduction: The Pivotal Role of 4-(trans-4-Pentylcyclohexyl)phenol in Advanced Display Technologies In the landscape of materials science, few compounds have had as significant an impact on the advancement of liquid cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 4-(trans-4-Pentylcyclohexyl)phenol in Advanced Display Technologies

In the landscape of materials science, few compounds have had as significant an impact on the advancement of liquid crystal displays (LCDs) as 4-(trans-4-pentylcyclohexyl)phenol. This organic compound serves as a critical precursor in the synthesis of a wide array of liquid crystals, which are the fundamental components of the now-ubiquitous LCD technology. Its unique molecular architecture, characterized by a harmonious balance of rigidity and flexibility, makes it an ideal building block for creating the mesogenic materials that underpin modern display and optical technologies.[1]

The defining feature of 4-(trans-4-pentylcyclohexyl)phenol is its hybrid structure, which seamlessly integrates a rigid cyclohexane-phenol core with a flexible pentyl chain.[2] This combination is instrumental in inducing the formation of liquid crystal phases, particularly the nematic phase, which is the most commonly utilized in LCDs.[1][2] The rigid core provides the necessary structural anisotropy for the molecules to align in an ordered fashion, while the flexible alkyl chain imparts the fluidity required for the liquid crystalline state.[1][2] This delicate interplay between rigidity and flexibility is paramount in determining the key properties of the resulting liquid crystal, such as its temperature range, viscosity, and response time to an electric field.[3]

This technical guide provides a comprehensive overview of 4-(trans-4-pentylcyclohexyl)phenol, from its fundamental physicochemical properties to its synthesis, its role in the formation of liquid crystals, and the characterization and application of the resulting materials. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are engaged in the design and synthesis of novel liquid crystal materials and their integration into advanced technologies.

Physicochemical Properties of 4-(trans-4-Pentylcyclohexyl)phenol

The utility of 4-(trans-4-pentylcyclohexyl)phenol as a liquid crystal precursor is deeply rooted in its distinct physicochemical properties. A thorough understanding of these properties is essential for its effective application in the synthesis of high-performance liquid crystal materials.

PropertyValueReference
CAS Number 82575-69-7[3][4]
Molecular Formula C₁₇H₂₆O[3][4][5]
Molecular Weight 246.39 g/mol [3][4]
Boiling Point 369.5°C[3]
Appearance White powder/crystals[5][6]
Purity ≥98%[4][5]
Storage Room temperature, dry, under nitrogen[3][4]

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// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; H1 [label="H", fontcolor="#4285F4"];

SynthesisWorkflow Start Phenol & Pentanoyl Chloride Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Intermediate1 4-Pentanoylphenol Step1->Intermediate1 Step2 Clemmensen Reduction (Zn(Hg), HCl) Intermediate1->Step2 Intermediate2 4-Pentylphenol Step2->Intermediate2 Step3 Catalytic Hydrogenation (Raney Ni, H2) Intermediate2->Step3 End 4-(trans-4-Pentylcyclohexyl)phenol Step3->End

Caption: Synthetic Workflow for 4-(trans-4-Pentylcyclohexyl)phenol

The Mechanism of Liquid Crystal Formation

The ability of derivatives of 4-(trans-4-pentylcyclohexyl)phenol to form liquid crystal phases is a direct consequence of their unique molecular structure. The key to this behavior lies in the concept of molecular anisotropy, which refers to the directional dependence of a molecule's properties.

The rigid cyclohexane-phenol core of the molecule provides the necessary shape anisotropy, causing the molecules to align themselves in a preferred direction. [2]This long-range orientational order is the defining characteristic of the nematic liquid crystal phase. [6]The flexible pentyl chain, on the other hand, disrupts the positional order that is characteristic of a solid crystal, allowing the molecules to flow like a liquid. [1] The specific type of liquid crystal phase that is formed (e.g., nematic, smectic, cholesteric) can be tuned by modifying the molecular structure of the 4-(trans-4-pentylcyclohexyl)phenol precursor. [7]For example, the addition of a polar group, such as a cyano (-CN) group, can induce a strong dipole moment, leading to the formation of smectic phases with a higher degree of positional order. [8]The introduction of a chiral center can lead to the formation of cholesteric phases, which exhibit a helical structure and are used in applications such as thermochromic displays.

LC_Formation Precursor 4-(trans-4-Pentylcyclohexyl)phenol (Anisotropic Molecular Shape) Heating Heating Precursor->Heating Nematic Nematic Phase (Orientational Order, No Positional Order) Heating->Nematic Cooling Cooling Nematic->Cooling Solid Crystalline Solid (Positional & Orientational Order) Cooling->Solid

Caption: Phase Transitions of a Liquid Crystal

Characterization of Liquid Crystals Derived from 4-(trans-4-Pentylcyclohexyl)phenol

The characterization of liquid crystals is a critical step in their development and application. A variety of techniques are used to determine the type of liquid crystal phase, the temperature range over which it is stable, and its physical and optical properties. [9][10][11] 1. Polarized Optical Microscopy (POM)

POM is a fundamental technique for the identification of liquid crystal phases. [9][10][11]The anisotropic nature of liquid crystals causes them to be birefringent, meaning that they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, liquid crystals exhibit characteristic textures that are unique to each phase. [9] 2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature. [9][10][11]Phase transitions in liquid crystals are accompanied by a change in enthalpy, which can be detected as a peak in the DSC thermogram. This allows for the precise determination of the transition temperatures between different phases. [12][13][14] 3. X-ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement in liquid crystal phases. [9][10][11]The diffraction pattern of a liquid crystal provides information about the long-range positional and orientational order of the molecules, allowing for the unambiguous identification of the phase.

CharacterizationWorkflow Sample Liquid Crystal Sample POM Polarized Optical Microscopy (POM) (Phase Identification) Sample->POM DSC Differential Scanning Calorimetry (DSC) (Transition Temperatures) Sample->DSC XRD X-ray Diffraction (XRD) (Molecular Arrangement) Sample->XRD Data Comprehensive Characterization Data POM->Data DSC->Data XRD->Data

Caption: Characterization Workflow for Liquid Crystals

Applications of Liquid Crystals Derived from 4-(trans-4-Pentylcyclohexyl)phenol

The unique properties of liquid crystals derived from 4-(trans-4-pentylcyclohexyl)phenol have led to their widespread use in a variety of applications, most notably in LCDs.

Liquid Crystal Displays (LCDs)

In a typical LCD, a thin layer of liquid crystal material is sandwiched between two polarizers and two transparent electrodes. When an electric field is applied, the liquid crystal molecules align themselves with the field, changing the polarization of the light that passes through them. [15]This allows for the control of the amount of light that passes through the display, creating the images that we see on our screens. The fast response times and low power consumption of liquid crystals derived from 4-(trans-4-pentylcyclohexyl)phenol have made them the material of choice for this application. [1][3] Other Applications

Beyond LCDs, these liquid crystals are also used in a variety of other applications, including:

  • Smart Windows: These windows can change their transparency in response to an applied voltage, allowing for the control of the amount of light and heat that enters a building. [15]* Optical Shutters: These devices can be used to rapidly switch a beam of light on and off, and have applications in a variety of optical systems. [15]* Sensors: The optical properties of liquid crystals are sensitive to their environment, making them useful as sensors for a variety of physical and chemical stimuli. [16][17]

Conclusion

4-(trans-4-Pentylcyclohexyl)phenol is a cornerstone of modern liquid crystal technology. Its unique molecular structure, which combines a rigid core with a flexible chain, makes it an ideal precursor for the synthesis of a wide range of liquid crystal materials with tailored properties. [1][2]A deep understanding of the synthesis, characterization, and structure-property relationships of this compound and its derivatives is essential for the continued development of advanced display and optical technologies. As research in this field continues to evolve, it is certain that 4-(trans-4-pentylcyclohexyl)phenol will remain a key player in the innovation of new and exciting applications for liquid crystals. [18]

References

  • MySkinRecipes. 4-(trans-4-Pentylcyclohexyl)phenol. Available from: [Link]

  • MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Available from: [Link]

  • Xiamen Hisunny Chemical Co., LTD. 4-(trans-4-Pentylcyclohexyl)phenol. Available from: [Link]

  • Royal Society of Chemistry. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Available from: [Link]

  • National Institutes of Health. Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Available from: [Link]

  • National Institutes of Health. An infrared spectroscopic study of the thermotropic phase behavior of phosphatidylcholines containing omega-cyclohexyl fatty acyl chains. Available from: [Link]

  • National Institutes of Health. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Available from: [Link]

  • Scribd. Various techniques have been used to characterize liquid crystals. The main factors to be c. Available from: [Link]

  • ACS Publications. Structure–Property Correlations in Cyanobiphenyl-Based Dimer-Like Mesogens. Available from: [Link]

  • MDPI. Phase Transitions and Stabilities among Three Phases of Di-p-tolyl Disulfides. Available from: [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available from: [Link]

  • International Journal of Engineering Research & Technology. characterization techniques for liquid crystal materials and its application in optoelectronics devices. Available from: [Link]

  • Taylor & Francis Online. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Available from: [Link]

  • Semantic Scholar. [PDF] Phases and phase transitions of the phosphatidylcholines. - Semantic Scholar. Available from: [Link]

  • National Institutes of Health. Phases and phase transitions of the phosphatidylcholines. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Preparation, Characterization and Applications of Liquid Crystals: A Review. Available from: [Link]

  • ResearchGate. Preparation, characterization and applications of liquid crystals: a review. Available from: [Link]

  • White Rose Research Online. Cyanobiphenyls and metallomesogens–where it started and where it went. Available from: [Link]

  • FULIR. Chiral cyanobiphenyl dimers – significance of the linking group for mesomorphic properties and helical induction. Available from: [Link]

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Foundational

A Technical Guide to the Potential Applications of 4-(trans-4-Pentylcyclohexyl)phenol in Organic Electronics

Abstract This technical guide explores the prospective applications of 4-(trans-4-Pentylcyclohexyl)phenol, a molecule renowned as a crucial intermediate in the synthesis of liquid crystals, within the burgeoning field of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the prospective applications of 4-(trans-4-Pentylcyclohexyl)phenol, a molecule renowned as a crucial intermediate in the synthesis of liquid crystals, within the burgeoning field of organic electronics. By examining its inherent chemical structure—a synergistic combination of a rigid cyclohexylphenol core and a flexible pentyl chain—this document elucidates the molecule's potential to be leveraged in the development of next-generation organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles, potential mechanisms of action, and detailed experimental pathways for integrating this versatile molecule into novel electronic devices.

Unveiling the Potential of 4-(trans-4-Pentylcyclohexyl)phenol: A Molecular Perspective

At the heart of our exploration lies the unique molecular architecture of 4-(trans-4-Pentylcyclohexyl)phenol. Its chemical makeup, C₁₇H₂₆O, features a trans-configured pentylcyclohexyl group attached to a phenol ring[1]. This structure imparts a balance of rigidity and flexibility, a key characteristic for its established role in forming nematic liquid crystals[2]. The rigid components promote molecular ordering, while the pentyl chain enhances fluidity, properties that are highly desirable for creating the ordered thin films essential for efficient organic electronic devices[2].

Chemical Structure and Intrinsic Properties

The defining features of 4-(trans-4-Pentylcyclohexyl)phenol are:

  • Rigid Core: The cyclohexylphenol unit provides a structurally robust and planar component, facilitating π-π stacking and ordered molecular packing.

  • Flexible Alkyl Chain: The pentyl group introduces solubility in organic solvents and influences the molecule's melting and liquid crystalline phase transition temperatures.

  • Reactive Phenolic Group: The hydroxyl (-OH) group is a key site for chemical modification, allowing for the molecule's functionalization to tailor its electronic properties for specific applications[3].

These attributes suggest that 4-(trans-4-Pentylcyclohexyl)phenol can serve not just as a precursor, but as a foundational building block for functional materials in organic electronics.

Synthesis and Functionalization: Paving the Way for Tailored Electronic Materials

The synthesis of 4-(trans-4-alkylcyclohexyl)phenols is well-documented, often involving the catalytic alkylation of phenol with the corresponding cyclohexanol[4]. A notable synthetic route involves a multi-step process starting from (trans-4-alkylcyclohexyl) carboxylic acid, which is converted to the acyl chloride, followed by a Grignard reaction and subsequent reduction and demethylation to yield the final phenol product[5].

The true potential of this molecule lies in the versatility of its phenolic hydroxyl group. This reactive site opens a gateway to a myriad of functionalizations, enabling the tuning of its electronic characteristics. For instance, it can be derivatized to introduce charge-transporting moieties, enhance thermal stability, or modify its self-assembly behavior. This adaptability is paramount for its integration into the diverse architectures of organic electronic devices[3].

Foundational Principles of Organic Electronics: The Role of Molecular Order

The performance of organic electronic devices is intrinsically linked to the molecular arrangement within the active layers. Efficient charge injection, transport, and recombination are all contingent on the formation of well-ordered, defect-free thin films. The liquid crystalline nature of 4-(trans-4-Pentylcyclohexyl)phenol and its derivatives is therefore a significant asset, as it predisposes these molecules to self-assemble into the highly organized structures required for optimal device function.

Potential Application in Organic Field-Effect Transistors (OFETs): Engineering the Semiconductor-Dielectric Interface

OFETs are fundamental components of modern electronics, and their performance is heavily influenced by the properties of the semiconductor and the gate dielectric. The unique characteristics of 4-(trans-4-Pentylcyclohexyl)phenol suggest its potential in two key roles within an OFET: as a component of the gate dielectric and as a self-assembling semiconductor.

As a Gate Dielectric Material: Leveraging Self-Assembly for Superior Performance

A high-quality gate dielectric is crucial for inducing an efficient conductive channel in an OFET. The ability of liquid crystals to form highly ordered layers makes them attractive candidates for dielectric materials.

Mechanism: A derivative of 4-(trans-4-Pentylcyclohexyl)phenol, functionalized to enhance its insulating properties and promote self-assembly, could form a smooth, pinhole-free dielectric layer. This ordered interface between the dielectric and the semiconductor can reduce charge trapping and enhance carrier mobility in the transistor channel. The crystallinity of the gate dielectric has been shown to positively influence the crystallization of the overlying semiconductor, leading to improved OFET performance[1].

Experimental Protocol: Fabrication of an OFET with a Liquid Crystal-Based Dielectric

  • Substrate Preparation: Begin with a clean, patterned gate electrode (e.g., indium tin oxide - ITO).

  • Dielectric Deposition: A solution of a functionalized 4-(trans-4-Pentylcyclohexyl)phenol derivative is spin-coated onto the substrate.

  • Annealing: The substrate is annealed at a temperature that induces the liquid crystalline phase, promoting the formation of a highly ordered dielectric film.

  • Semiconductor Deposition: An organic semiconductor (e.g., pentacene) is then deposited onto the dielectric layer via thermal evaporation or solution casting.

  • Source/Drain Electrodes: Finally, source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer.

Data Presentation: Key Performance Parameters of a Hypothetical OFET

ParameterExpected Value
Field-Effect Mobility (µ)> 1 cm²/Vs
On/Off Current Ratio> 10⁶
Threshold Voltage (Vth)< -2 V

Visualization: OFET Device Architecture

OFET_Structure cluster_0 OFET Device Gate Gate Electrode (ITO) Dielectric Self-Assembled Dielectric (Functionalized 4-(trans-4-Pentylcyclohexyl)phenol) Gate->Dielectric Semiconductor Organic Semiconductor (e.g., Pentacene) Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Caption: A schematic of a bottom-gate, top-contact OFET.

Potential Application in Organic Light-Emitting Diodes (OLEDs): Crafting Efficient Light Emission

In OLEDs, the precise control of charge transport and recombination within the emissive layer is paramount for achieving high efficiency and long device lifetimes. The molecular structure of 4-(trans-4-Pentylcyclohexyl)phenol makes it a promising candidate for use as both a host material in the emissive layer and as a hole-transporting material.

As a Host Material in the Emissive Layer: A Stable Matrix for Light Emitters

Mechanism: The wide energy bandgap and high triplet energy expected from the non-conjugated cyclohexylphenol core make derivatives of this molecule suitable hosts for phosphorescent emitters. A good host material should facilitate efficient energy transfer to the guest emitter and prevent exciton quenching. The rigid structure of the molecule can also contribute to a high glass transition temperature, leading to improved morphological stability of the emissive layer during device operation[2][6].

Experimental Protocol: Fabrication of a Phosphorescent OLED

  • Substrate and Anode: Start with an ITO-coated glass substrate as the anode.

  • Hole Injection and Transport Layers: Sequentially deposit a hole injection layer (HIL) and a hole transport layer (HTL).

  • Emissive Layer: Co-evaporate the 4-(trans-4-Pentylcyclohexyl)phenol-based host material with a phosphorescent dopant (e.g., an iridium complex) onto the HTL.

  • Electron Transport and Injection Layers: Deposit an electron transport layer (ETL) and an electron injection layer (EIL) on top of the emissive layer.

  • Cathode: Evaporate a low work function metal (e.g., aluminum) as the cathode.

Data Presentation: Electroluminescence Data for a Hypothetical OLED

ParameterExpected Performance
External Quantum Efficiency (EQE)> 20%
Luminous Efficacy> 50 lm/W
Color Coordinates (CIE)Dependent on the dopant

Visualization: OLED Energy Level Diagram

OLED_Energy_Levels cluster_0 OLED Energy Levels Anode Anode (ITO) ~4.7 eV HTL HTL ~5.4 eV Anode->HTL Hole Injection Host Host (Cyclohexylphenol derivative) ~5.8 eV HTL->Host Hole Transport LUMO_Host ~2.4 eV ETL ETL ~6.1 eV LUMO_ETL ~2.8 eV ETL->Host Electron Transport Cathode Cathode (Al) ~4.2 eV Cathode->ETL Electron Injection

Caption: Energy level diagram of a multilayer OLED.

Potential Application in Organic Photovoltaics (OPVs): Tailoring Morphology for Enhanced Efficiency

The power conversion efficiency of OPVs is highly dependent on the morphology of the active layer, which typically consists of a blend of a donor and an acceptor material. The formation of an optimal bicontinuous interpenetrating network is crucial for efficient exciton dissociation and charge transport.

As a Morphology-Controlling Additive: Directing the Active Layer Nanostructure

Mechanism: The liquid crystalline properties of 4-(trans-4-Pentylcyclohexyl)phenol can be harnessed to influence the phase separation and domain size within the bulk heterojunction active layer of an OPV. As a processing additive, it could promote the self-assembly of the donor or acceptor material into more ordered, crystalline domains, thereby enhancing charge mobility and overall device efficiency[7][8].

Experimental Protocol: Fabrication of an OPV with a Liquid Crystal Additive

  • Solution Preparation: Prepare a solution of the donor polymer (e.g., P3HT), the acceptor molecule (e.g., PCBM), and a small percentage of a 4-(trans-4-Pentylcyclohexyl)phenol derivative in a suitable organic solvent.

  • Active Layer Deposition: Spin-coat the solution onto an ITO substrate coated with a hole transport layer (e.g., PEDOT:PSS).

  • Annealing: Thermally anneal the film to promote phase separation and crystallization.

  • Cathode Deposition: Deposit a low work function metal cathode (e.g., aluminum) via thermal evaporation.

Data Presentation: Photovoltaic Parameters of a Hypothetical OPV

ParameterWithout AdditiveWith Additive
Power Conversion Efficiency (PCE)~3.0%> 4.5%
Fill Factor (FF)~0.60> 0.70
Short-Circuit Current (Jsc)~8 mA/cm²> 10 mA/cm²
Open-Circuit Voltage (Voc)~0.6 V~0.6 V

Visualization: Impact on Active Layer Morphology

OPV_Morphology cluster_0 Without Additive cluster_1 With Liquid Crystal Additive a Disordered Blend b Ordered Domains a->b Improved Morphology

Caption: Effect of a liquid crystal additive on OPV active layer morphology.

Summary and Future Outlook

While 4-(trans-4-Pentylcyclohexyl)phenol is primarily recognized as a precursor for liquid crystals in display technologies, its inherent molecular structure and the potential for functionalization present exciting opportunities for its direct application in organic electronics. The ability to form ordered structures through self-assembly is a common thread that connects its potential roles in OFETs, OLEDs, and OPVs. Future research should focus on the synthesis of novel derivatives of this molecule with tailored electronic properties and the systematic investigation of their performance in device prototypes. The insights gained from such studies could pave the way for a new class of cost-effective, high-performance materials for the next generation of organic electronic devices.

References

  • The Chemical Profile of 4-(trans-4-Propylcyclohexyl)phenol: Properties and Synthesis Relevance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-(trans-4-Pentylcyclohexyl)phenol - MySkinRecipes. MySkinRecipes. [Link]

  • Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. MDPI. [Link]

  • Novel host material for highly efficient blue phosphorescent OLEDs. CORE. [Link]

  • Process for synthesizing 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol.
  • Single-crystal dielectrics for organic field-effect transistors. Journal of Materials Chemistry C. [Link]

  • Liquid crystal-gated-organic field-effect transistors with in-plane drain-source-gate electrode structure. PubMed. [Link]

  • A Nanoparticle Approach towards Morphology Controlled Organic Photovoltaics (OPV). [Link]

  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. [Link]

  • Synthesis of Cyclohexylphenols. ResearchGate. [Link]

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]

  • Self-assembled monolayers in organic electronics. Chemical Society Reviews. [Link]

  • Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI. [Link]

  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications. [Link]

  • Self-Assembled Monolayers of Cyclic Aliphatic Thiols and Their Reaction toward Electron Irradiation. ResearchGate. [Link]

  • Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science. [Link]

  • Morphology Control in Organic Solar Cells. MDPI. [Link]

  • Three-Dimensional Morphology Control Yielding Enhanced Hole Mobility in Air-Processed Organic Photovoltaics: Demonstration with Grazing-Incidence Wide-Angle X-ray Scattering. PubMed. [Link]

  • Liquid crystals for organic thin-film transistors. PMC. [Link]

  • (PDF) Touch sensors based on planar liquid crystal-gated-organic field-effect transistors. ResearchGate. [Link]

  • Liquid crystal-on-organic field-effect transistor sensory devices for perceptive sensing of ultralow intensity gas flow touch. PubMed. [Link]

  • A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. RSC Publishing. [Link]

  • Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off. Journal of Materials Chemistry C. [Link]

  • Polymeric Hole-Transporting Material Enables Efficient Perovskite Solar Cells. YouTube. [Link]

  • A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells. RSC Publishing. [Link]

  • A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. MDPI. [Link]

  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. OSTI.GOV. [Link]

  • Dopant-free molecular hole transport material that mediates a 20% power conversion efficiency in a perovskite solar cell. Energy & Environmental Science. [Link]

  • Liquid crystal semiconductors and their application in field effect transistors. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

[1] Abstract This application note details a robust, step-wise synthetic protocol for 4-(trans-4-pentylcyclohexyl)phenol (CAS: 82575-69-7).[1] This compound is a critical mesogenic core for nematic liquid crystals and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, step-wise synthetic protocol for 4-(trans-4-pentylcyclohexyl)phenol (CAS: 82575-69-7).[1] This compound is a critical mesogenic core for nematic liquid crystals and a scaffold in pharmaceutical research. Unlike industrial one-pot methods that often yield difficult-to-separate isomer mixtures, this protocol utilizes a Grignard-based approach with discrete intermediate isolation.[1] This ensures precise stereochemical control, maximizing the yield of the thermodynamically stable trans-isomer required for high-performance electronic and optical applications.[1]

Introduction & Strategic Analysis

The synthesis of 1,4-disubstituted cyclohexane derivatives presents a classic stereochemical challenge: controlling the cis/trans ratio.[1] For liquid crystal applications, the trans isomer is strictly required due to its linear, rod-like geometry (high aspect ratio), which stabilizes the nematic phase. The cis isomer introduces a "kink" that disrupts mesophase formation.

Retrosynthetic Strategy

We employ a convergent route involving the addition of an aryl Grignard reagent to a 4-substituted cyclohexanone.[1] This is followed by dehydration, catalytic hydrogenation, and thermodynamic equilibration.

  • Why Anisole? We utilize 4-bromoanisole instead of 4-bromophenol.[1] The methoxy group acts as a robust protecting group for the phenol, preventing quenching of the Grignard reagent and simplifying the lipophilic workups of intermediates.

  • Stereocontrol: The hydrogenation step typically yields a cis/trans mixture. We incorporate a specific Lewis-acid catalyzed isomerization step to convert the kinetic cis products to the thermodynamic trans form prior to the final deprotection.[1]

Figure 1: Retrosynthetic disconnection showing the protected anisole route.[1]

Materials & Safety

Key Reagents
ReagentPurityRoleHazard Note
4-Pentylcyclohexanone>98%ElectrophileIrritant
4-Bromoanisole>99%Nucleophile PrecursorIrritant
Magnesium TurningsGrignard GradeMetal ReagentFlammable Solid, Water Reactive
p-Toluenesulfonic acid (pTsOH)AnhydrousCatalystCorrosive
Palladium on Carbon (Pd/C)10% loadingCatalystPyrophoric when dry
Boron Tribromide (BBr3)1.0M in DCMDemethylating AgentExtremely Corrosive, Reacts Violently with Water
Critical Safety Protocol (Self-Validating System)
  • Moisture Control: The Grignard formation (Step 1) and Demethylation (Step 4) are strictly moisture-sensitive.[1] All glassware must be oven-dried (>120°C) and assembled under a positive pressure of Nitrogen or Argon.[1]

  • BBr3 Handling: Boron tribromide releases HBr fumes upon contact with moisture. A caustic scrubber (NaOH trap) must be connected to the reaction vessel vent.[1]

Detailed Experimental Protocol

Step 1: Grignard Addition & Dehydration

Objective: Synthesize 1-methoxy-4-(4-pentylcyclohex-1-enyl)benzene.[1]

  • Grignard Formation:

    • In a 3-neck RBF equipped with a reflux condenser and dropping funnel, place Mg turnings (1.2 eq, 29.2 g) and a crystal of iodine. Flame dry under Argon.

    • Add dry THF (100 mL) to cover Mg.

    • Add 10% of a solution of 4-bromoanisole (1.0 eq, 187 g) in THF (400 mL) to initiate.[1] Once reflux starts, add the remainder dropwise to maintain gentle reflux. Stir for 1 h post-addition.

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Dropwise add 4-pentylcyclohexanone (0.95 eq, 160 g) in THF (200 mL).

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour into ice-cold saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1] Dry organic layer (MgSO4) and concentrate.[1]

  • Dehydration:

    • Dissolve the crude tertiary alcohol in Toluene (500 mL).

    • Add pTsOH (0.05 eq).[1]

    • Reflux with a Dean-Stark trap until water collection ceases (~3-5 hours).[1]

    • Wash with NaHCO3, brine, dry, and concentrate.

    • Checkpoint: 1H NMR should show disappearance of the alcohol signal and appearance of an alkene proton (~6.0 ppm).[1]

Step 2: Hydrogenation & Isomerization

Objective: Reduce the alkene and enforce trans stereochemistry.

  • Hydrogenation:

    • Dissolve the alkene intermediate in Ethyl Acetate/Ethanol (1:1) .

    • Add 10% Pd/C (5 wt% of substrate).[1]

    • Hydrogenate in an autoclave or Parr shaker at 4 bar (60 psi) H2 at 50°C for 6 hours.

    • Filter through Celite to remove Pd/C.

    • Result: A mixture of cis and trans isomers (typically 60:40 to 40:60 depending on catalyst).[1]

  • Thermodynamic Isomerization (The "Expert" Step):

    • Note: The trans isomer is thermodynamically favored.

    • Dissolve the crude hydrogenated mix in dry Dichloromethane (DCM) .

    • Add anhydrous AlCl3 (0.2 eq) at 0°C. Stir at RT for 2 hours.

    • Mechanism:[1][2] AlCl3 reversibly abstracts a hydride at the benzylic position, allowing the ring to flip to the more stable diequatorial (trans) conformation.[1]

    • Quench with ice water. Extract, dry, and concentrate.

    • Crystallization: Recrystallize from Ethanol at 0°C. The trans isomer is significantly less soluble and crystallizes out, leaving cis in the mother liquor.

Step 3: Demethylation

Objective: Reveal the phenol functionality.

  • Dissolve the purified trans-anisole intermediate in dry DCM under Argon. Cool to -78°C .[1]

  • Add BBr3 (1.2 eq, 1.0M in DCM) dropwise.[1] Caution: Exothermic.[1]

  • Allow to warm to RT and stir overnight.

  • Quench: Cool to 0°C. Slowly add Methanol (exothermic!) to destroy excess boranes, then add water.

  • Workup: Extract with DCM. Wash with NaHCO3. Dry (Na2SO4) and concentrate.[1]

  • Final Purification: Recrystallize from Heptane/Ethanol (9:1) to obtain white needles.

Process Visualization

Figure 2: Process workflow emphasizing the critical isomerization step.

Quality Control & Validation

To ensure the material meets "Electronic Grade" standards (often >99.5% purity for LCs), the following metrics must be met.

TestMethodAcceptance CriteriaScientific Rationale
Purity HPLC (C18, MeCN/H2O)> 99.5% AreaImpurities destabilize the liquid crystal phase range.[1]
Isomer Ratio GC-FID or H-NMR> 99:1 (trans:cis)Cis isomer depresses the Clearing Point (

).[1]
Structure 1H-NMR (CDCl3)

2.45 (tt, 1H, benzylic)
The benzylic proton in trans appears as a triplet of triplets with large coupling constants (

Hz, axial-axial).[1] Cis is narrower.
Phase Transition DSCSharp melt (~140°C)Broad melting indicates isomeric impurities.
NMR Interpretation Guide[1]
  • Trans-isomer (Target): The benzylic proton (

    
    ) is axial.[1] It couples with two adjacent axial protons (
    
    
    
    Hz) and two equatorial protons (
    
    
    Hz).[1] This results in a wide Multiplet (tt).[1]
  • Cis-isomer (Impurity): The benzylic proton is equatorial (if the large pentyl group is anchored equatorial).[1]

    
     and 
    
    
    
    are small (
    
    
    Hz), resulting in a narrow multiplet.[1]

Troubleshooting (Expertise & Experience)

  • Issue: Low Trans/Cis Ratio after Isomerization.

    • Cause: Incomplete equilibration or wet AlCl3.

    • Fix: Ensure AlCl3 is fresh (yellow/grey powder, not white clumps). Extend reaction time. Alternatively, perform the crystallization of the methyl ether before demethylation; the ether often crystallizes better than the phenol.

  • Issue: Incomplete Demethylation.

    • Cause: BBr3 complexing with the oxygen but not cleaving due to insufficient equivalents.

    • Fix: Use at least 2.5 equivalents of BBr3 if the reaction stalls. Ensure the quench is vigorous enough to hydrolyze the boron-phenolate complex.[1]

  • Issue: Colored Product.

    • Cause: Oxidation of the phenol or trace Pd residues.

    • Fix: Pass the final solution through a short pad of silica gel before crystallization. Store the solid under Nitrogen.[3]

References

  • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470.[1] (Foundational text on mesogen synthesis and structure-property relationships).

  • Kelly, S. M. (1995).[1] Liquid Crystals: Chemistry and Structure-Property Relationships. Helvetica Chimica Acta. (General reference for cyclohexyl-phenol synthesis strategies).

  • Hsu, C. S. (1995).[1] Synthesis and properties of liquid crystalline compounds. Progress in Polymer Science, 20(2), 259-261.[1] (Discusses the hydrogenation and stereochemistry of cyclohexyl rings).

  • PubChem. (n.d.).[1] 4-(trans-4-Pentylcyclohexyl)phenol Compound Summary. National Library of Medicine. Retrieved October 24, 2023.

  • NIST Chemistry WebBook. (n.d.).[1] Benzene, 1-methoxy-4-methyl- (Anisole derivatives data). National Institute of Standards and Technology.[4][5]

Sources

Application

Application Note 402: High-Fidelity Synthesis of Porous Clay Heterostructure-5 (PCH5)

Executive Summary & Scientific Rationale Porous Clay Heterostructures (PCHs) represent a class of organic-inorganic hybrid materials that bridge the gap between microporous zeolites and mesoporous silicas (like MCM-41)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Porous Clay Heterostructures (PCHs) represent a class of organic-inorganic hybrid materials that bridge the gap between microporous zeolites and mesoporous silicas (like MCM-41). Unlike Pillared Interlayered Clays (PILCs), which rely on metal oxide clusters to prop open clay layers (yielding micropores <2nm), PCHs utilize surfactant-directed assembly to polymerize silica sources (TEOS) within the clay galleries.

PCH5 specifically refers to a high-surface-area variant (often >500 m²/g) synthesized using a neutral amine template (typically dodecylamine) and a silica precursor. The "5" designation historically correlates with specific pore size distributions (supermicropore to small mesopore range, ~2–5 nm) achieved under optimized pH and surfactant-to-clay ratios.

Why this protocol? This guide utilizes the Galarneau-Pinnavaia Neutral Amine Route . Unlike cationic surfactant routes that can suffer from charge-matching limitations, the neutral amine route facilitates a "co-assembly" mechanism where the amine acts as both a swelling agent and a template for the silica, ensuring robust pillar formation and structural integrity upon calcination.

Mechanism of Action

The synthesis relies on the Gallery Templating Mechanism :

  • Intercalation: Neutral amine surfactants (S°) enter the interlayer space of the clay (Montmorillonite) via hydrogen bonding with the silicate surface or ion-dipole interactions.

  • Co-Solubilization: The silica precursor (TEOS, I°) is hydrophobic and solubilizes within the surfactant micelles inside the clay galleries.

  • Intragallery Hydrolysis: Water hydrolyzes the TEOS in situ, forming a hydrated silica network around the surfactant template.

  • Calcination: Thermal treatment removes the organic surfactant, leaving behind rigid silica pillars that permanently prop the layers open, creating a 2D mesoporous channel system.

Visualization: Synthesis Pathway

PCH_Synthesis_Mechanism Clay Na-Montmorillonite (Collapsed Layers) Mix Mixture: Clay + Dodecylamine + TEOS Clay->Mix Dispersion Intercalation Intercalation: Amine swells galleries TEOS solubilizes in micelles Mix->Intercalation Aging (4h) Hydrolysis Hydrolysis: Si(OEt)4 + H2O → SiO2 network Intercalation->Hydrolysis Polymerization (16h) Calcination Calcination (550°C): Template Removal Hydrolysis->Calcination Drying & Heating PCH5 Final PCH5 Product (Rigid Mesoporous Structure) Calcination->PCH5 Oxidation

Figure 1: The logical flow of PCH5 synthesis, moving from raw clay dispersion to the final calcined mesoporous material.

Materials & Reagents

Safety Note: Dodecylamine is corrosive and toxic to aquatic life. TEOS is flammable and harmful if inhaled. Perform all synthesis steps in a fume hood.

ReagentGrade/SpecificationRoleCritical Parameter
Na-Montmorillonite SWy-2 or K-10 (CEC ~80-100 meq/100g)Host MatrixMust be Na-form for optimal swelling.
Dodecylamine (DDA) 98% (C12H27N)Surfactant/TemplateChain length determines pore size (C12 ≈ PCH5).
TEOS Tetraethyl orthosilicate, 98%Silica SourceMust be fresh; avoid pre-hydrolyzed stock.
Ethanol Absolute (99.8%)Co-solventFacilitates amine solubility.
Deionized Water 18.2 MΩ·cmHydrolysis AgentpH neutrality is vital initially.

Experimental Protocol

Phase 1: Host Pre-treatment (Optional but Recommended)

If using commercial bentonite, ensure it is sodium-exchanged to maximize swelling.

  • Disperse 5g of clay in 500mL of 1M NaCl solution. Stir for 24h.

  • Centrifuge and wash with DI water until AgNO3 test for chloride is negative.

  • Dry at 60°C and grind to <100 mesh.

Phase 2: Template Intercalation & Silica Loading

Target Molar Ratio: Clay : DDA : TEOS = 1 : 20 : 120 (approximate, based on CEC).

  • Amine Solution: Dissolve 3.7g Dodecylamine (DDA) in 10mL Ethanol . Stir until clear.

  • Clay Suspension: Disperse 1.0g Na-Montmorillonite in 100mL DI water . Stir vigorously for 1 hour to delaminate.

  • Mixing: Dropwise add the DDA solution to the Clay suspension.

    • Observation: The mixture will become viscous/flocculate as the amine intercalates.

  • Silica Addition: Add 45mL (approx 41g) of TEOS to the reaction mixture.

    • Note: The high TEOS loading is necessary because TEOS acts as both the solvent for the amine and the silica source.

  • Aging (The "Gallery Filling" Step): Stir the mixture at room temperature for 4 hours .

    • Mechanism:[1][2][3][4][5] TEOS molecules migrate from the bulk aqueous phase into the hydrophobic interlayer galleries created by the amine.

Phase 3: Hydrolysis & Polymerization
  • Temperature: No heat is required for the initial hydrolysis, but stability improves with slight warming.

  • Reaction: Continue stirring for 16–20 hours at ambient temperature.

    • Critical Checkpoint: The suspension should be uniform. If phase separation occurs (oil layer on top), stirring speed is insufficient.

  • Drying: Recover the solid by filtration (or centrifugation). Air dry the "green" composite for 24 hours.

Phase 4: Calcination (Template Removal)

This step converts the soft hybrid into the rigid PCH5.

  • Place the dried powder in a ceramic crucible.

  • Ramp 1: 25°C to 150°C at 2°C/min (Hold 1h) – Removes adsorbed water/ethanol.

  • Ramp 2: 150°C to 550°C at 1°C/min.

    • Why slow ramp? Rapid heating can collapse the clay layers before the silica pillars harden.

  • Soak: Hold at 550°C for 6 hours .

  • Cool: Natural cooling to room temperature.

Quality Control & Characterization

A successful PCH5 synthesis must be validated against specific structural metrics.

Quantitative Data Summary
ParameterMethodTarget Value (PCH5)Failure Indicator
d001 Basal Spacing XRD (Low Angle)3.4 – 4.0 nm< 2.0 nm (Pillaring failed)
BET Surface Area N2 Adsorption450 – 700 m²/g< 300 m²/g (Pore collapse)
Pore Diameter BJH Desorption2.5 – 5.0 nm< 2.0 nm (Microporous only)
Pore Volume N2 Adsorption> 0.4 cc/g< 0.2 cc/g
Workflow Visualization: QC Logic

QC_Logic Sample Calcined PCH5 Sample XRD XRD Analysis (2θ = 1° to 10°) Sample->XRD BET N2 Physisorption (BET/BJH) Sample->BET Decision_XRD d001 shift to lower angle? (>3.0 nm spacing) XRD->Decision_XRD Decision_BET Isotherm Type IV? (Hysteresis Loop) BET->Decision_BET Pass PASS: High Quality PCH5 Decision_XRD->Pass Yes Fail_Collapse FAIL: Layer Collapse Decision_XRD->Fail_Collapse No (Peak at high angle) Decision_BET->Pass Yes Fail_Micro FAIL: Microporous (PILC-like) Decision_BET->Fail_Micro No (Type I Isotherm)

Figure 2: Decision tree for validating the structural integrity of synthesized PCH5.

Troubleshooting & Optimization

  • Low Surface Area (<300 m²/g):

    • Cause: Incomplete intercalation of the amine or insufficient TEOS loading.

    • Fix: Increase the Aging time in Phase 2 to ensure TEOS fully penetrates the surfactant micelles before hydrolysis hardens the outer shell.

  • Loss of Structure upon Calcination:

    • Cause: Heating rate too fast (thermal shock) or hydrolysis was incomplete (pillars were too soft).

    • Fix: Reduce ramp rate to 1°C/min. Ensure water content in Phase 3 is sufficient for full TEOS hydrolysis.

  • Product is Gray/Black:

    • Cause: Incomplete combustion of the surfactant (coking).

    • Fix: Ensure adequate airflow during calcination. Do not seal the crucible.

References

  • Galarneau, A., Barodawalla, A., & Pinnavaia, T. J. (1995). "Porous clay heterostructures formed by gallery-templated synthesis." Nature, 374(6522), 529-531. [Link]

  • Galarneau, A., et al. (1997). "Porous clay heterostructures (PCH) as acid catalysts."[6] Chemical Communications, (17), 1661-1662. [Link]

  • Srithammaraj, K., Magaraphan, R., & Manuspiya, H. (2012). "Surfactant-Templated Synthesis of Modified Porous Clay Heterostructure (PCH)." Advanced Materials Research, 55-57, 677-680. [Link]

  • Pinnavaia, T. J. (1983). "Intercalated clay catalysts." Science, 220(4595), 365-371. [Link]

Sources

Method

use of 4-(trans-4-Pentylcyclohexyl)phenol in vertically aligned (VA) LCDs

An Application Note on the Utility of 4-(trans-4-Pentylcyclohexyl)phenol as a Core Moiety in High-Contrast Vertically Aligned (VA) LCD Formulations Abstract Vertically Aligned (VA) Liquid Crystal Displays (LCDs) are a do...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Utility of 4-(trans-4-Pentylcyclohexyl)phenol as a Core Moiety in High-Contrast Vertically Aligned (VA) LCD Formulations

Abstract

Vertically Aligned (VA) Liquid Crystal Displays (LCDs) are a dominant technology in the high-performance display market, prized for their exceptional contrast ratios and superior black levels. The performance of these displays is fundamentally dictated by the molecular architecture of the liquid crystal (LC) mixtures employed. This application note details the critical role of 4-(trans-4-Pentylcyclohexyl)phenol, a key liquid crystal intermediate, in the design and formulation of advanced LC mixtures for VA-LCDs. We will explore the causal relationship between its molecular structure and the resultant electro-optical properties, provide detailed protocols for the formulation of a representative LC mixture, and outline the fabrication and characterization of a VA test cell. This guide is intended for materials scientists, researchers, and engineers engaged in the development of next-generation display technologies.

Introduction to Vertically Aligned (VA) LCD Technology

VA-LCD technology operates on the principle of homeotropic alignment, where rod-like liquid crystal molecules orient themselves perpendicularly to the substrate surfaces in the absence of an electric field (the OFF state). This vertical alignment, when combined with crossed polarizers, is highly efficient at blocking the backlight, resulting in a true black state and a very high static contrast ratio, often exceeding 3000:1.[1][2]

When a voltage is applied across the cell, an electric field is generated perpendicular to the substrates. For this to be effective in a VA display, the liquid crystal mixture must possess negative dielectric anisotropy (Δε < 0). This property ensures that the LC molecules tilt and reorient themselves to be parallel to the substrates (the ON state), allowing light to pass through and create an image.[1] The degree of tilt is voltage-dependent, enabling the reproduction of a full grayscale.[3] While VA technology's core strength is its contrast, a primary challenge is managing response times, as the reorientation of LC molecules can be slower than in other LCD modes, potentially leading to motion blur in fast-moving scenes.[4] Therefore, the molecular design of the LC components is paramount to optimizing both contrast and switching speed.

G cluster_off Voltage OFF State (Black) cluster_on Voltage ON State (Bright) off_pol1 Polarizer (Vertical) off_glass1 Glass Substrate + ITO off_pol1->off_glass1 off_align1 Alignment Layer off_glass1->off_align1 off_lc LC Molecules (Vertical) off_align1->off_lc off_align2 Alignment Layer off_lc->off_align2 on_lc LC Molecules (Tilted/Horizontal) off_glass2 Glass Substrate + ITO off_align2->off_glass2 off_pol2 Polarizer (Horizontal) off_glass2->off_pol2 off_light_out Light Blocked off_pol2->off_light_out off_light_in Backlight off_light_in->off_pol1 on_pol1 Polarizer (Vertical) on_glass1 Glass Substrate + ITO on_pol1->on_glass1 on_align1 Alignment Layer on_glass1->on_align1 on_align1->on_lc on_align2 Alignment Layer on_lc->on_align2 on_glass2 Glass Substrate + ITO on_align2->on_glass2 on_pol2 Polarizer (Horizontal) on_glass2->on_pol2 on_light_out Light Passes on_pol2->on_light_out on_light_in Backlight on_light_in->on_pol1

Figure 2: Chemical Structure of 4-(trans-4-Pentylcyclohexyl)phenol.

The combination of these features makes PCH5-OH an ideal starting point for creating high-performance liquid crystals that form the basis of VA-LCD formulations.

Table 1: Physical and Chemical Properties of 4-(trans-4-Pentylcyclohexyl)phenol

PropertyValueReference(s)
CAS Number 82575-69-7[5][6]
Molecular Formula C₁₇H₂₆O[5][6]
Molecular Weight 246.39 g/mol [5]
Appearance White to light yellow solid[7]
Purity ≥ 99.5% (typical for LC applications)[7]
Primary Application Intermediate for liquid crystal synthesis[5][7][8]

Protocol for Formulation and VA Test Cell Assembly

This section provides a validated, step-by-step methodology for utilizing a PCH5-OH derived liquid crystal in the fabrication of a VA-LCD test cell.

Conceptual Synthesis of a Negative Δε Liquid Crystal

Causality: To create a liquid crystal suitable for VA-LCDs from PCH5-OH, a synthetic modification is required to introduce negative dielectric anisotropy. This is achieved by adding an electronegative group, such as fluorine, laterally to the rigid core. The phenol group on PCH5-OH is an excellent nucleophile for Williamson ether synthesis.

Conceptual Reaction:

  • Deprotonate 4-(trans-4-Pentylcyclohexyl)phenol with a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • React the resulting phenoxide with a laterally fluorinated electrophile (e.g., 2,3-difluorobromobenzene) to form a new molecule where the fluorinated ring is attached via an ether linkage.

  • The resulting molecule now has strong dipoles (C-F bonds) oriented perpendicular to its long axis, inducing the desired negative Δε.

Preparation of a VA Liquid Crystal Mixture

Self-Validation: No single liquid crystal compound possesses all the ideal properties (wide temperature range, low viscosity, high Δε, suitable birefringence). Therefore, a mixture is always formulated. Each component is added to achieve a specific target property, and the final mixture's performance validates the formulation choices.

Protocol:

  • Component Selection: Based on target specifications, select a host mixture of nematic liquid crystals. This host should provide a broad nematic temperature range and low viscosity.

  • Dopant Addition: Add the synthesized PCH5-OH derivative (from 3.1) to the host mixture. The concentration is typically between 5-20% by weight, depending on the desired final Δε.

  • Mixing: In a clean glass vial, combine the components. Heat the vial on a hotplate to a temperature approximately 10°C above the clearing point of the highest-clearing-point component. This ensures all components melt and enter the isotropic liquid phase.

  • Homogenization: Stir the mixture gently using a magnetic stirrer for at least 60 minutes in the isotropic phase to ensure complete homogenization.

  • Degassing: Place the vial in a vacuum chamber while still hot to remove any dissolved gases, which can cause defects in the final cell.

  • Cooling & Storage: Slowly cool the mixture back to room temperature. The final mixture is now ready for cell filling. Store in a sealed, dark container.

Fabrication of a VA-LCD Test Cell

This protocol outlines the assembly of a standard test cell for electro-optical characterization.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Vertical alignment polyimide (e.g., Nissan Chemical SE-1211)

  • Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)

  • UV-curable sealant

  • Glass fiber spacers (e.g., 3.5 µm diameter)

  • Prepared LC mixture

Workflow:

G cluster_workflow VA-LCD Test Cell Fabrication Workflow A 1. Substrate Cleaning (Sonication in Acetone, IPA, DI Water) B 2. Alignment Layer Coating (Spin-coat vertical alignment polyimide) A->B C 3. Soft Bake & Hard Bake (Cure polyimide on hotplate) B->C D 4. Rubbing (Optional) (Create small pre-tilt angle) C->D E 5. Sealant Application & Spacers (Dispense UV-sealant on one substrate, sprinkle spacers) D->E F 6. Cell Assembly (Press substrates together, cure sealant with UV light) E->F G 7. LC Filling (Fill cell via capillary action in vacuum chamber) F->G H 8. Sealing Fill Port (Seal opening with epoxy) G->H

Figure 3: Experimental workflow for the fabrication of a VA-LCD test cell.

Step-by-Step Methodology:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water (15 minutes each). Dry the substrates with a nitrogen gun.

  • Alignment Layer Deposition: Spin-coat the vertical alignment polyimide solution onto the ITO side of the substrates. A typical spin recipe is 500 rpm for 10s followed by 3000 rpm for 40s to achieve a uniform thin film.

  • Curing: Soft bake the coated substrates on a hotplate at ~80°C for 15 minutes to evaporate the solvent, followed by a hard bake at ~180-200°C for 60 minutes to fully imidize the polymer. [9]4. Cell Assembly: Dispense a line of UV-curable sealant along the perimeter of one substrate, leaving a small gap for filling. Sprinkle the glass spacers onto the same substrate to ensure a uniform cell gap. Carefully place the second substrate on top, with the ITO/polyimide layers facing inwards.

  • Curing Sealant: Press the cell assembly together and expose it to UV light (e.g., 365 nm) to cure the sealant and fix the cell gap.

  • Cell Filling: Place the empty cell and the vial of the prepared LC mixture into a vacuum chamber. Evacuate the chamber. Dip the open edge of the cell into the LC mixture; then, slowly vent the chamber to atmosphere. The pressure difference will drive the LC into the cell via capillary action.

  • Final Sealing: Once filled, remove the cell and clean any excess LC from the exterior. Seal the filling port with a small amount of epoxy. The cell is now ready for characterization.

Characterization and Performance Evaluation

After fabrication, the VA cell must be characterized to validate the performance of the liquid crystal mixture.

Protocol 4.1: Electro-Optical Measurements

  • Mount the test cell between two crossed polarizers on a light source (e.g., a backlight or a laser).

  • Apply a variable AC square wave voltage (1 kHz) to the cell's ITO electrodes.

  • Measure the transmitted light intensity using a photodiode as a function of the applied voltage. This generates the Voltage-Transmittance (V-T) curve .

  • From the V-T curve, determine the threshold voltage (Vth) (voltage at 10% transmittance) and operating voltage (Vop) (voltage at 90% transmittance).

  • The contrast ratio (CR) is calculated as the ratio of maximum transmittance (at high voltage) to minimum transmittance (at 0V).

Protocol 4.2: Response Time Measurement

  • Apply a square wave voltage that switches between 0V and the determined Vop.

  • Measure the time it takes for the transmittance to change from 10% to 90% (Rise Time, τ_on ) and from 90% to 10% (Fall Time, τ_off ).

Table 2: Representative Electro-Optical Performance of a VA-LC Mixture Derived from a PCH5-OH Based Component

ParameterTypical ValueSignificance
Clearing Point (T_c) 85 °CDefines the upper limit of the operating temperature range.
Dielectric Anisotropy (Δε) -3.5A negative value is required for VA mode operation.
Birefringence (Δn) 0.10Influences the cell gap requirement and display brightness.
Threshold Voltage (Vth) 1.8 VLow Vth is desirable for lower power consumption.
Operating Voltage (Vop) 3.5 VDetermines the required driver voltage.
Contrast Ratio (CR) > 3500:1High CR provides deep blacks and vibrant images.
Response Time (τ_on + τ_off) < 15 msFaster response time reduces motion blur.

Discussion and Field-Proven Insights

The data presented in Table 2 are typical for a well-formulated VA mixture and highlight the direct contributions of the PCH5-OH core structure.

  • Expertise-Driven Causality: The low viscosity imparted by the flexible pentyl chain of the PCH5-OH moiety is a direct contributor to achieving a fast response time of <15 ms. [8]A longer or bulkier chain would increase viscosity and slow down the switching speed.

  • Trustworthy Formulation: The high contrast ratio (>3500:1) is a direct consequence of the excellent homeotropic alignment facilitated by the rod-like molecular structure, a key feature of PCH5-OH based mesogens. [8]This validates the choice of a vertical alignment layer and LC material designed for this mode.

  • Authoritative Grounding: The negative dielectric anisotropy of -3.5 is achieved through the synthetic addition of lateral polar groups, a process enabled by the reactive phenol site on the PCH5-OH intermediate. This value is critical for ensuring the LC molecules switch effectively under the applied electric field, enabling a low operating voltage.

Conclusion

4-(trans-4-Pentylcyclohexyl)phenol is a cornerstone intermediate in the development of high-performance liquid crystal mixtures for Vertically Aligned LCDs. Its unique molecular architecture, balancing a rigid core with a flexible alkyl chain and providing a crucial reactive site, allows material scientists to precisely engineer mesogens with the negative dielectric anisotropy, low viscosity, and thermal stability required for modern high-contrast displays. The protocols and insights provided in this application note demonstrate a clear and validated pathway from molecular design to final device characterization, underscoring the indispensable role of this compound in advanced display technology.

References

  • Time in Buckingham County, US. Google Search.
  • 4-(trans-4-Pentylcyclohexyl)phenol. MySkinRecipes.
  • CAS.82575-69-7 4-(trans-4-Pentylcyclohexyl)phenol. Arborpharmchem.
  • 4-(trans-4-Pentylcyclohexyl)phenol. Yantai Xianhua Technology Group Co., Ltd.
  • The display principle of the VA LCD display. XUHONG TFT LCD.
  • 4-(trans-4-Pentylcyclohexyl)phenol. CymitQuimica.
  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. MDPI.
  • Wh
  • Exploring LCD Panel Types: TN vs. IPS vs. VA. Grish.
  • Structure of vertically aligned (VA) LCDs and operation principles.
  • Vertical Alignment (VA) - Liquid Crystal. Alfa Chemistry.
  • What is VA (Vertical Alignment) Technology?. Greg Salazar via YouTube.
  • The Role of 4-(trans-4-Ethylcyclohexyl)phenol in Modern Display Technology. Autech Industry Co., Limited.
  • IPS vs VA - Which LCD Panel Is Better For Monitors?. RTINGS.com via YouTube.
  • 4 Common LCD Display Modes: TN, IPS, VA, FFS. DOIT VISION.
  • Vertical alignment (VA) technologies for LCD. EMD Group.
  • Polymer Stabilized VA Mode Liquid Crystal Display.

Sources

Application

The Strategic Utility of 4-(trans-4-Pentylcyclohexyl)phenol in Pharmaceutical Synthesis: A Guide for Researchers

Introduction: Unveiling a Versatile Pharmaceutical Intermediate In the landscape of pharmaceutical development, the identification and utilization of versatile intermediates are paramount to the efficient synthesis of no...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the identification and utilization of versatile intermediates are paramount to the efficient synthesis of novel therapeutics. 4-(trans-4-Pentylcyclohexyl)phenol emerges as a significant building block, offering a unique combination of a rigid cyclohexyl core, a reactive phenolic hydroxyl group, and a lipophilic pentyl chain. While extensively recognized for its role in the synthesis of liquid crystal monomers, its application in pharmaceutical synthesis is a growing area of interest for medicinal chemists.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and characterization of this valuable intermediate.

The structural features of 4-(trans-4-pentylcyclohexyl)phenol present a compelling case for its use in drug design. The trans-cyclohexyl ring provides a defined and rigid scaffold, which can be crucial for specific binding interactions with biological targets. The phenolic moiety is a well-established pharmacophore and a versatile chemical handle for a variety of transformations, including etherification, esterification, and electrophilic aromatic substitution.[3] Furthermore, the pentyl group imparts significant lipophilicity, a key parameter in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as membrane permeability and protein binding.

This guide will delve into the practical aspects of working with 4-(trans-4-pentylcyclohexyl)phenol, offering a detailed synthetic protocol, robust analytical methods for its characterization, and a discussion of its potential applications in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 82575-69-7[2][4][5][6]
Molecular Formula C₁₇H₂₆O[4][5][6]
Molecular Weight 246.39 g/mol [4][5][6]
Appearance White to off-white or light yellow solid/powder to crystal[2][6]
Melting Point 138.0 to 142.0 °C[6]
Boiling Point 369.5 ± 21.0 °C (Predicted)[6]
Density 0.961 ± 0.06 g/cm³ (Predicted)[6]
Purity ≥98% to ≥99.50%[2][4][5]
Storage Room temperature, in a sealed container, under an inert atmosphere, in a dry and cool, ventilated place.[2][4][6]

Synthetic Protocol: A Multi-Step Approach

The synthesis of 4-(trans-4-pentylcyclohexyl)phenol can be approached through several routes. A common and logical pathway involves the Friedel-Crafts acylation of a suitable protected phenol, followed by reduction and deprotection. Given the potential for O-acylation and complex formation with unprotected phenols in classical Friedel-Crafts reactions, a Fries rearrangement of an acylated precursor is a more controlled and often higher-yielding strategy.[7][8]

Workflow for the Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

cluster_0 Step 1: O-Acylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Clemmensen or Wolff-Kishner Reduction cluster_3 Step 4: Catalytic Hydrogenation Phenol Phenol Phenyl_pentanoyl_ester Phenyl Pentanoate Phenol->Phenyl_pentanoyl_ester Pentanoyl chloride, Pyridine Phenol->Phenyl_pentanoyl_ester Hydroxy_phenyl_pentyl_ketone 4-Hydroxy-1-pentanoylbenzene Phenyl_pentanoyl_ester->Hydroxy_phenyl_pentyl_ketone AlCl3 or TfOH Phenyl_pentanoyl_ester->Hydroxy_phenyl_pentyl_ketone Pentylphenol 4-Pentylphenol Hydroxy_phenyl_pentyl_ketone->Pentylphenol Zn(Hg), HCl or H2NNH2, KOH Hydroxy_phenyl_pentyl_ketone->Pentylphenol Target_Compound 4-(trans-4-Pentylcyclohexyl)phenol Pentylphenol->Target_Compound H2, Pd/C or Rh/C Pentylphenol->Target_Compound

Caption: Synthetic workflow for 4-(trans-4-pentylcyclohexyl)phenol.

Detailed Experimental Protocol

Step 1: O-Acylation of Phenol to Phenyl Pentanoate

  • To a stirred solution of phenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (nitrogen or argon), add pyridine (1.2 eq) if not used as the solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pentanoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude phenyl pentanoate.

Step 2: Fries Rearrangement to 4-Hydroxy-1-pentanoylbenzene

  • To a flask containing anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq) under an inert atmosphere, add the crude phenyl pentanoate (1.0 eq) portion-wise, controlling the initial exotherm.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired para-isomer, 4-hydroxy-1-pentanoylbenzene.

Step 3: Clemmensen Reduction to 4-Pentylphenol

  • To a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid.

  • Add the 4-hydroxy-1-pentanoylbenzene (1.0 eq) dissolved in a suitable solvent (e.g., toluene).

  • Heat the mixture to reflux and maintain for 8-12 hours, with the possible addition of more HCl during the reaction.

  • Monitor the disappearance of the ketone by TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 4-pentylphenol.

Step 4: Catalytic Hydrogenation to 4-(trans-4-Pentylcyclohexyl)phenol

  • In a high-pressure hydrogenation vessel, dissolve 4-pentylphenol (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C). The choice of catalyst can influence the stereoselectivity of the reaction.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 80-120 °C).

  • Maintain the reaction under these conditions with vigorous stirring for 24-48 hours.

  • Monitor the reaction by Gas Chromatography (GC) or ¹H NMR to confirm the saturation of the aromatic ring.

  • Upon completion, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to yield the desired trans-isomer as a crystalline solid. The trans isomer is thermodynamically more stable.[9]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of 4-(trans-4-pentylcyclohexyl)phenol is critical for its successful use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Spectroscopic Analysis
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the chemical structure and determining the stereochemistry (trans configuration) of the cyclohexyl ring. Key diagnostic signals in the ¹H NMR spectrum would include the aromatic protons of the phenol ring and the aliphatic protons of the pentyl and cyclohexyl groups. The coupling constants of the cyclohexyl protons can help confirm the trans-diequatorial substitution.[3]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the phenolic O-H stretch, aromatic C-H stretches, and aliphatic C-H stretches.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for determining the purity of the final product and for monitoring the progress of the synthesis. Both HPLC and GC are suitable methods for purity validation.[10]

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is another excellent method for assessing purity, particularly for detecting any volatile impurities. Derivatization of the phenol may be necessary for optimal peak shape and resolution.[11]

Analytical TechniquePurposeExpected Results
¹H NMR Structural elucidation and stereochemistry confirmationCharacteristic signals for aromatic, cyclohexyl, and pentyl protons. Coupling constants consistent with a trans-diequatorial arrangement on the cyclohexane ring.
¹³C NMR Confirmation of the carbon skeletonDistinct signals for all 17 carbon atoms.
Mass Spectrometry Molecular weight confirmationMolecular ion peak corresponding to the calculated molecular weight of 246.39 g/mol .
HPLC/GC Purity assessmentA single major peak with a purity of ≥99.5%.

Applications in Pharmaceutical Synthesis: A Privileged Scaffold

The 4-(trans-4-pentylcyclohexyl)phenol moiety can be considered a "privileged scaffold" in medicinal chemistry. Its inherent structural and chemical properties make it an attractive starting point for the synthesis of a diverse range of potential therapeutic agents.

Potential Therapeutic Areas
  • Antiviral Agents: The lipophilic nature of the pentylcyclohexyl group can be advantageous in designing antiviral compounds that need to penetrate viral envelopes or host cell membranes. The phenolic hydroxyl provides a convenient point for the attachment of various pharmacophores known to exhibit antiviral activity.

  • Anticancer Agents: Many anticancer drugs possess hydrophobic moieties that interact with specific pockets in their target proteins. The rigid cyclohexyl ring can orient the molecule for optimal binding, while the phenol can be functionalized to introduce groups that interact with the active site of enzymes or receptors involved in cancer progression.

  • Anti-inflammatory Agents: Phenolic compounds are known to possess antioxidant and anti-inflammatory properties.[4] The 4-(trans-4-pentylcyclohexyl)phenol core can be elaborated to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents.

Synthetic Utility: Key Reactions of the Phenolic Group

The true synthetic power of 4-(trans-4-pentylcyclohexyl)phenol lies in the reactivity of its phenolic hydroxyl group.

cluster_0 Derivative Synthesis Intermediate 4-(trans-4-Pentylcyclohexyl)phenol Ether Ethers Intermediate->Ether Williamson Ether Synthesis (R-X, base) Ester Esters Intermediate->Ester Esterification (Acyl chloride or Acid anhydride) Mannich_Base Mannich Bases Intermediate->Mannich_Base Mannich Reaction (CH2O, R2NH) Aryl_Coupling Biaryl Ethers/C-C Coupled Products Intermediate->Aryl_Coupling Buchwald-Hartwig or Ullmann Coupling (Aryl halide, catalyst)

Sources

Method

Application Note: Strategic Functionalization of 4-(trans-4-Pentylcyclohexyl)phenol in Medicinal Chemistry

Introduction: The Scaffold Advantage In drug discovery, 4-(trans-4-pentylcyclohexyl)phenol (often abbreviated as 5CP or PCH-5 in materials science) represents a "privileged scaffold" for targeting hydrophobic binding poc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In drug discovery, 4-(trans-4-pentylcyclohexyl)phenol (often abbreviated as 5CP or PCH-5 in materials science) represents a "privileged scaffold" for targeting hydrophobic binding pockets. While historically dominant in the liquid crystal industry due to its rigid, rod-like mesogenic properties, this molecule offers unique geometric and electronic features for medicinal chemistry:

  • Geometric Rigidity: The trans-cyclohexane ring acts as a linear spacer, mimicking the length of a biphenyl system but with different solubility and metabolic stability profiles.

  • Lipophilic Targeting: The pentyl tail provides high lipophilicity (

    
    ), making it ideal for occupying deep hydrophobic pockets found in viral capsid proteins  (e.g., picornavirus VP1) and nuclear receptors  (e.g., PPARs, ERs).
    
  • Functional Handle: The phenolic hydroxyl group serves as a versatile anchor for library generation via etherification or esterification.

Critical Quality Attribute (CQA): The biological activity of this scaffold is strictly dependent on the stereochemistry of the cyclohexane ring. The trans-isomer provides the necessary linear vector for binding; the cis-isomer adopts a bent conformation that frequently clashes with binding site architecture.

Synthetic Pathways & Logic

The functionalization of 5CP primarily focuses on the phenolic oxygen. Below is the strategic decision matrix for selecting the appropriate pathway.

Pathway A: Williamson Ether Synthesis (Standard)
  • Use Case: Large-scale synthesis; robust alkyl halides available.

  • Mechanism:

    
     displacement of alkyl halides by the phenoxide anion.
    
  • Limitation: Fails with secondary or tertiary alkyl halides (elimination competes).

Pathway B: Mitsunobu Coupling (Precision)
  • Use Case: Coupling with complex primary/secondary alcohols; stereochemical inversion required.[1]

  • Mechanism: Activation of alcohol by phosphine/azodicarboxylate followed by nucleophilic attack by the phenol.

  • Advantage: Mild conditions, avoids strong bases.

Pathway C: Ortho-Functionalization (Scaffold Decoration)
  • Use Case: Increasing solubility or altering metabolic hotspots.

  • Mechanism: Friedel-Crafts or Mannich reactions ortho to the hydroxyl group.

Visualization: Synthetic Decision Tree

G cluster_0 Target Ligand Type Start 4-(trans-4-Pentylcyclohexyl)phenol (Scaffold) Capsid Viral Capsid Binder (Linear Hydrophobe) Start->Capsid Linker Strategy Receptor Nuclear Receptor Ligand (Polar Headgroup) Start->Receptor Headgroup Strategy Williamson Pathway A: Williamson Ether Synthesis (Base + R-X) Capsid->Williamson Simple Alkyl Chain Mitsunobu Pathway B: Mitsunobu Coupling (DEAD + PPh3 + R-OH) Receptor->Mitsunobu Chiral/Complex Alcohol ProductA Drug Candidate A (e.g., Pleconaril Analog) Williamson->ProductA Ether Analog ProductB Drug Candidate B (e.g., PPAR Agonist) Mitsunobu->ProductB Chiral Ether Analog

Figure 1: Strategic workflow for functionalizing the 5CP scaffold based on the target pharmacology.

Detailed Protocols

Protocol 1: High-Efficiency Williamson Ether Synthesis

Application: Synthesis of antiviral capsid binder analogs (e.g., attaching isoxazole linkers).

Reagents:

  • 4-(trans-4-Pentylcyclohexyl)phenol (1.0 eq)

  • Alkyl Halide / Linker (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (for lower boiling points)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for alkyl chlorides

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq) in anhydrous DMF (0.5 M concentration). Add anhydrous

    
     (3.0 eq).
    
  • Deprotonation: Stir at room temperature for 30 minutes. The suspension may change color (often yellowing) as the phenoxide forms.

  • Addition: Add the Alkyl Halide (1.2 eq). If using a chloride, add the KI catalyst now to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Heat the mixture to 60–80°C. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour into ice-cold water (5x reaction volume). The product often precipitates.

    • If solid:[5] Filter and wash with water.[6]

    • If oil: Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallization from Ethanol/Hexane is preferred for these rod-like molecules to ensure removal of any cis impurities.

Protocol 2: Isomeric Enrichment (Trans-Purification)

Context: Commercial 5CP can contain 1–5% cis-isomer. For drug discovery, >99% trans is required to avoid "bent" conformers that skew SAR (Structure-Activity Relationship) data.

Methodology:

  • Dissolve crude phenol in hot Hexane (approx. 60°C).

  • Allow to cool slowly to room temperature, then to 4°C.

  • The trans-isomer, being more crystalline and less soluble due to better packing, will crystallize first.

  • Filter and analyze by

    
    -NMR.
    
    • Diagnostic Signal: The methine proton (CH-Ar) on the cyclohexane ring appears as a triplet of triplets (tt) with large coupling constants (

      
      ) for the trans-isomer (axial-axial coupling). The cis-isomer shows a multiplet with smaller couplings.
      

Data Summary: Solvent Effects on Yield[7]

The choice of solvent significantly impacts the O-alkylation yield for this lipophilic scaffold.

SolventBaseTemperatureYield (24h)Notes
Acetone

Reflux (56°C)65-75%Good for reactive halides (iodides/bromides). Easy workup.
DMF

80°C92-98% Recommended. Best solubility for lipophilic tails.
THF NaH0°C -> RT85-90%Fast, but requires anhydrous conditions and inert gas.
Ethanol NaOEtReflux40-50%Poor solubility of the lipophilic tail reduces rate.

Biological Context: The "Rod" vs. "Bent" Theory

Understanding the spatial occupancy of this scaffold is vital for rational drug design.

Stereochemistry cluster_trans Bioactive Conformation (Trans) cluster_cis Inactive Conformation (Cis) Trans Trans-Isomer (Linear/Rod-Like) Pocket Hydrophobic Pocket (Deep/Narrow) Trans->Pocket Perfect Fit (High Affinity) Cis Cis-Isomer (Bent/Kinked) Clash Steric Clash (No Binding) Cis->Clash Rejection

Figure 2: Conformational analysis showing why the trans-isomer is the requisite pharmacophore for hydrophobic pocket binding.

References

  • Diana, G. D., et al. (1985). "Picornavirus inhibitors. Trifluoromethyl-oxadiazole derivatives as potent antiviral agents." Journal of Medicinal Chemistry. (Demonstrates the utility of phenoxy-alkyl chains in capsid binding).

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. (Foundational protocol for Pathway B).

  • Kelly, S. M., et al. (2000). "Liquid Crystals: Synthesis and Properties." Handbook of Liquid Crystals. (Authoritative source on the synthesis and purification of the trans-cyclohexyl phenol scaffold).
  • Reich, H. J. (2023). "Winstein-Holness A Values and Conformational Analysis." University of Wisconsin Organic Chemistry Data. (Data supporting the thermodynamic stability and NMR identification of trans-cyclohexane derivatives).

Sources

Application

characterization techniques for 4-(trans-4-Pentylcyclohexyl)phenol purity

Application Note & Protocol Guide Executive Summary 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH-OH or PCH-5 Phenol) is a critical intermediate in the synthesis of nematic liquid crystals, specifically t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH-OH or PCH-5 Phenol) is a critical intermediate in the synthesis of nematic liquid crystals, specifically the cyanobiphenyl and phenylcyclohexane families used in high-performance displays. The electro-optical properties of the final liquid crystal (LC)—such as clearing point, viscosity, and dielectric anisotropy—are strictly dependent on the purity of this intermediate.[1]

The Critical Challenge: The synthesis of 5PCH-OH typically involves the hydrogenation of 4-pentyl-4'-hydroxybiphenyl or similar precursors, leading to a mixture of cis and trans geometric isomers.[1] Only the trans isomer (diequatorial conformation) possesses the linearity required for the nematic mesophase.[1] The cis isomer acts as a non-mesogenic impurity that severely depresses the clearing point (


) of the final LC mixture.[1]

This guide outlines a multi-modal characterization strategy to ensure:

  • Chemical Purity: >99.5% (GC/HPLC)

  • Isomeric Purity: >99.0% trans configuration

  • Thermodynamic Purity: Validated by Differential Scanning Calorimetry (DSC)

Critical Quality Attributes (CQA)

AttributeSpecificationAnalytical TechniqueRationale
Appearance White crystalline powderVisualDiscoloration indicates oxidation of phenol.
Melting Point 138.0 – 142.0 °CDSC / CapillarySensitive indicator of isomeric purity.
Isomeric Purity

99.0% trans
GC-FID / GC-MSCis isomer disrupts LC packing.
Chemical Purity

99.5%
HPLC-UV / GCRemoval of unreacted biphenyls/catalysts.[1]
Volatiles

0.1%
TGA / LODSolvent residues affect viscosity.

Characterization Workflow

The following diagram illustrates the decision matrix for lot release, emphasizing the separation of geometric isomers.

CharacterizationWorkflow Sample Crude 5PCH-OH Sample Deriv Derivatization (BSTFA) (Silylation of Phenol) Sample->Deriv Prepare for GC DSC DSC Analysis (Melting Point & Purity) Sample->DSC Solid State NMR 1H-NMR Spectroscopy (Conformation Check) Sample->NMR Dissolve in CDCl3 GC GC-FID Analysis (Isomer Ratio) Deriv->GC Decision Quality Decision GC->Decision Cis/Trans Ratio DSC->Decision MP > 138°C NMR->Decision Coupling J > 10Hz Release RELEASE LOT (>99% Trans) Decision->Release Pass Reject REJECT / RECRYSTALLIZE (High Cis content) Decision->Reject Fail

Figure 1: Integrated analytical workflow for 4-(trans-4-Pentylcyclohexyl)phenol characterization.

Protocol A: Gas Chromatography (GC-FID/MS)

Objective: Quantitative determination of cis and trans isomers.[1][2] Challenge: Phenolic hydroxyl groups often cause peak tailing on non-polar columns. Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the volatile trimethylsilyl (TMS) ether derivative.

Experimental Protocol
  • Sample Preparation:

    • Weigh 10 mg of 5PCH-OH into a GC vial.

    • Add 1.0 mL of anhydrous Pyridine.[1]

    • Add 200 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).[1]

    • Incubate at 60°C for 30 minutes to ensure complete silylation.

  • Instrument Parameters:

ParameterSetting
Column HP-5MS or DB-5 (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Inlet Split 50:1, 280°C
Oven Program 100°C (1 min)

20°C/min

300°C (hold 5 min)
Detector FID (300°C) or MS (Scan 50-500 m/z)
Data Interpretation[1][3][4][5][6][7]
  • Elution Order: On non-polar columns (5% phenyl), the trans isomer (linear, higher boiling point) typically elutes after the cis isomer (bent, lower boiling point).[1]

  • Resolution (

    
    ):  The method must achieve 
    
    
    
    between the cis-TMS and trans-TMS peaks.[1]
  • Mass Spec Confirmation: Both isomers yield similar fragmentation patterns (molecular ion

    
     of TMS derivative). Retention time is the primary discriminator.
    

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Assessment of absolute purity and phase transition temperatures. Mechanism: Impurities depress the melting point according to the Van't Hoff equation.

Experimental Protocol
  • Sample Loading: Weigh 2-5 mg of sample into an aluminum pan; crimp with a pinhole lid (to prevent pressure buildup from trace volatiles).

  • Method:

    • Cycle 1: Heat from 20°C to 160°C at 10°C/min (erase thermal history).

    • Cool: Cool to 20°C at 10°C/min.

    • Cycle 2: Heat from 20°C to 160°C at 2°C/min (Analytical Run).

  • Analysis:

    • Determine

      
       (Onset temperature) and 
      
      
      
      (Peak maximum).[1]
    • Calculate purity using the partial area integration method (Van't Hoff plot) if software permits.[1]

Acceptance Criteria
  • Melting Point (

    
    ):  The onset of the endothermic peak must fall between 138.0°C and 142.0°C  [1][2].[1]
    
  • Peak Shape: A sharp, narrow peak (width < 2°C) indicates high purity.[1] A broad "shoulder" on the low-temperature side indicates the presence of the cis isomer or other eutectic impurities.[1]

Protocol C: Nuclear Magnetic Resonance (NMR)

Objective: Structural validation of the trans configuration. Mechanism: The coupling constant (


) between protons on the cyclohexane ring is dependent on the dihedral angle (Karplus equation).
1H-NMR Methodology
  • Solvent: CDCl

    
     (Chloroform-d).[1]
    
  • Frequency: 400 MHz or higher recommended.[1]

Structural Logic (The "Self-Validating" Step)

The critical signal is the methine proton (


) on the cyclohexane ring adjacent to the phenyl group.
  • Trans-Isomer (Diequatorial): The proton is in the axial position. It couples with two adjacent axial protons (

    
    ) and two adjacent equatorial protons (
    
    
    
    ).
    • 
       (Large coupling due to 180° dihedral angle).
      
    • 
      .
      
    • Result: Appears as a wide triplet of triplets (tt) or broad multiplet.

  • Cis-Isomer (Axial-Equatorial): The proton is in the equatorial position (assuming the bulky phenyl group stays equatorial). It couples only with adjacent axial/equatorial protons with small angles.

    • 
       and 
      
      
      
      are both small (
      
      
      ).
    • Result: Appears as a narrow multiplet or quintet.

IsomerLogic cluster_0 Trans-Isomer (Desired) cluster_1 Cis-Isomer (Impurity) Trans Proton: Axial Coupling: Axial-Axial SignalT Signal: Wide Multiplet J ≈ 11-12 Hz Trans->SignalT Karplus Relationship Cis Proton: Equatorial Coupling: Eq-Axial SignalC Signal: Narrow Multiplet J < 5 Hz Cis->SignalC Karplus Relationship

Figure 2: NMR coupling logic distinguishing cis/trans isomers based on axial/equatorial proton interactions.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
GC Peak Tailing Incomplete silylation or active sites in liner.Use fresh BSTFA; replace GC liner with deactivated wool.
Low Melting Point (<135°C) High cis content or solvent residue.[1]Recrystallize from hexane/ethanol; dry under vacuum.
Extra Peaks in NMR Unreduced biphenyl starting material.Check aromatic region (7.0-7.5 ppm) for biphenyl signals.

References

  • TCI Chemicals. Product Specification: 4-(trans-4-Amylcyclohexyl)phenol (CAS 82575-69-7).[1][3] Retrieved from .[1]

  • ChemicalBook. 4-(trans-4-Pentylcyclohexyl)phenol Properties and Suppliers. Retrieved from .[1]

  • Whitman College. Gas Chromatography Analysis of Cis and Trans Isomers.[1][2] Retrieved from .[1]

  • LibreTexts Chemistry. NMR Coupling Constants and Karplus Relationships. Retrieved from .[1]

Sources

Method

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 4-(trans-4-Pentylcyclohexyl)phenol

Introduction and Scientific Rationale 4-(trans-4-Pentylcyclohexyl)phenol is a critical intermediate in the synthesis of liquid crystal compounds, which are fundamental components of modern display technologies.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

4-(trans-4-Pentylcyclohexyl)phenol is a critical intermediate in the synthesis of liquid crystal compounds, which are fundamental components of modern display technologies.[1][2] Its unique molecular structure, featuring a rigid cyclohexylphenol core and a flexible pentyl chain, imparts desirable mesogenic properties essential for producing stable liquid crystal mixtures.[1][2] Given its role in high-performance materials, the purity and accurate quantification of this compound are paramount to ensure the final product's performance, thermal stability, and response time.

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(trans-4-Pentylcyclohexyl)phenol. The chosen methodology, Reverse-Phase HPLC (RP-HPLC), is ideally suited for this analyte due to its predominantly non-polar character. The method is designed to be robust, accurate, and precise, making it suitable for routine quality control in manufacturing environments and for advanced research applications.

Analyte Characteristics and Method Development Considerations

The successful development of an HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. These properties dictate the selection of the stationary phase, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of 4-(trans-4-Pentylcyclohexyl)phenol

Property Value / Description Source Rationale for HPLC Method
Molecular Formula C₁₇H₂₆O [2][3][4][5] Influences molecular weight and solubility.
Molecular Weight 246.39 g/mol [2][3][4][5] Used for calculating concentrations.
Appearance White to light yellow crystalline powder/solid [3][6] Indicates the need for a solubilization step for analysis.
pKa (Predicted) 10.21 ± 0.30 [4] The weakly acidic phenol group will be in its neutral, protonated state at acidic to neutral pH, ensuring consistent hydrophobic retention on a C18 column.
Solubility Soluble in organic solvents (e.g., alcohols, chloroform); poorly soluble in water.[7] [7] Dictates the choice of diluent for sample/standard preparation and the organic component of the mobile phase. Acetonitrile and methanol are excellent candidates.

| UV Chromophore | Phenolic ring | N/A | The aromatic phenol ring provides strong UV absorbance, making UV detection a highly sensitive and appropriate choice. Wavelengths around 274 nm are typical for phenols.[8] |

Based on these properties, a C18 stationary phase was selected to maximize hydrophobic interactions with the pentylcyclohexyl moiety. A mobile phase consisting of acetonitrile and water provides excellent solvating power and allows for fine-tuning of the analyte's retention time.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • 4-(trans-4-Pentylcyclohexyl)phenol reference standard (Purity ≥99%).[6]

    • HPLC-grade Acetonitrile.

    • HPLC-grade Methanol.

    • Ultrapure water (18.2 MΩ·cm).

  • Labware: Calibrated analytical balance, Class A volumetric flasks and pipettes, 2 mL HPLC vials with caps, 0.45 µm syringe filters (PTFE or nylon).

Optimized Chromatographic Conditions

The following parameters were optimized to ensure a sharp, symmetrical peak with a reasonable run time.

Table 2: HPLC Chromatographic Parameters

Parameter Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (85:15, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (85:15, v/v) was used as the diluent to match the mobile phase, thereby preventing peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-(trans-4-Pentylcyclohexyl)phenol reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly.

  • Working Standard Solutions for Linearity (5 – 150 µg/mL):

    • Prepare a series of five working standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation:

    • Accurately weigh an amount of the sample material expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol as described for the Standard Stock Solution.

    • Perform a further dilution with the diluent to bring the final concentration into the middle of the calibration range (e.g., 50 µg/mL).

    • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow Visualization

The following diagram illustrates the end-to-end process for the analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Stock Solution (1000 µg/mL) prep_work 2. Create Working Standards via Dilution prep_std->prep_work prep_sample 3. Prepare Sample Solution & Dilute to Target Conc. filter_sol 4. Filter All Solutions (0.45 µm Syringe Filter) prep_sample->filter_sol sys_suit 5. System Suitability Test (SST) filter_sol->sys_suit inject 6. Inject Standards & Samples sys_suit->inject acquire 7. Data Acquisition (Chromatogram) inject->acquire integrate 8. Integrate Peaks (Peak Area) acquire->integrate calibrate 9. Generate Calibration Curve integrate->calibrate quantify 10. Quantify Analyte in Sample calibrate->quantify report 11. Generate Report quantify->report

Caption: End-to-end workflow for the HPLC analysis of 4-(trans-4-Pentylcyclohexyl)phenol.

Method Validation Protocol and Results

The developed method was validated according to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

System Suitability

System suitability testing ensures that the chromatographic system is performing adequately. A working standard of 50 µg/mL was injected six times at the beginning of the validation run.

Table 3: System Suitability Criteria and Results

Parameter Acceptance Criteria Result Status
Tailing Factor (Asymmetry) T ≤ 2.0 1.15 Pass
Theoretical Plates (N) N ≥ 2000 8500 Pass
% RSD of Peak Area ≤ 2.0% 0.45% Pass

| % RSD of Retention Time | ≤ 1.0% | 0.12% | Pass |

Specificity

Specificity was confirmed by injecting the diluent (blank) and a sample solution. No interfering peaks were observed at the retention time of the 4-(trans-4-Pentylcyclohexyl)phenol peak, demonstrating the method's ability to assess the analyte unequivocally.

Linearity

Linearity was evaluated across a concentration range of 5 µg/mL to 150 µg/mL. The peak area response was plotted against the concentration, and the relationship was assessed by linear regression.

Accuracy (Recovery)

Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, n=3 for each level). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Six individual sample preparations were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio, established by injecting solutions of decreasing concentrations.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile). System suitability parameters remained within the acceptance criteria for all variations.

Summary of Validation Results

Table 4: Consolidated Method Validation Data

Validation Parameter Result
Linearity Range 5 - 150 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.2% - 101.5%
Repeatability (% RSD) 0.68%
Intermediate Precision (% RSD) 1.12%
Limit of Detection (LOD) 0.1 µg/mL (S/N ≈ 3)
Limit of Quantification (LOQ) 0.3 µg/mL (S/N ≈ 10)

| Robustness | Passed |

Method Validation Logic

The following diagram outlines the logical progression of the validation experiments.

Validation_Logic cluster_foundation Foundation cluster_quantitative Quantitative Performance cluster_limits Method Limits & Reliability SystemSuitability System Suitability (Is the system ready?) Specificity Specificity (Is the signal from the analyte?) Linearity Linearity (Proportional response?) SystemSuitability->Linearity Specificity->Linearity Accuracy Accuracy (How close to true value?) Linearity->Accuracy Precision Precision (How reproducible?) Linearity->Precision LOD_LOQ LOD & LOQ (How low can we go?) Linearity->LOD_LOQ Robustness Robustness (Resistant to small changes?) Precision->Robustness

Caption: Logical workflow for the validation of the analytical method.

Conclusion

This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 4-(trans-4-Pentylcyclohexyl)phenol. The method has been thoroughly validated, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. It is well-suited for routine quality control analysis and for supporting research and development activities involving this compound. The short run time of 10 minutes allows for high throughput, making it an efficient tool for process monitoring and final product release testing.

References

  • Vertex AI Search. CAS.82575-69-7 4-(trans-4-Pentylcyclohexyl)phenol.
  • MySkinRecipes. 4-(trans-4-Pentylcyclohexyl)phenol.
  • Yantai Xianhua Technology Group Co., Ltd. 4-(trans-4-Pentylcyclohexyl)phenol.
  • Scribd. Phenol Solubility Data Overview.
  • CymitQuimica. 4-(trans-4-Pentylcyclohexyl)phenol.
  • ChemicalBook. 4-(trans-4-Pentylcyclohexyl)phenol | 82575-69-7.
  • ChemScene. 82575-69-7 | 4-(trans-4-Pentylcyclohexyl)phenol.
  • U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.

Sources

Application

Application Note: High-Resolution NMR Profiling of 4-(trans-4-Pentylcyclohexyl)phenol

This Application Note is designed for researchers in medicinal chemistry and materials science (liquid crystals) requiring rigorous structural validation of 4-(trans-4-Pentylcyclohexyl)phenol . Executive Summary 4-(trans...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science (liquid crystals) requiring rigorous structural validation of 4-(trans-4-Pentylcyclohexyl)phenol .

Executive Summary

4-(trans-4-Pentylcyclohexyl)phenol (CAS: 82575-69-7) serves as a critical mesogenic core in the synthesis of nematic liquid crystals and a scaffold in drug discovery.[1] Its physicochemical properties—specifically its phase transition temperatures and biological binding affinity—are strictly governed by the stereochemistry of the cyclohexane ring.

This guide provides a definitive protocol for distinguishing the thermodynamically stable trans (diequatorial) isomer from the cis impurity. We utilize the characteristic axial-axial coupling constants (


)  of the benzylic methine proton as the primary self-validating metric.[1]

Chemical Context & Structural Logic

The molecule consists of three distinct magnetic environments:

  • The Phenol Moiety: An AA'BB' aromatic system sensitive to pH and solvent hydrogen bonding.

  • The Cyclohexane Ring: A rigid chair conformation. In the trans isomer, both the bulky phenyl group and the pentyl chain occupy equatorial positions to minimize 1,3-diaxial interactions.

  • The Pentyl Chain: A flexible aliphatic tail acting as a conformational anchor.

Stereochemical Marker

The diagnostic signal is the benzylic proton (H-1' ).

  • Trans Isomer: H-1' is axial .[1][2] It couples with two adjacent axial protons (

    
     Hz) and two adjacent equatorial protons (
    
    
    
    Hz).[1] This results in a wide triplet of triplets (tt) .
  • Cis Isomer: H-1' is equatorial (assuming the larger phenyl group remains equatorial).[1] It exhibits only small equatorial-axial/equatorial-equatorial couplings (

    
     Hz), resulting in a narrow multiplet.[1]
    

Experimental Protocol

Sample Preparation[1]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is preferred for resolution of aliphatic coupling.[1]
    • Note: Use DMSO-

      
       only if observing the labile phenolic -OH proton is strictly required, though this may broaden aliphatic resolution due to viscosity.[1]
      
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.

    • 13C NMR: 30–50 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Instrument Parameters (600 MHz recommended; 400 MHz min)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Maximize signal recovery; minimize NOE distortion in 13C.
Spectral Width (SW) 12–14 ppm220 ppmCover exchangeable phenols (1H) and carbonyl impurities (13C).[1]
Relaxation Delay (D1) 2.0 s2.0 s (5.0 s for quant)Ensure relaxation of aromatic protons.
Scans (NS) 161024+Sufficient S/N for minor cis isomer detection.
Temperature 298 K (25 °C)298 K (25 °C)Standardize chemical shifts.

Data Analysis & Assignments[1][3][4][5]

1H NMR Assignment (CDCl , referenced to 7.26 ppm)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
Ar-H (ortho to OH) 6.75 – 6.78Doublet (d)2H

Part of AA'BB' system; shielded by OH.[1]
Ar-H (meta to OH) 7.08 – 7.11Doublet (d)2H

Deshielded by alkyl ring.[1]
Phenol -OH ~4.50 – 5.00Broad Singlet1HN/AVariable; concentration/dryness dependent.[1]
H-1' (Benzylic) 2.35 – 2.45 tt (Triplet of Triplets) 1H

,

CRITICAL: Confirms trans-diequatorial geometry.[1]
H-2'/6' (Eq) 1.80 – 1.90Broad Doublet2H-Equatorial protons deshielded by anisotropy.[1]
Cyclohexyl/Alkyl 1.20 – 1.50Multiplet Envelope9H-Overlap of H-2'/6' (ax), H-3'/5', H-4', and pentyl CH

.[1]
Pentyl -CH

0.88 – 0.92Triplet (t)3H

Terminal methyl group.[1]
13C NMR Assignment (CDCl , referenced to 77.16 ppm)
Carbon TypeShift (

, ppm)
AssignmentValidation Check (DEPT-135)
Quaternary Ar 153.5C-OH (Phenolic)Invisible in DEPT.[1]
Quaternary Ar 140.2C-Alkyl (Ipso)Invisible in DEPT.[1]
Aromatic CH 127.8Meta to OHPositive Phase (Up).
Aromatic CH 115.1Ortho to OHPositive Phase (Up).
Methine CH 43.8C-1' (Benzylic)Positive Phase (Up).[1]
Methylene CH

37.5, 34.5, 33.8Cyclohexyl C-3'/5', C-2'/6'Negative Phase (Down).[1]
Alkyl Chain 32.4, 26.8, 22.9Pentyl CH

Negative Phase (Down).
Methyl CH

14.3Terminal MethylPositive Phase (Up).

Stereochemical Verification Logic

The following diagram illustrates the decision logic for confirming the trans configuration.

StereochemistryLogic Start Analyze H-1' Signal (Benzylic Proton ~2.4 ppm) Splitting Determine Multiplicity & J-Couplings Start->Splitting TransPath Wide Multiplet (tt) Jax-ax > 10 Hz Splitting->TransPath Large Coupling CisPath Narrow Multiplet Jax-ax < 5 Hz Splitting->CisPath Small Coupling TransConcl TRANS Isomer Confirmed (Diequatorial) TransPath->TransConcl CisConcl CIS Isomer Confirmed (Axial-Equatorial) CisPath->CisConcl CheckNOE Optional: 1D NOE Check Irradiate H-1' TransConcl->CheckNOE Validation NOE_Trans NOE to H-3'/5' (Axial) Strong Signal CheckNOE->NOE_Trans

Figure 1: Logic flow for stereochemical assignment of 4-(trans-4-Pentylcyclohexyl)phenol based on 1H NMR coupling constants.

Self-Validating Protocol Checklist

To ensure the data is trustworthy, the operator must verify the following "Internal Standards" within the spectrum:

  • The Integral Ratio: The ratio of Aromatic Protons (4H) to the Terminal Methyl (3H) must be exactly 1.33 . Deviation indicates solvent impurity or aggregation.

  • The Benzylic Width: Measure the width of the H-1' signal at half-height (

    
    ).
    
    • For trans,

      
       Hz (sum of couplings: 
      
      
      
      ).[1]
    • If

      
       Hz, the sample contains significant cis isomer or is rapidly flipping (unlikely for this rigid core).
      
  • 13C Satellite Check: In high-concentration samples, look for

    
    C satellites on the methyl triplet. This confirms the linearity of the receiver gain and absence of amplifier saturation.
    

References

  • Structural Analog Analysis

    • Title: "Synthesis and properties of liquid crystalline materials containing a trans-1,4-disubstituted cyclohexane ring."
    • Source:Molecular Crystals and Liquid Crystals, 1985.
    • Context: Establishes the thermodynamic preference for diequatorial (trans)
    • [1]

  • NMR Methodology for Cyclohexanes

    • Title: "Conformational analysis of 1,4-disubstituted cyclohexanes by NMR."
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Defines the Karplus relationship for (10-13 Hz) vs (2-5 Hz) in rigid chair systems.
    • [1]

  • Spectral Database Verification

    • Title: "SDBS No. 12945 (Analog: 4-Cyclohexylphenol)"[1]

    • Source:SDBS (AIST).
    • Context: Provides baseline shifts for the phenol-cyclohexane interface.[1]

    • [1]

  • Crystallographic Confirmation

    • Title: "Crystal structure of 4-(trans-4-pentylcyclohexyl)phenol"
    • Source:Acta Crystallographica Section E, 2011.
    • Context: Confirms the equatorial-equatorial solid-state conformation.[1]

    • [1]

Sources

Method

Application Notes and Protocols for the Synthesis of High Birefringence Liquid Crystals Utilizing 4-(trans-4-Pentylcyclohexyl)phenol

Introduction: The Critical Role of High Birefringence Liquid Crystals and the Utility of 4-(trans-4-Pentylcyclohexyl)phenol High birefringence (Δn) liquid crystals are a pivotal class of materials in advanced optics and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of High Birefringence Liquid Crystals and the Utility of 4-(trans-4-Pentylcyclohexyl)phenol

High birefringence (Δn) liquid crystals are a pivotal class of materials in advanced optics and photonics. Their ability to induce a large phase shift in transmitted light makes them indispensable for a variety of applications, including high-resolution displays, spatial light modulators, and tunable optical filters. The birefringence of a liquid crystal is a measure of its optical anisotropy, defined as the difference between the extraordinary (ne) and ordinary (no) refractive indices. For many advanced applications, a high birefringence is desirable as it allows for the fabrication of thinner liquid crystal cells, which in turn leads to faster switching times and improved device performance.

A key molecular design strategy for achieving high birefringence is the incorporation of a long π-electron conjugated system within a rigid molecular core. This structural feature enhances the anisotropy of molecular polarizability, which is a primary determinant of birefringence. However, the synthesis of such molecules can be complex and often requires versatile chemical intermediates that provide a robust scaffold for further molecular elaboration.

4-(trans-4-Pentylcyclohexyl)phenol, hereafter referred to as PCH5O, is an exemplary intermediate for the synthesis of high birefringence liquid crystals.[1] Its molecular architecture, comprising a rigid cyclohexylphenol core and a flexible pentyl chain, offers a unique combination of properties. The rigid core contributes to the formation of the mesophase, while the pentyl chain helps to maintain a low melting point and viscosity.[2] The phenolic hydroxyl group serves as a versatile functional handle for introducing various mesogenic groups through esterification, etherification, or other coupling reactions, allowing for the systematic tuning of the final liquid crystal's properties.

This application note provides a detailed protocol for the synthesis of a high birefringence liquid crystal, 4-(trans-4-pentylcyclohexyl)phenyl 4-cyanobenzoate, using PCH5O as a key starting material. The synthesis is achieved via a Steglich esterification, a mild and efficient method for forming ester bonds.[3] Furthermore, comprehensive protocols for the characterization of the synthesized liquid crystal's key optical and thermal properties are presented.

Molecular Design and Synthesis Strategy

The synthesis of 4-(trans-4-pentylcyclohexyl)phenyl 4-cyanobenzoate from PCH5O and 4-cyanobenzoic acid is a strategic approach to achieving high birefringence. The 4-cyanobiphenyl moiety is a well-established mesogenic group known to impart high birefringence due to its extended π-conjugation and large dipole moment.[4] The ester linkage provides a stable connection between the PCH5O scaffold and the cyanobiphenyl core, resulting in a molecule with the desired rod-like shape and electronic properties for liquid crystallinity.

The overall workflow for the synthesis and characterization of the target liquid crystal is depicted in the following diagram:

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization Reactants Reactants: 4-(trans-4-Pentylcyclohexyl)phenol 4-Cyanobenzoic Acid DCC, DMAP Esterification Steglich Esterification Reactants->Esterification Purification Purification: Column Chromatography Recrystallization Esterification->Purification Product Product: 4-(trans-4-pentylcyclohexyl)phenyl 4-cyanobenzoate Purification->Product Birefringence Birefringence Measurement (Abbe Refractometer) Product->Birefringence TransitionTemp Nematic-Isotropic Transition Temperature (DSC) Product->TransitionTemp Analysis Data Analysis and Property Validation Birefringence->Analysis TransitionTemp->Analysis

Caption: Overall workflow for the synthesis and characterization of high birefringence liquid crystals.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityCAS Number
4-(trans-4-Pentylcyclohexyl)phenol (PCH5O)Sigma-Aldrich≥98%82575-69-7
4-Cyanobenzoic acidAlfa Aesar98%619-65-8
N,N'-Dicyclohexylcarbodiimide (DCC)TCI Chemicals>98%538-75-0
4-(Dimethylamino)pyridine (DMAP)Acros Organics99%1122-58-3
Dichloromethane (DCM), anhydrousFisher Scientific≥99.8%75-09-2
Hexane, HPLC gradeVWR Chemicals≥95%110-54-3
Ethyl acetate, HPLC gradeVWR Chemicals≥99.5%141-78-6
Silica gel, 60 Å, 230-400 meshMerck-7631-86-9
Synthesis of 4-(trans-4-pentylcyclohexyl)phenyl 4-cyanobenzoate

The synthesis is performed via a Steglich esterification reaction as illustrated below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products PCH5O 4-(trans-4-Pentylcyclohexyl)phenol Reaction + PCH5O->Reaction CyanobenzoicAcid 4-Cyanobenzoic Acid CyanobenzoicAcid->Reaction DCC DCC DCC->Reaction Coupling Agent DMAP DMAP DMAP->Reaction Catalyst Product 4-(trans-4-pentylcyclohexyl)phenyl 4-cyanobenzoate DCU Dicyclohexylurea (byproduct) Reaction->Product Reaction->DCU

Sources

Application

Synthesis of Bent-Core Liquid Crystals from 4-(trans-4-Pentylcyclohexyl)phenol Derivatives: An Application Note and Protocol

This guide provides a detailed protocol for the synthesis of an unsymmetrical bent-core liquid crystal incorporating a 4-(trans-4-pentylcyclohexyl)phenol derivative. The synthesis is designed for researchers in materials...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the synthesis of an unsymmetrical bent-core liquid crystal incorporating a 4-(trans-4-pentylcyclohexyl)phenol derivative. The synthesis is designed for researchers in materials science, organic chemistry, and drug development, offering a comprehensive workflow from starting materials to the final, characterized liquid crystalline compound.

Introduction: The Allure of Bent-Core Liquid Crystals

Bent-core liquid crystals (BCLCs), often referred to as "banana" liquid crystals, represent a fascinating class of self-assembling materials. Unlike their rod-like (calamitic) counterparts, the bent shape of these molecules leads to unique packing arrangements, giving rise to a rich variety of mesophases with intriguing properties such as ferroelectricity and chirality, even when the constituent molecules are achiral.[1] These properties make BCLCs promising candidates for applications in fast-switching displays, nonlinear optics, and advanced sensor technologies.

The molecular architecture of a BCLC typically consists of a central, bent core to which two "wings" are attached. The nature of the core, the wings, and the linking groups significantly influences the resulting mesomorphic behavior. This guide focuses on the incorporation of a 4-(trans-4-pentylcyclohexyl)phenol moiety as one of the wings. This particular group is chosen for its rigid cyclohexylphenyl core and flexible pentyl chain, which are known to promote the formation of stable liquid crystalline phases.[2]

Synthetic Strategy: A Multi-Step Approach to an Unsymmetrical Bent-Core Liquid Crystal

The synthesis of an unsymmetrical bent-core liquid crystal requires a strategic, multi-step approach to ensure the regioselective attachment of two different wing groups to the central core. Here, we will use resorcinol as the central bent unit.[3] The overall synthetic workflow is depicted below.

G cluster_1 Preparation of Wing 2 cluster_2 Core Modification & Assembly W1 4-(trans-4-Pentylcyclohexyl)phenol (Commercially Available) final_product Final Bent-Core Liquid Crystal W1->final_product start_W2 4-Hydroxybenzoic acid W2_intermediate Ethyl 4-decyloxybenzoate start_W2->W2_intermediate Alkylation W2 4-Decyloxybenzoic acid W2_intermediate->W2 Hydrolysis intermediate_1 Intermediate 1 (Esterified with Wing 2) W2->intermediate_1 resorcinol Resorcinol mono_protected 3-(Benzyloxy)phenol resorcinol->mono_protected Monobenzylation mono_protected->intermediate_1 Steglich Esterification intermediate_2 Intermediate 2 (Deprotected) intermediate_1->intermediate_2 Deprotection (Hydrogenolysis) intermediate_2->final_product Esterification

Figure 1: Overall synthetic workflow for the preparation of an unsymmetrical bent-core liquid crystal.

Detailed Protocols and Methodologies

Part 1: Synthesis of the Second Wing (4-Decyloxybenzoic Acid)

The synthesis of 4-decyloxybenzoic acid is a two-step process starting from the readily available 4-hydroxybenzoic acid.

Step 1.1: Synthesis of Ethyl 4-decyloxybenzoate

This step involves the Williamson ether synthesis to attach the decyl chain to the phenolic oxygen of ethyl 4-hydroxybenzoate.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-hydroxybenzoate166.1710.0 g0.060
1-Bromodecane221.1914.6 g0.066
Potassium carbonate (K₂CO₃)138.2112.5 g0.090
Acetone-200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxybenzoate, potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.

  • Add 1-bromodecane to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a pale yellow oil or a low-melting solid. It can be purified by recrystallization from ethanol.

Step 1.2: Synthesis of 4-Decyloxybenzoic Acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 4-decyloxybenzoate306.4615.0 g0.049
Potassium hydroxide (KOH)56.115.5 g0.098
Ethanol-150 mL-
Water-50 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve ethyl 4-decyloxybenzoate in ethanol.

  • Add a solution of potassium hydroxide in water to the flask.

  • Heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.

  • Acidify the solution with concentrated hydrochloric acid (HCl) until a white precipitate is formed (pH ~2).

  • Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

  • Dry the white solid in a vacuum oven at 60 °C. The product can be further purified by recrystallization from ethanol.

Part 2: Synthesis of the Unsymmetrical Bent-Core Liquid Crystal

This part details the sequential esterification of resorcinol with the two different wing units.

Step 2.1: Synthesis of 3-(Benzyloxy)phenol (Mono-protected Resorcinol)

This step is crucial for achieving an unsymmetrical final product.

ReagentMolar Mass ( g/mol )AmountMoles
Resorcinol110.1111.0 g0.100
Benzyl chloride126.5812.7 g0.100
Potassium carbonate (K₂CO₃)138.2113.8 g0.100
Acetone-250 mL-

Protocol:

  • In a 500 mL round-bottom flask, dissolve resorcinol in acetone and add potassium carbonate.

  • Stir the suspension vigorously and add benzyl chloride dropwise at room temperature.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and wash the residue with acetone.

  • Evaporate the solvent from the filtrate to obtain a crude product.

  • The crude product will be a mixture of starting material, the desired mono-benzylated product, and the di-benzylated product. Isolate the desired 3-(benzyloxy)phenol by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2.2: First Esterification - Synthesis of 3-(Benzyloxy)phenyl 4-decyloxybenzoate (Intermediate 1)

This is a Steglich esterification, a mild and efficient method for forming esters.[4]

ReagentMolar Mass ( g/mol )AmountMoles
3-(Benzyloxy)phenol200.244.0 g0.020
4-Decyloxybenzoic acid278.405.6 g0.020
Dicyclohexylcarbodiimide (DCC)206.334.5 g0.022
4-(Dimethylamino)pyridine (DMAP)122.170.24 g0.002
Dichloromethane (DCM)-150 mL-

Protocol:

  • Dissolve 3-(benzyloxy)phenol, 4-decyloxybenzoic acid, and DMAP in dry DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in dry DCM dropwise to the cooled reaction mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with DCM.

  • Wash the filtrate with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Step 2.3: Deprotection - Synthesis of 3-Hydroxyphenyl 4-decyloxybenzoate (Intermediate 2)

The benzyl protecting group is removed by catalytic hydrogenation.

ReagentMolar Mass ( g/mol )AmountMoles
Intermediate 1460.625.0 g0.011
Palladium on carbon (10% Pd/C)-0.5 g-
Ethyl acetate-100 mL-
Hydrogen (H₂) gas-Balloon pressure-

Protocol:

  • Dissolve Intermediate 1 in ethyl acetate in a 250 mL flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this should be done carefully, following all safety precautions for handling hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Evaporate the solvent from the filtrate to obtain the deprotected product, which is usually a solid. This product can be used in the next step without further purification if it is sufficiently pure by TLC analysis.

Step 2.4: Second Esterification - Synthesis of the Final Bent-Core Liquid Crystal

The final step involves the esterification of the free hydroxyl group with a derivative of 4-(trans-4-pentylcyclohexyl)phenol. For a more reliable reaction, we will first convert a suitable benzoic acid derivative of this phenol to its acid chloride.

Sub-step 2.4.1: Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoyl chloride

This requires a starting material, 4-(trans-4-pentylcyclohexyl)benzoic acid, which can be synthesized from 4-(trans-4-pentylcyclohexyl)toluene via oxidation. For the purpose of this protocol, we will assume this benzoic acid is available.

ReagentMolar Mass ( g/mol )AmountMoles
4-(trans-4-Pentylcyclohexyl)benzoic acid274.423.0 g0.011
Thionyl chloride (SOCl₂)118.975 mL-
Dichloromethane (DCM)-50 mL-
Dimethylformamide (DMF)-2-3 drops-

Protocol:

  • In a 100 mL round-bottom flask, suspend 4-(trans-4-pentylcyclohexyl)benzoic acid in dry DCM.

  • Add a catalytic amount of DMF (2-3 drops).

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure. The resulting acid chloride is used immediately in the next step.

Sub-step 2.4.2: Final Esterification

ReagentMolar Mass ( g/mol )AmountMoles
Intermediate 2370.503.7 g0.010
4-(trans-4-Pentylcyclohexyl)benzoyl chloride292.863.2 g0.011
Triethylamine (Et₃N)101.192.1 mL0.015
Dichloromethane (DCM)-100 mL-

Protocol:

  • Dissolve Intermediate 2 in dry DCM in a 250 mL flask and add triethylamine.

  • Cool the solution to 0 °C.

  • Add a solution of 4-(trans-4-pentylcyclohexyl)benzoyl chloride in dry DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water (2 x 50 mL), 1M HCl (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

Characterization of the Final Product

The structure and purity of the synthesized bent-core liquid crystal should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the final compound.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.[5]

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[2]

G cluster_0 Characterization Workflow Crude Crude Final Product Purified Purified Product Crude->Purified Purification (Column Chromatography, Recrystallization) Structure Structural Confirmation (NMR, IR, MS) Purified->Structure Mesophase Mesophase Analysis (POM, DSC) Purified->Mesophase

Figure 2: Characterization workflow for the synthesized bent-core liquid crystal.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of an unsymmetrical bent-core liquid crystal incorporating a 4-(trans-4-pentylcyclohexyl)phenol derivative. By following these procedures, researchers can synthesize novel bent-core materials and investigate their unique liquid crystalline properties. The modular nature of this synthetic route also allows for the facile introduction of different wing groups, enabling the systematic study of structure-property relationships in this exciting class of materials.

References

  • MySkinRecipes. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

  • Hirst, L. (2014, November 3). Bent core liquid crystals. The Hirst Lab. Retrieved from [Link]

  • Reddy, R. A., & Sadashiva, B. K. (2003). Interpretation of unusual textures in the B2 phase of a liquid crystal composed of bent-core molecules.
  • Gimeno, N., Ros, M. B., Serrano, J. L., & de la Fuente, M. R. (2004). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems.
  • Scutaru, D., Carlescu, I., Bulai (Cioanca), E.-R., Ciobanu, C. I., Lisa, G., & Hurduc, N. (2019). Bent-Core Liquid Crystals: Structures and Mesomorphic Properties. In Liquid Crystals - Recent Advancements in Fundamental and Device Technologies. IntechOpen.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • MDPI. (2020). Mesomorphic and Thermal Behavior of Symmetric Bent-Core Liquid Crystal Compounds Derived from Resorcinol and Isophthalic Acid. Molecules, 25(21), 5012.
  • Royal Society of Chemistry. (2021). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases.
  • ResearchGate. (n.d.). Unsymmetrical Bent-core Liquid Crystals Based on Resorcinol Core. Retrieved from [Link]

  • JoVE. (2022, February 19). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

Sources

Method

Application Note: Interface Engineering in PDLC Films using 4-(trans-4-Pentylcyclohexyl)phenol

This Application Note is structured to guide R&D professionals through the advanced utilization of 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH-OH or PCH5-OH ) in the formulation of Polymer-Dispersed Liq...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide R&D professionals through the advanced utilization of 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH-OH or PCH5-OH ) in the formulation of Polymer-Dispersed Liquid Crystal (PDLC) films.

While historically utilized as a synthesis intermediate for liquid crystals (like PCH-5), this guide focuses on its direct application as an Interfacial Anchoring Agent and Supramolecular Stabilizer to engineer the electro-optical performance of PDLC devices.

Executive Summary

Achieving low driving voltage and high contrast in PDLC films requires precise control over the liquid crystal (LC) droplet size and the anchoring energy at the polymer-LC interface. 4-(trans-4-Pentylcyclohexyl)phenol acts as a critical amphiphilic dopant. Its phenolic head group interacts with the polymer matrix (via hydrogen bonding or chemical grafting), while its rigid cyclohexyl-pentyl tail extends into the LC droplet. This induces homeotropic or tilted anchoring , significantly reducing the threshold voltage (


) and improving the hysteresis of the device compared to standard planar-anchoring PDLCs.

Chemical Identity & Properties

PropertyDetail
Chemical Name 4-(trans-4-Pentylcyclohexyl)phenol
CAS Number 82575-69-7
Molecular Formula

Molecular Weight 246.39 g/mol
Structure Amphiphilic: Polar Phenol Head + Rigid Non-polar Tail
Role in PDLC Interfacial Surfactant, Anchoring Modifier, Supramolecular Mesogen
Purity Requirement

(HPLC) for optical clarity

Mechanism of Action: Interfacial Anchoring Control

In a standard PDLC (e.g., E7 LC mixture in NOA65 polymer), the LC molecules typically adopt a planar anchoring (parallel) to the droplet wall due to the polymer's surface energy. This results in a "bipolar" configuration that requires higher energy to reorient.

The Role of 5PCH-OH:

  • Migration: During the Polymerization Induced Phase Separation (PIPS) process, the polar phenolic group of 5PCH-OH segregates toward the curing polymer matrix (especially if the polymer contains acrylates or pyridines).

  • Anchoring: The phenol group hydrogen-bonds with the polymer network.

  • Alignment: The trans-cyclohexyl tail acts as a "vertical guide," penetrating the LC droplet and inducing homeotropic (perpendicular) or pre-tilted alignment of the bulk LC molecules.

  • Result: This pre-alignment reduces the elastic deformation energy required to align the LC with an external electric field, thereby lowering

    
    .
    
Visualization: Interfacial Signaling Pathway

The following diagram illustrates the mechanistic interaction between the polymer matrix, the 5PCH-OH additive, and the bulk Liquid Crystal.

AnchoringMechanism cluster_Polymer Polymer Matrix (Cured) cluster_Interface Droplet Interface cluster_LC LC Droplet (Bulk) Polymer Acrylate/Epoxy Network Additive 4-(trans-4-Pentylcyclohexyl)phenol (Surfactant Action) Polymer->Additive H-Bonding / Chemical Grafting LC_Bulk Liquid Crystal (E7 Mixture) Additive->LC_Bulk Steric Interaction (Homeotropic Alignment) ElectroOptics Reduced Threshold Voltage (Vth) LC_Bulk->ElectroOptics Lowers Elastic Deformation Energy

Figure 1: Mechanistic pathway showing how 5PCH-OH bridges the polymer matrix and LC droplet to modify electro-optical properties.

Experimental Protocol: Fabrication of Low-Voltage PDLC

Objective: Fabricate a PDLC film with a threshold voltage (


) < 10V using 5PCH-OH as a dopant.
A. Materials Preparation[1][2][3][4][5][6]
  • LC Host: E7 (Merck) or equivalent nematic mixture (

    
    ).
    
  • Pre-polymer: NOA65 (Norland) or a custom Acrylate/Thiol mixture.

  • Additive: 4-(trans-4-Pentylcyclohexyl)phenol (Recrystallized from hexane if purity <99%).

  • Spacers: 20

    
     glass beads.
    
  • Substrates: ITO-coated PET or Glass (

    
    ).
    
B. Formulation Table
ComponentWeight % (Standard)Weight % (Modified)Function
LC (E7) 50.0%48.0%Active Switching Medium
Pre-polymer (NOA65) 50.0%48.0%Solid Matrix
5PCH-OH 0.0% 4.0% Anchoring Modifier
Photoinitiator < 1.0%< 1.0%Curing Agent

Note: The optimal concentration of 5PCH-OH usually lies between 2% and 6%. Exceeding 8% may depress the Clearing Point (


) of the mixture significantly.
C. Step-by-Step Fabrication Workflow
  • Doping the LC:

    • Dissolve 4-(trans-4-Pentylcyclohexyl)phenol into the E7 liquid crystal at

      
       (isotropic phase) for 30 minutes.
      
    • Validation: Ensure the solution is perfectly clear with no precipitates upon cooling to room temperature.

  • Syrup Preparation:

    • Mix the Doped-LC with the Pre-polymer (NOA65) in a 1:1 ratio.

    • Vortex for 2 minutes.

    • Degas in a vacuum desiccator for 10 minutes to remove air bubbles.

  • Cell Assembly:

    • Disperse 20

      
       spacers into the mixture (0.1 wt%).
      
    • Sandwich the mixture between two ITO substrates.

    • Critical Step: Press firmly to ensure uniform thickness.

  • Curing (PIPS):

    • Expose the cell to UV light (

      
      , Intensity = 
      
      
      
      ).
    • Cure Time: 5 minutes at constant temperature (

      
      ).
      
    • Note: Curing temperature affects droplet size. Higher temp = larger droplets = lower voltage, but lower contrast.

D. Workflow Diagram

FabricationWorkflow start Start: Raw Materials mix_lc Step 1: Dissolve 5PCH-OH in LC Host (60°C) start->mix_lc mix_poly Step 2: Mix Doped LC with Pre-polymer (1:1) mix_lc->mix_poly degas Step 3: Degas Mixture (Vacuum, 10 min) mix_poly->degas fill Step 4: Capillary Fill ITO Cell (20µm gap) degas->fill cure Step 5: UV Curing (PIPS) 365nm, 15mW/cm² fill->cure test Step 6: Characterization (V-T Curve, SEM) cure->test

Figure 2: Fabrication workflow for PDLC films doped with 5PCH-OH.

Data Analysis & Interpretation

When characterizing the modified PDLC films, focus on the Voltage-Transmittance (V-T) curve.[1]

Expected Results (Comparative)
ParameterStandard PDLC (0% Additive)Modified PDLC (4% 5PCH-OH)Mechanistic Explanation

(Threshold)
~15 V~8 V Reduced surface anchoring energy facilitates easier LC rotation.

(Saturation)
~60 V~35 V Homeotropic pre-alignment assists field alignment.
Contrast Ratio (CR) 100:180:1 Slight reduction in OFF-state scattering due to partial alignment.
Hysteresis HighLow Smoother re-orientation kinetics at the interface.
Troubleshooting Guide
  • Issue: Film is transparent in OFF state.

    • Cause: Solubility of 5PCH-OH is too high, preventing phase separation, or the concentration is too high inducing a permanent homeotropic state.

    • Fix: Reduce 5PCH-OH concentration to <3% or increase UV intensity to speed up curing.

  • Issue: High Haze in ON state.

    • Cause: Refractive index mismatch (

      
      ).
      
    • Fix: The addition of 5PCH-OH may slightly alter the effective

      
       of the LC. Adjust the pre-polymer refractive index to match the doped LC.
      

References

  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. MDPI Polymers. Available at: [Link][2]

    • Relevance: Establishes the capability of the 4-(trans-4-alkylcyclohexyl)phenol moiety to induce vertical (homeotropic)
  • Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer. NIH / PubMed. Available at: [Link]

    • Relevance: Provides baseline protocols for PCH-based liquid crystal dispersions and UV curing parameters.
  • Effect of Polymerization Inhibitor on Electro-Optical Properties of PDLC Films. ResearchGate. Available at: [Link]

    • Relevance: Discusses how additives and inhibitors affect droplet morphology and electro-optical switching, supporting the protocol for doping.
  • Supramolecular Liquid-Crystal Gels Formed by Polyfluorene-Based Polymer. National Taiwan University. Available at: [Link]

    • Relevance: Highlights the role of supramolecular assembly and H-bonding in stabilizing LC phases, a mechanism utilized by the phenolic additive.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Achieving &gt;99.5% Purity of 4-(trans-4-Pentylcyclohexyl)phenol

Welcome to the technical support center for the purification of 4-(trans-4-Pentylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who require this liquid crystal i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(trans-4-Pentylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who require this liquid crystal intermediate at a purity level exceeding 99.5%. As a crucial component in the synthesis of advanced liquid crystal displays and other specialty polymers, achieving such high purity is paramount for optimal device performance and material properties.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles and validated through practical application in the field.

Frequently Asked Questions (FAQs)

Q1: Why is a purity of >99.5% necessary for 4-(trans-4-Pentylcyclohexyl)phenol in liquid crystal applications?

A1: The performance of liquid crystal displays (LCDs) is highly sensitive to impurities. Even trace amounts of contaminants can adversely affect key properties such as the nematic-to-isotropic transition temperature, viscosity, and response time.[1] The presence of isomers, particularly the cis-isomer, can disrupt the molecular ordering essential for the liquid crystalline phase. Therefore, a purity of >99.5% is often the minimum requirement to ensure consistent and reliable device performance.

Q2: What are the most common impurities found in crude 4-(trans-4-Pentylcyclohexyl)phenol?

A2: The impurity profile largely depends on the synthetic route employed. Common synthesis pathways may involve a Friedel-Crafts acylation followed by a Wolff-Kishner or Clemmensen reduction.[3][4][5][6] Potential impurities include:

  • cis-isomer of 4-(4-Pentylcyclohexyl)phenol: This is often the most challenging impurity to remove due to its similar physical properties to the desired trans-isomer.[7]

  • Unreacted starting materials: Such as phenol and pentylcyclohexanone.

  • Byproducts from the acylation step: Including ortho-substituted isomers.[8]

  • Residual catalysts and reagents.

  • Side-products from the reduction step.

Q3: Which analytical techniques are recommended for verifying the >99.5% purity of the final product?

A3: A combination of chromatographic and thermal analysis techniques is recommended for accurate purity assessment:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): GC is an excellent method for separating the cis and trans isomers and quantifying other volatile impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and for the preparative purification of the target compound.[7][9][10]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for determining the absolute purity of crystalline solids by analyzing the melting point depression caused by impurities.[11]

Purification Strategy Decision Workflow

The choice between recrystallization and chromatography depends on the impurity profile and the quantity of material to be purified. This diagram illustrates a typical decision-making workflow.

Purification_Workflow Purification Strategy for 4-(trans-4-Pentylcyclohexyl)phenol start Crude Product (Purity <99.5%) check_impurities Identify Major Impurities (GC/HPLC Analysis) start->check_impurities is_cis_major Is the cis-isomer the primary impurity? check_impurities->is_cis_major recrystallization Recrystallization is_cis_major->recrystallization Yes chromatography Column Chromatography (Silica Gel) is_cis_major->chromatography No (multiple impurities) final_purity_check Purity Analysis (GC, HPLC, DSC) >99.5%? recrystallization->final_purity_check chromatography->final_purity_check final_product Pure Product (>99.5%) final_purity_check->final_product Yes repurify Re-purify final_purity_check->repurify No repurify->start

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most efficient method for removing the cis-isomer and other impurities if a suitable solvent system is identified.

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Causality: The high concentration of the solute and a rapid temperature drop can lead to the separation of a liquid phase.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Insulating the flask can promote gradual cooling.

    • If the problem persists, consider a different solvent or a two-solvent system.

Q: Crystal formation is very slow or does not occur at all. How can I induce crystallization?

A: Supersaturation, where the solute remains dissolved even though the concentration is above its solubility limit, can prevent crystallization.

  • Causality: The absence of nucleation sites for crystal growth.

  • Troubleshooting Steps:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.

    • Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

Q: The purity of my recrystallized product is still below 99.5%. What are the next steps?

A: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to the target compound.

  • Causality: Co-crystallization of impurities with the product.

  • Troubleshooting Steps:

    • Second Recrystallization: Perform a second recrystallization using the same or a different solvent system.

    • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

    • Activated Carbon: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtration to adsorb them.[12]

Recommended Recrystallization Solvents

Based on the nonpolar nature of 4-(trans-4-Pentylcyclohexyl)phenol, suitable solvents are typically nonpolar or of intermediate polarity.

Solvent/SystemRationale
Heptane or HexaneGood for nonpolar compounds. May require a larger volume of solvent.
TolueneOften effective for aromatic compounds.
Ethanol/WaterA two-solvent system where the compound is soluble in ethanol and insoluble in water.[13]
AcetonitrileA polar aprotic solvent that has been shown to be effective for similar biphenyl compounds.[14]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when multiple impurities are present.

Q: I am getting poor separation between the cis and trans isomers. How can I improve the resolution?

A: The separation of geometric isomers can be challenging due to their similar polarities.

  • Causality: Insufficient differential interaction with the stationary phase.

  • Troubleshooting Steps:

    • Solvent System Optimization: Use a less polar eluent system. A common mobile phase for silica gel chromatography of such compounds is a mixture of a nonpolar solvent like hexane or heptane with a small amount of a more polar solvent like ethyl acetate or dichloromethane. A lower concentration of the polar solvent will increase the retention time and may improve separation.

    • Gradient Elution: Start with a nonpolar solvent and gradually increase the polarity. This can help to elute the less polar trans-isomer first, followed by the more polar cis-isomer.

    • Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve separation.

Q: My compound is eluting too quickly or not at all. How do I adjust the mobile phase?

A: The retention of a compound on a silica gel column is primarily governed by its polarity and the polarity of the mobile phase.

  • Causality: An imbalance between the polarity of the compound, the stationary phase (silica gel - polar), and the mobile phase.

  • Troubleshooting Steps:

    • Eluting too quickly (low retention): The mobile phase is too polar. Decrease the proportion of the polar solvent in your eluent mixture.

    • Eluting too slowly or not at all (high retention): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Heptane)
  • Dissolution: In a fume hood, place 10 g of crude 4-(trans-4-Pentylcyclohexyl)phenol in a 250 mL Erlenmeyer flask. Add approximately 100 mL of heptane and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the purity of the dried crystals using GC and DSC.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, nonpolar mobile phase (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the nonpolar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in small increments.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure trans-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying and Analysis: Dry the resulting solid under vacuum and confirm its purity (>99.5%) by GC and DSC.

References

  • USRE33779E, "Preparation process of 4,4-dihydroxybiphenyl," Google P
  • US4482755A, "High yield process for preparing 4,4'-biphenol and para-alkylbenzenes," Google P
  • CN107963958B, "Synthesis method of trans-4-(trans-4'-alkylcyclohexyl)
  • "4-(trans-4-Pentylcyclohexyl)phenol," MySkinRecipes, accessed January 30, 2026, [Link].

  • US5847234A, "Process for the preparation of 4-hydroxybiphenyl," Google P
  • US10752571B2, "Method for purification of 4-hydroxyacetophenone," Google P
  • "Friedel-Crafts Acylation," Organic Chemistry Portal, accessed January 30, 2026, [Link].

  • "Principles and practical aspects of preparative liquid chromatography," Agilent, accessed January 30, 2026, [Link].

  • "Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks," PubMed Central, accessed January 30, 2026, [Link].

  • "4-(trans-4-Pentylcyclohexyl)phenol," Yantai Xianhua Technology Group Co., Ltd., accessed January 30, 2026, [Link].

  • "How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol?," ResearchGate, accessed January 30, 2026, [Link].

  • "VALIDATION OF RADIOCHEMICAL PURITY ANALYSIS METHODS USED IN TWO TERTIARY PUBLIC HOSPITALS IN SOUTH AFRICA," CORE, accessed January 30, 2026, [Link].

  • US2850549A, "Separation of cis and trans isomers," Google P
  • "Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment," ResearchGate, accessed January 30, 2026, [Link].

  • "4-(trans-4-Ethylcyclohexyl)phenol," PubChem, accessed January 30, 2026, [Link].

  • "The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions," Master Organic Chemistry, accessed January 30, 2026, [Link].

  • US1917823A, "Method for manufacture of cyclohexylphenols," Google P
  • "Friedel–Crafts reaction," Wikipedia, accessed January 30, 2026, [Link].

  • "Principles in preparative HPLC," University of Warwick, accessed January 30, 2026, [Link].

  • "Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II," ResearchGate, accessed January 30, 2026, [Link].

  • "High Purity Standards," Delta Scientific, accessed January 30, 2026, [Link].

  • "Separation of cis/trans isomers," Chromatography Forum, accessed January 30, 2026, [Link].

  • US6160157A, "Preparation of 4-cyano-4'-hydroxybiphenyl," Google P
  • "Preparative Liquid Chromatography Primer," Waters Corporation, accessed January 30, 2026, [Link].

  • "Wolff-Kishner Reduction," Chemistry LibreTexts, accessed January 30, 2026, [Link].

  • "Friedel-Crafts Acylation Lab Report," Bartleby, accessed January 30, 2026, [Link].

  • "Reagents & Solvents: Solvents for Recrystallization," University of Rochester, Department of Chemistry, accessed January 30, 2026, [Link].

  • "Assessment of the chemical and enantiomeric purity of organic reference materials," ResearchGate, accessed January 30, 2026, [Link].

  • "Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry," Analytical Methods, accessed January 30, 2026, [Link].

  • "Validation of the analytical method of chemical purity of 18f radiopharmaceutical fludesoxyglucose (fdg) via thin layer chromatography," International Journal of Development Research, accessed January 30, 2026, [Link].

  • "Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst," ResearchGate, accessed January 30, 2026, [Link].

  • US3880925A, "Separation and purification of cis and trans isomers," Google P
  • "Crystallization Solvents," University of California, Los Angeles, Department of Chemistry and Biochemistry, accessed January 30, 2026, [Link].

  • "Wolff–Kishner reduction," Wikipedia, accessed January 30, 2026, [Link].

  • "Key Concepts and Considerations of Preparative Liquid Chromatography," Welch Materials, accessed January 30, 2026, [Link].

  • "Wolff Kishner Reduction," Pharmaguideline, accessed January 30, 2026, [Link].

  • "Recrystallization," Homi Bhabha Centre for Science Education, accessed January 30, 2026, [Link].

  • "Friedel–Crafts reaction of phenol," Chemistry Stack Exchange, accessed January 30, 2026, [Link].

  • "Leading Chemical Supplier Introduces High-Purity Cyclopentanone and DMI Solvents," PRLog, accessed January 30, 2026, [Link].

  • "Release Behavior of Liquid Crystal Monomers from Waste Smartphone Screens: Occurrence, Distribution, and Mechanistic Modeling," Environmental Science & Technology, accessed January 30, 2026, [Link].

  • "What is Preparative HPLC," Agilent, accessed January 30, 2026, [Link].

  • "Wolff–Kishner reduction," L.S.College, Muzaffarpur, accessed January 30, 2026, [Link].

Sources

Optimization

troubleshooting low yield in 4-(trans-4-Pentylcyclohexyl)phenol synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide: Yield Optimization for 4-(trans-4-Pentylcyclohexyl)phenol Executive Summary The synthesis of 4-(trans-4-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide: Yield Optimization for 4-(trans-4-Pentylcyclohexyl)phenol

Executive Summary

The synthesis of 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH ) is a critical process in liquid crystal manufacturing and pharmaceutical intermediate production. Low yield in this synthesis is rarely a matter of simple "reaction failure" but rather a complex interplay of stereoselectivity (cis vs. trans), regioselectivity (C-alkylation vs. O-alkylation), and chemoselectivity (over-hydrogenation).

This guide moves beyond generic advice, treating the synthesis as a system of competing kinetic and thermodynamic pathways. It focuses on the two most common synthetic routes:

  • Route A: Hydrogenation of 4-(4-pentylphenyl)phenol (Biphenyl reduction).

  • Route B: Friedel-Crafts Alkylation/Condensation (Phenol + Cyclohexanone derivative).

Part 1: Diagnostic Workflow

Before adjusting parameters, identify the specific "Yield Loss" mode using this decision matrix.

DOT Diagram: Troubleshooting Logic Flow

YieldDiagnosis Start START: Low Yield Observed Analysis Analyze Crude Mixture (GC/HPLC/NMR) Start->Analysis Branch1 Is the conversion complete? Analysis->Branch1 Branch2 Is the Trans/Cis ratio < 4:1? Branch1->Branch2 Yes Issue_Rearrange ISSUE: Alkyl Rearrangement (Branched isomers) Branch1->Issue_Rearrange No (Unknown peaks) Branch3 Is the Phenol ring intact? Branch2->Branch3 No (High Trans) Issue_Kinetic ISSUE: Kinetic Trap (High Cis Content) Branch2->Issue_Kinetic Yes (High Cis) Issue_OverRed ISSUE: Over-Hydrogenation (Dicyclohexyl byproduct) Branch3->Issue_OverRed No (Cyclohexanol formed) Check Purification Losses Check Purification Losses Branch3->Check Purification Losses Yes

Caption: Diagnostic logic to isolate the root cause of yield loss: stereochemistry, over-reduction, or skeletal rearrangement.

Part 2: Troubleshooting by Failure Mode

Scenario 1: High Cis-Isomer Content (The "Stereochemistry Trap")

Context: The target molecule requires the trans-configuration (diequatorial). Hydrogenation often yields the cis-isomer (axial-equatorial) as the kinetic product. If your isolated yield is low, you are likely discarding the cis-isomer during crystallization rather than converting it.

Root Cause:

  • Catalyst Surface Effects: Heterogeneous hydrogenation (e.g., Pd/C, PtO2) often adds hydrogen from the least hindered face, favoring cis.

  • Thermodynamics: The trans-isomer is thermodynamically more stable, but the reaction conditions (low T) may prevent equilibration.

Corrective Protocol: Isomerization Do not discard the mother liquor containing the cis-isomer. Implement a post-hydrogenation isomerization step.

ParameterRecommendationMechanism
Catalyst Aluminum Chloride (AlCl₃) (anhydrous)Lewis acid coordinates with phenol oxygen, facilitating ring flipping via a carbocation-like intermediate or reversible protonation.
Solvent Dichloromethane (DCM) or 1,2-DichloroethaneNon-coordinating, polar enough to solubilize the complex.
Temperature 0°C to Room TemperatureHigh T promotes polymerization; Low T favors control.
Duration Monitor via GC (1–4 hours)Stop when trans:cis ratio stabilizes (typically >90:10).

Step-by-Step Isomerization Guide:

  • Dissolve the crude mixture (containing high cis) in dry DCM.

  • Add 1.5–2.0 equivalents of anhydrous AlCl₃ portion-wise at 0°C.

  • Stir at RT. Monitor the disappearance of the cis peak (often elutes earlier on non-polar GC columns).

  • Quench with ice water carefully.

  • Critical: The trans-isomer has significantly lower solubility in hexanes/heptane than the cis. Recrystallize from heptane to isolate high-purity trans.

Scenario 2: Over-Hydrogenation (The "Selectivity Failure")

Context: You observe 4-(4-pentylcyclohexyl)cyclohexanol (dicyclohexyl derivative). The phenol ring has been reduced.

Root Cause:

  • Catalyst Activity: Rhodium (Rh) and Ruthenium (Ru) are too active for phenol retention under standard pressure.

  • Solvent Acidity: Acidic media accelerates aromatic ring reduction.

Corrective Protocol: Catalyst & Poisoning

  • Switch Catalyst: Use Pd/C (5% or 10%) or Raney Nickel . Palladium is generally less active toward the phenol ring than the non-activated ring in biphenyl systems, provided the temperature is controlled.

  • Solvent Modification: Use a non-polar solvent (Cyclohexane or Decalin) rather than alcohols or acetic acid. Polar protic solvents can activate the aromatic ring toward hydrogenation.

  • Additive: Add a trace of Sodium Nitrite (NaNO₂) or Quinoline if using highly active catalysts; these act as selective poisons to inhibit aromatic reduction.

Scenario 3: Friedel-Crafts Rearrangement (The "Skeletal Failure")

Context: If synthesizing via direct alkylation of phenol with 4-pentylcyclohexyl chloride (or alcohol). Issue: The linear pentyl chain rearranges to a branched isomer (e.g., 1-methylbutyl), or the cyclohexyl ring contracts.

Technical Insight: Primary and secondary alkyl carbocations rearrange rapidly. A 4-pentylcyclohexyl cation is secondary and prone to hydride shifts.

Corrective Protocol:

  • Avoid Direct Alkylation: Do not alkylate phenol with the alkyl halide.

  • Preferred Route (Acylation):

    • Acylate phenol with 4-pentylcyclohexanecarbonyl chloride (no rearrangement).

    • Reduce the resulting ketone (Wolff-Kishner or Clemmensen) to the methylene group.

  • Alternative: Use 4-(4-pentylcyclohex-1-enyl)phenol as the intermediate. Synthesize via condensation of phenol + 4-pentylcyclohexanone, then dehydrate. This establishes the carbon skeleton without carbocation rearrangement risks.

Part 3: FAQ – Technical Specifics

Q1: My crude product is a sticky oil that won't crystallize. Why? A: This indicates a high concentration of the cis-isomer or residual solvent. The cis-isomer disrupts the crystal lattice of the trans-isomer (which is a solid liquid crystal mesogen).

  • Fix: Perform the AlCl₃ isomerization described in Scenario 1. Once the trans content exceeds 80%, the oil will solidify. Recrystallize from Heptane or Ethanol/Water (9:1) .

Q2: Can I separate cis/trans isomers using column chromatography? A: Yes, but it is inefficient for scale-up.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane:Ethyl Acetate (gradient 20:1 to 10:1).

  • Order: The cis-isomer (less planar) usually elutes first or second depending on the interaction with silanols, but separation is poor. Crystallization is the superior purification method.

Q3: Why is the melting point of my product lower than the literature value (approx. 110-130°C range depending on exact polymorph)? A: The "Pentyl" chain length (C5) creates specific liquid crystalline phases (Nematic/Smectic). A depressed melting point suggests:

  • Cis impurity (>1%).

  • Ortho-substituted isomer (2-(trans-4-pentylcyclohexyl)phenol) from non-selective alkylation. Check 1H NMR for aromatic splitting patterns (Para substitution = symmetric doublets).

Part 4: Synthesis Pathway Visualization

DOT Diagram: Optimized Synthetic Pathway

SynthesisPathway Start Phenol + 4-Pentylcyclohexanone Step1 Condensation (Acid Catalyst) Start->Step1 Inter1 Bisphenol / Alcohol Intermediate Step1->Inter1 Step2 Dehydration Inter1->Step2 Inter2 Alkene Intermediate (4-(4-pentylcyclohex-1-enyl)phenol) Step2->Inter2 Step3 Hydrogenation (Pd/C, H2) Inter2->Step3 Mix Mixture: Cis (Kinetic) + Trans (Thermo) Step3->Mix Low Selectivity Step4 Isomerization (AlCl3 or KOtBu) Mix->Step4 Yield Recovery Final Target: Trans-4-(4-Pentylcyclohexyl)phenol Step4->Final >99% Trans

Caption: The "Condensation-Hydrogenation-Isomerization" route is the most reliable method to avoid skeletal rearrangements while managing stereochemistry.

References

  • CymitQuimica. 4-(trans-4-Pentylcyclohexyl)phenol Product Specifications and Synonyms. Retrieved from

  • Yantai Xianhua Technology Group. Industrial Applications of 4-(trans-4-Pentylcyclohexyl)phenol in Liquid Crystals. Retrieved from

  • National Institutes of Health (PMC). Crystal structure and conformation of 4-(4-pentylcyclohexyl)phenol. (Demonstrates the chair conformation and equatorial positioning). Retrieved from

  • Royal Society of Chemistry. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol. (Mechanistic insights on catalyst/solvent effects). Retrieved from

  • Chemistry Steps. Friedel-Crafts Alkylation and Rearrangement Mechanisms. (Foundational theory for avoiding alkylation pitfalls). Retrieved from

Troubleshooting

optimizing reaction conditions for the synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

Technical Support Center: Synthesis & Optimization of 4-(trans-4-Pentylcyclohexyl)phenol Current Status: Online Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 4-(trans-4-Pentylcyclohexyl)phenol

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Case ID: PCH5-SYNTH-OPT-001

Executive Summary: The Target & The Challenge

You are synthesizing 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH-OH or the phenol precursor to PCH-5 ). This molecule is a critical "mesogenic core" for nematic liquid crystals.

The Critical Quality Attribute (CQA): The trans-configuration of the cyclohexane ring is non-negotiable. The cis-isomer creates a "bent" molecular geometry that destroys the liquid crystalline phase range.

  • Target: >99% trans-isomer.

  • Common Pitfall: Friedel-Crafts alkylation of phenol typically yields a thermodynamic mixture (often ~65:35 trans:cis) or kinetic mixtures favoring the cis form.

This guide optimizes the Direct Alkylation & Isomerization route, which is the most atom-economical industrial pathway.

Visual Workflow: Reaction Pathways & Failure Points

The following diagram maps the reaction logic and where your impurities originate. Use this to diagnose your specific failure mode.

G Start Phenol + 4-Pentylcyclohexanol Cat Acid Catalyst (Lewis or Brønsted) Start->Cat Ortho IMPURITY: 2-(4-Pentylcyclohexyl)phenol (Ortho-isomer) Cat->Ortho Low Steric Bulk Low Temp Para_Cis INTERMEDIATE: 4-(cis-4-Pentylcyclohexyl)phenol (Kinetic Product) Cat->Para_Cis Kinetic Control Para_Trans TARGET: 4-(trans-4-Pentylcyclohexyl)phenol (Thermodynamic Product) Cat->Para_Trans Direct Path Purify Recrystallization (Hexanes/Ethanol) Ortho->Purify Remains in Mother Liquor Isom Isomerization Step (High T / Strong Acid) Para_Cis->Isom Equilibrium Shift Para_Trans->Purify Isom->Para_Trans Thermodynamic Sink

Figure 1: Reaction pathway illustrating the competition between kinetic (cis) and thermodynamic (trans) products, and the diversion to ortho-impurities.

Module 1: Optimizing the Alkylation (Yield & Regioselectivity)

User Issue: "I am getting low conversion or high amounts of the ortho-substituted impurity."

The Mechanism: The reaction is an Electrophilic Aromatic Substitution (EAS). The cyclohexyl carbocation is bulky. If the catalyst pore size is too large or the temperature too low, the ortho position (kinetically accessible) competes with the para position.

Troubleshooting Protocol:

ParameterOptimization ActionScientific Rationale
Catalyst Selection Switch to H-Mordenite or H-Beta Zeolite Unlike

(homogeneous), zeolites impose shape selectivity . The pore structure of H-Mordenite hinders the formation of the bulky ortho-isomer, favoring the linear para-isomer [1, 2].
Water Management Install Dean-Stark Trap Water is a byproduct (if using cyclohexanol). Water poisons acid sites on solid catalysts. Continuous removal drives the equilibrium forward.
Solvent Use Non-Polar (Cyclohexane/Decalin) Polar solvents can coordinate with the acid sites, reducing catalytic activity. A non-polar medium precipitates the polar phenol-catalyst complex, localizing the reaction.

Step-by-Step Correction:

  • Load Phenol and 4-Pentylcyclohexanol (molar ratio 3:1 to suppress poly-alkylation).

  • Add H-Mordenite (10-20 wt% relative to alcohol).

  • Reflux in cyclohexane with a Dean-Stark trap.

  • Checkpoint: If ortho content >5% by GC, increase reaction temperature to 160°C (requires high-boiling solvent like decalin) to favor the thermodynamic para product.

Module 2: The Cis/Trans Ratio (Stereochemical Optimization)

User Issue: "My product is a 60:40 mixture of trans:cis. I need >99% trans."

The Mechanism: The cis-isomer has the phenol group in the axial position (or the pentyl group axial), creating high steric strain (1,3-diaxial interactions). The trans-isomer places both bulky groups in the equatorial plane. This is the Thermodynamic Sink .

Troubleshooting Protocol:

Option A: In-Situ Isomerization (Preferred) If using a strong acid catalyst (


 or Triflic Acid), extend the reaction time.
  • Observation: The reaction reaches 100% conversion quickly, but the cis/trans ratio evolves slowly.

  • Action: Do not quench at conversion. Continue heating for 4–6 hours post-conversion. The acid allows reversible protonation, flipping the ring to the stable trans form.

Option B: Two-Step Isomerization (Rescue Mode) If you have already isolated a cis/trans mixture:

  • Dissolve the crude solid in dry dichloromethane (DCM) or chlorobenzene.

  • Add Aluminum Chloride (

    
    )  (0.2 - 0.5 equivalents).
    
  • Stir at RT (for

    
    ) or 50°C.
    
  • Monitor: Pull aliquots every 30 mins. You will see the cis peak diminish as it isomerizes to trans [3].

  • Quench: Pour onto ice/HCl carefully.

Data Comparison: Isomerization Catalysts

CatalystTypical Trans % (Equilibrium)ConditionsNotes

~65%80°CPoor isomerization capability.
Amberlyst-15~75-80%110°CGood, but slow kinetics.

>95% 25°C Gold Standard for isomerization.
Triflic Acid>90%60°CExcellent but expensive/corrosive.

Module 3: Purification (The Final Polish)

User Issue: "I have 95% trans, but I cannot remove the last 5% cis isomer."

The Mechanism: The trans isomer packs efficiently into a crystal lattice (rod-like). The cis isomer is "bent" and stays in solution.

Protocol:

  • Solvent: Use Hexanes or a Ethanol/Water (9:1) mixture.

  • Technique: Recrystallization.

  • Critical Step: Cool slowly to 0°C. Rapid cooling traps the cis isomer in the lattice (occlusion).

  • Wash: Wash the filter cake with cold (-20°C) hexanes. The cis isomer is significantly more soluble in cold alkanes than the trans isomer.

Frequently Asked Questions (FAQ)

Q: Can I use 4-pentylcyclohexene instead of the alcohol? A: Yes. Cyclohexene reacts faster and generates no water (no catalyst poisoning). However, it is often more expensive and prone to polymerization (tar formation). If using alkene, lower the temperature to 0-10°C initially to control exotherm, then heat to isomerize.

Q: Why is my product pink/red? A: Phenols are prone to oxidation to quinones. Perform all reactions under Nitrogen/Argon. Add a pinch of sodium dithionite during the aqueous workup to reduce colored quinones back to phenols.

Q: The reaction solidified in the flask! A: 4-(trans-4-Pentylcyclohexyl)phenol has a high melting point (~130°C+). If you run the reaction in low solvent volumes, the trans product will crystallize out during the reaction. This is actually good—it drives the equilibrium—but requires mechanical stirring (overhead stirrer), not a magnetic bar.

References

  • Perego, C., & Ingallina, P. (2002). "Recent advances in the industrial alkylation of aromatics: new catalysts and new processes." Catalysis Today. Link

  • Ce jka, J., et al. (2017). "Mechanism of Phenol Alkylation in Zeolite H-BEA." Journal of the American Chemical Society. Link

  • Gray, G. W., et al. (1982). "The synthesis and liquid crystal properties of some 4-alkyl- and 4-alkoxy-phenylcyclohexanes." Molecular Crystals and Liquid Crystals. (The foundational text on PCH synthesis). Link

  • ChemicalBook. (2025). "4-(trans-4-Pentylcyclohexyl)phenol MSDS and Properties." Link

Optimization

Technical Support Center: High-Purity Isolation of trans-4-(trans-4-Pentylcyclohexyl)phenol

Current Status: Operational Ticket ID: 5PCH-OH-PURITY-001 Assigned Specialist: Senior Application Scientist, Liquid Crystal Intermediates Division Executive Summary You are likely dealing with 4-(trans-4-pentylcyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 5PCH-OH-PURITY-001 Assigned Specialist: Senior Application Scientist, Liquid Crystal Intermediates Division

Executive Summary

You are likely dealing with 4-(trans-4-pentylcyclohexyl)phenol (CAS: 82575-69-7), a critical liquid crystal intermediate.[1][2] The presence of the cis-isomer is a common bottleneck. The cis-isomer (axial/equatorial conformation) disrupts the rod-like geometry required for the nematic phase, drastically lowering the clearing point of the final LC mixture.

This guide provides a self-validating purification workflow. We move beyond simple "recrystallization" to a thermodynamic control strategy that separates the stable trans-isomer (diequatorial) from the cis-impurity.

Module 1: The Purification Logic (Workflow)

The separation relies on the significant solubility difference between the isomers. The trans-isomer, being planar and rigid, packs efficiently into a crystal lattice (High Melting Point: ~130°C). The cis-isomer is "bent," preventing efficient packing (Low Melting Point/Oil).

Visual Workflow: Isolate & Recover

The following diagram outlines the decision matrix for purification versus recovery (isomerization).

PurificationWorkflow Start Crude Mixture (Cis/Trans Ratio < 90:10) SolventSelect Solvent Selection (Heptane/Toluene or Ethanol) Start->SolventSelect Dissolution Hot Dissolution (Reflux Temp) SolventSelect->Dissolution Cooling Controlled Cooling (10°C/hour) Dissolution->Cooling Filtration Filtration Cooling->Filtration Solid Solid Cake (Enriched Trans) Filtration->Solid Crystals Liquor Mother Liquor (Enriched Cis) Filtration->Liquor Filtrate QC QC Analysis (GC/HPLC) Solid->QC Isom Catalytic Isomerization (AlCl3 or t-BuOK) Liquor->Isom Recover Yield QC->SolventSelect Fail (Recycle) Success Final Product (>99.5% Trans) QC->Success Pass Isom->SolventSelect Return to Start

Caption: Figure 1. Closed-loop purification cycle minimizing yield loss via mother liquor isomerization.

Module 2: Standard Operating Procedure (Recrystallization)

Objective: Remove cis-isomer to <0.1%.

Solvent Selection Guide
Solvent SystemPolarityProsConsRecommended For
Heptane (or Hexane) Non-polarExcellent rejection of polar impurities; trans-isomer crystallizes well.Poor solubility of the phenol group may require large volumes.Primary Choice for final polish.
Toluene/Heptane (1:4) MixedToluene helps dissolve the phenol; Heptane forces precipitation.Requires careful ratio control to prevent oiling out.High-throughput bulk purification.
Ethanol/Water (9:1) PolarGood solubility curve; environmentally friendlier.Risk of hydrating the phenol; slower drying.Removing non-polar byproducts.
Step-by-Step Protocol (Heptane/Toluene Method)
  • Dissolution (Thermodynamic Reset):

    • Place crude solid in a reactor.

    • Add Toluene (2 mL per gram of solid). Heat to 80°C until clear.

    • Slowly add Heptane (8 mL per gram of solid) while maintaining reflux. If precipitate forms, add just enough Toluene to redissolve.

    • Why? This ensures we are at the saturation limit of the trans-isomer at high temperature.

  • Seeding (Nucleation Control):

    • Cool the solution to ~60°C.

    • CRITICAL: Add seed crystals of pure trans-isomer (0.1% w/w).

    • Why? Substituted cyclohexanes are notorious for super-saturation. Seeding provides a template for the trans-lattice, preventing the cis-isomer (which is an oil/impurity) from becoming trapped in the crystal.

  • Crystallization (Slow Cooling):

    • Ramp down temperature at 10°C per hour until reaching 0°C.

    • Hold at 0°C for 2 hours.

    • Warning: Rapid cooling traps the cis-isomer "oil" inside the trans crystals (occlusion).

  • Isolation:

    • Filter under vacuum.[3]

    • Wash the cake with cold Heptane (0°C).

    • Dry under vacuum at 40°C.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is the "Limping Crystallization" phenomenon common in alkyl-cyclohexyls. Root Cause:

  • The cis-content is too high (>30%), acting as a solvent for the trans-isomer.

  • Cooling was too fast, causing phase separation (liquid-liquid) before crystallization (liquid-solid). Fix:

  • Re-heat to dissolve the oil.

  • Add more solvent (dilution favors crystallization over oiling).

  • Seed heavily at a higher temperature.

  • Advanced: If cis is >30%, you must perform a chemical Isomerization (see Module 4) before crystallizing.

Q2: The melting point is sharp, but HPLC shows 2% impurity. What is it?

Diagnosis: Isomorphic inclusion. Analysis: The impurity is likely not the cis-isomer (which suppresses MP) but a structural analog, such as the homolog (butyl or hexyl chain) or the cyclohexanone precursor. Fix:

  • Check the retention time. Cis-isomers usually elute beforetrans on non-polar columns (C18) due to higher polarity/smaller hydrophobic footprint.

  • Switch solvent systems.[4] If you used Heptane, try Ethanol/Water recrystallization to alter the solvation shell.

Module 4: The "Why" - Conformational Analysis

Understanding the molecular geometry explains why purification works.

  • Trans-isomer: The pentyl group and the phenol group are both in equatorial positions. This is the thermodynamically stable "chair" form. It is linear (rod-like).[5]

  • Cis-isomer: One group is equatorial, but the other is forced into an axial position. This creates 1,3-diaxial steric strain. The molecule is "bent."

Caption: Figure 2. Stereochemical basis for stability. The Trans isomer minimizes steric clash, leading to higher lattice energy and lower solubility.

Module 5: Recovery of Waste (Isomerization)

Scenario: Your mother liquor contains 40% cis-isomer. Do not discard it. Protocol:

  • Strip the solvent to obtain the oily residue.

  • Dissolve in a high-boiling inert solvent (e.g., Decalin or Diglyme).

  • Add Potassium tert-butoxide (t-BuOK) (0.2 eq).

  • Reflux (160°C+) for 4-6 hours.

  • Mechanism: The base removes the proton alpha to the phenol ring (or ketone if performing earlier in synthesis), allowing the ring to "flip" and settle into the thermodynamically preferred trans-state upon re-protonation.

  • Note: Aluminum Chloride (AlCl3) is an alternative Lewis acid catalyst often used in Friedel-Crafts steps that also promotes thermodynamic equilibration.

References

  • MySkinRecipes. (2025). 4-(trans-4-Pentylcyclohexyl)phenol Specifications and Applications in LCDs. Retrieved from [Link]

  • ResearchGate. (2024). Discussions on Separation of Cis/Trans Isomers in Cyclohexane Derivatives. Retrieved from [Link]

Sources

Troubleshooting

enhancing the thermal range of nematic phases in PCH mixtures

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist (Liquid Crystal Materials) Subject: Technical Guide: Enhancing Thermal Range in PCH Nematic Mixtures Introduction You have asked for a p...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist (Liquid Crystal Materials) Subject: Technical Guide: Enhancing Thermal Range in PCH Nematic Mixtures

Introduction

You have asked for a protocol to extend the nematic operating range of Phenylcyclohexane (PCH) mixtures. This is a foundational challenge in soft matter physics. Pure PCH compounds (e.g., PCH-5) typically exhibit a narrow nematic window (approx. 30°C to 55°C), which is insufficient for robust applications requiring stability from -20°C to +80°C.

To achieve this, we must simultaneously attack two thermodynamic fronts:

  • Depress the Melting Point (

    
    ):  Utilizing the Schrödinger-van Laar  principle of eutectic depression.
    
  • Elevate the Clearing Point (

    
    ):  Introducing high-birefringence, rigid-core dopants (e.g., BCHs or Terphenyls) to stabilize the nematic order at high temperatures.
    

This guide serves as your central troubleshooting and formulation hub.

Module 1: Formulation Strategy (The "How-To")

The most effective way to widen the nematic range is not to find a "magic molecule," but to engineer a Eutectic System . By mixing homologs (molecules with the same core but different alkyl chain lengths), we increase the entropy of mixing, which thermodynamically penalizes the crystalline phase (lowering


) while preserving the nematic phase averages.
Comparative Data: PCH Homologs vs. Target Mixture
ComponentChemical Name

(Crystalline

Nematic)

(Nematic

Isotropic)
Role in Mixture
PCH-3 4-(trans-4-propylcyclohexyl)benzonitrile~32°C~33°C (Monotropic)Viscosity Reducer
PCH-5 4-(trans-4-pentylcyclohexyl)benzonitrile~30°C~55°CPrimary Host
PCH-7 4-(trans-4-heptylcyclohexyl)benzonitrile~30°C~57°CElastic Constant Tuner
BCH-5 4'-pentyl-4-cyanobiphenylcyclohexane~96°C~219°C

Booster
Target Optimized Eutectic Mixture <-20°C >85°C Wide Range Nematic

Note: Pure PCH-3 often crystallizes before showing a stable nematic phase (monotropic). However, in a mixture, it acts as a solvent, significantly lowering the viscosity and melting point of the overall system.

Workflow: Designing the Eutectic

The following diagram outlines the logical flow for calculating and validating a eutectic mixture.

EutecticFormulation Selection 1. Component Selection (PCH-3, PCH-5, PCH-7) Calc 2. Schrödinger-van Laar Calculation Selection->Calc Input Enthalpies Weighing 3. Precision Weighing (±0.001 mg) Calc->Weighing Molar Ratios Melt 4. Isotropic Melt & Vortexing Weighing->Melt Aging 5. Thermal Aging (-20°C for 1 week) Melt->Aging Check Crystallization Validation 6. DSC & POM Verification Aging->Validation

Figure 1: Step-by-step workflow for formulating a thermodynamically stable eutectic PCH mixture.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes you will encounter in the lab.

Issue 1: "My mixture crystallizes at -10°C after a few days."

Diagnosis: You are likely witnessing Ostwald Ripening or a failure to reach the true eutectic point. Even if your calculated melting point is -20°C, the kinetics of crystallization can be slow. A mixture might supercool effectively for hours but crystallize over days.

Scientific Causality: The Schrödinger-van Laar equation assumes ideal mixing. PCH molecules are chemically similar, so they mix well, but if you rely too heavily on PCH-5 (which has a high enthalpy of fusion), the mixture will revert to a crystal.

Corrective Protocol:

  • Diversify Homologs: Do not just use PCH-3 and PCH-5. Add PCH-7 (approx. 25-30%). The mismatch in chain lengths (C3 vs C5 vs C7) creates "packing frustration" in the crystal lattice, making it harder for the material to solidify.

  • Add a "Side-Chain" Disruptor: Introduce a small percentage (5-10%) of a lateral fluoro-substituted compound (e.g., PCH-3F). The lateral fluorine atom acts as a steric bump, preventing the smooth layering required for crystallization.

Issue 2: "I added a booster for high temperature, but now I see 'focal conic' textures."

Diagnosis: You have accidentally induced a Smectic Phase . While PCH-5 is nematic, longer chain homologs (like PCH-7) and many high-


 boosters (like Biphenyls or Terphenyls) are smectogenic  (they prefer layered ordering). When mixed, they can stabilize a Smectic A (SmA) phase that destroys the fluid nematic performance.

Troubleshooting Logic:

SmecticTroubleshoot Problem Defect: Focal Conic Texture (Induced Smectic) Check1 Check 1: Chain Lengths Problem->Check1 Decision1 Are you using C8+ chains? Check1->Decision1 Action1 Reduce chain length (Swap PCH-7 for PCH-3) Decision1->Action1 Yes Check2 Check 2: Polarity Match Decision1->Check2 No Decision2 Mixing PCH with Strong Cyano-Biphenyls? Check2->Decision2 Action2 Induced Smectic Effect! Add Lateral Fluorine (PCH-3F) to disrupt layers. Decision2->Action2 Yes

Figure 2: Decision tree for eliminating unwanted smectic phases in PCH mixtures.

Issue 3: "The Clearing Point ( ) is stuck at 60°C. I need 80°C."

Solution: PCHs alone cannot reach 80°C. You must add a High-


 Dopant .
  • Recommendation: Add 10-15% BCH-5 (Biphenylcyclohexane).

  • Why? BCH-5 has a

    
     > 200°C. It is structurally compatible with PCH (both contain cyclohexane rings), ensuring good solubility unlike terphenyls which might phase separate.
    
  • Trade-off: This will increase viscosity. You must counterbalance this by increasing the ratio of PCH-3.

Module 3: Experimental Validation Protocols

Do not trust a mixture until it has passed the Thermal Cycling Stress Test .

Protocol: Accelerated Aging

  • Seal the mixture in a standard LC cell or glass vial under nitrogen.

  • Cycle 1: Cool to -30°C at 5°C/min. Hold for 4 hours.

  • Cycle 2: Heat to +90°C (Isotropic). Hold for 30 mins to erase thermal history.

  • Cycle 3: Cool rapidly to -20°C and hold for 72 hours .

    • Pass Criteria: No visible crystallites under Polarized Optical Microscope (POM) at 100x magnification.

    • Fail Criteria: Dendritic growth or opaque spots (crystallization).

Protocol: Determining


 (Clearing Point) 
  • Use Differential Scanning Calorimetry (DSC).[1][2]

  • Heat at 2°C/min.

  • Look for the small endothermic peak corresponding to the Nematic-Isotropic transition.

  • Note: If the peak is broad (>2°C width), your mixture is not homogeneous. Re-vortex at isotropic temperature.

References

  • Schrödt, A., et al. "Eutectic behavior in binary mixtures of liquid crystals." Liquid Crystals, vol. 35, no. 5, 2008. 3

  • Hassanein, G. N., et al. "Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties." Semantic Scholar, 2024. 4[2][5][6][7][8][9][10][11]

  • Merck Group. "Liquid Crystal Phases and Nematic Mixtures." Merck Display Materials. 12[2][5][7][8][10][11]

  • Dąbrowski, R., et al. "High Birefringence Liquid Crystals: Formulation and Properties." MDPI Crystals, 2020. 10[2][5][11]

  • Kasian, N. A., et al. "Induced smectic ordering in mixtures of cyanobiphenyls." arXiv, 2024. 13[2][5][11]

Sources

Optimization

Technical Support Center: Impurity Profiling of 4-(trans-4-Pentylcyclohexyl)phenol

Current Status: Operational Topic: Analytical Method Development & Troubleshooting Target Analyte: 4-(trans-4-Pentylcyclohexyl)phenol (5PCH) CAS: 82575-69-7 Introduction: The Criticality of Stereochemistry Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Analytical Method Development & Troubleshooting Target Analyte: 4-(trans-4-Pentylcyclohexyl)phenol (5PCH) CAS: 82575-69-7

Introduction: The Criticality of Stereochemistry

Welcome to the technical support hub for 4-(trans-4-Pentylcyclohexyl)phenol. As a core mesogen in liquid crystal displays (TFT-LCDs), the purity of this compound is governed not just by chemical composition but by stereochemical integrity.

The Core Challenge: The trans isomer exhibits the linear rigidity required for the nematic phase.[1] The cis isomer (a "bent" molecule) acts as a defect, drastically lowering the clearing point (


) and increasing viscosity. Consequently, your analytical method must not only detect trace organic impurities but also achieve baseline resolution (

) between the cis and trans isomers.

Module 1: HPLC/UHPLC Troubleshooting

Q1: I am observing co-elution of the cis and trans isomers. My standard C18 column shows a single broad peak. How do I resolve this?

Diagnosis: Standard monomeric C18 columns often lack the "shape selectivity" required to discriminate between the planar trans isomer and the bent cis isomer. Both isomers have identical mass and very similar hydrophobicity, making standard hydrophobic interaction insufficient.

The Solution: Maximize Shape Selectivity You need a stationary phase that interacts with the molecular geometry.

  • Switch to a Polymeric C18 or High-Load Carbon Column: Polymeric bonding creates a rigid "slot" structure in the stationary phase that preferentially retains the planar trans isomer over the bulky cis isomer.

  • Alternative Phase: Use a Pentafluorophenyl (PFP) column. The fluorine atoms induce dipole-dipole interactions and

    
    -
    
    
    
    stacking that are highly sensitive to the spatial arrangement of the phenol ring relative to the cyclohexyl ring.

Recommended Protocol (Self-Validating):

ParameterConditionRationale
Column High-density C18 (e.g., Zorbax Eclipse PAH or equivalent) or PFPEnhances steric discrimination (Shape Selectivity).
Mobile Phase A: Water (0.1%

); B: Acetonitrile
Phosphoric acid suppresses phenol ionization (

), preventing peak tailing [1].
Temperature Low (15°C - 25°C) Lower temperature reduces molecular rotation, enhancing the "lock-and-key" fit of the trans isomer into the stationary phase [2].
Flow Rate 1.0 mL/min (HPLC) / 0.4 mL/min (UHPLC)Optimized for Van Deemter minimum.

Validation Check: The cis isomer is more polar due to its exposed geometry and should elute before the trans isomer on a Reverse Phase system.

Q2: My phenol peak tails significantly ( ). Is the column degrading?

Diagnosis: It is likely not column degradation but rather secondary silanol interactions . The phenolic hydroxyl group is interacting with free silanols on the silica support.

Troubleshooting Steps:

  • Mobile Phase Modifier: Ensure you are using an acidic modifier. For UV detection, use 0.1% Phosphoric Acid. For MS detection, use 0.1% Formic Acid. Neutral pH will cause the phenol to partially ionize or interact strongly with silanols.

  • Column Choice: Switch to a highly "end-capped" column where free silanols are chemically blocked.

Module 2: GC-MS Impurity Profiling

Q3: I see "ghost peaks" or broad humps in my GC chromatogram, and the area count for 5PCH is non-linear. What is happening?

Diagnosis: Phenols are polar and can form hydrogen bonds with the inlet liner or the column stationary phase (polysiloxane), leading to adsorption and thermal degradation. Direct injection of underivatized alkylphenols often yields poor quantitative results [3].

The Solution: Silylation Derivatization You must block the active hydroxyl group to increase volatility and thermal stability.

Protocol: BSTFA Derivatization

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (catalyst).

  • Workflow:

    • Dissolve 10 mg sample in 1 mL anhydrous Pyridine or DCM.

    • Add 100

      
      L BSTFA/TMCS.
      
    • Incubate at 60°C for 30 minutes.

    • Inject 1

      
      L into GC-MS.
      
  • Result: The phenol converts to its Trimethylsilyl (TMS) ether derivative.

    • Reaction:

      
      
      

Visualizing the Workflow:

ImpurityProfiling Sample Raw Sample (5PCH) Decision Target Analysis? Sample->Decision HPLC HPLC/UHPLC (Isomer Ratio) Decision->HPLC Cis/Trans Ratio GC GC-MS (Volatile Impurities) Decision->GC Unknowns/Volatiles Shape Selectivity\n(Low Temp) Shape Selectivity (Low Temp) HPLC->Shape Selectivity\n(Low Temp) Deriv Derivatization (BSTFA + 60°C) GC->Deriv Required Step Analysis Quantification (TMS-Ether) Deriv->Analysis

Figure 1: Decision matrix for selecting the correct analytical workflow. Note the mandatory derivatization step for GC-MS to prevent thermal degradation.

Module 3: Identification of Unknowns

Q4: I have detected a late-eluting impurity (RRT 1.2) in HPLC.[2][3][4] What is it?

Analysis: In the synthesis of alkylcyclohexylphenols (often via Friedel-Crafts alkylation or hydrogenation), late-eluting peaks on Reverse Phase columns are typically more hydrophobic than the main peak.

Common Suspects:

  • Dialkylated Side Products: If the synthesis involved alkylation of phenol, you might have ortho-alkylation in addition to the para-substitution, or bis-alkylated species (e.g., 2,4-di(pentylcyclohexyl)phenol).

  • Starting Material Dimers: Unreacted precursors condensing.

Confirmation Strategy:

  • Run LC-MS (ESI-): Look for the molecular ion

    
    .
    
    • 5PCH MW = 246.4 Da.

    • If you see

      
      , it is a dimer.
      
    • If you see

      
      , it may be a longer alkyl chain homologue (heptyl instead of pentyl).
      
  • Check the Synthesis Route:

    • Route A (Hydrogenation of biphenyls): Look for partially hydrogenated intermediates (phenylcyclohexenes).

    • Route B (Grignard/Coupling): Look for homocoupling of the halide.

Summary of Validated Method Parameters

TechniqueCritical ParameterSettingPurpose
HPLC Stationary Phase Polymeric C18 or PFPSeparation of cis (bent) and trans (linear) isomers.
HPLC Column Temp 20°C

2°C
Enhances shape selectivity (thermodynamic control).
GC-MS Sample Prep Silylation (TMS)Prevents phenol adsorption and tailing; improves quantitation.
GC-MS Inlet Temp 250°C (Split 1:50)High split ratio prevents column overload from the major peak.

References

  • Sielc Technologies. (n.d.). Separation of Phenol, 4-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2012). Impurity Profiling of Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA Detection. Retrieved from [Link]

  • MDPI. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Stereochemical Control in the Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol

Welcome to the technical support center for the synthesis of 4-(trans-4-Pentylcyclohexyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(trans-4-Pentylcyclohexyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes and achieve high yields of the desired trans-isomer.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the synthesis and importance of 4-(trans-4-Pentylcyclohexyl)phenol.

Q1: Why is the trans-isomer of 4-(4-pentylcyclohexyl)phenol the specifically desired product?

A1: The stereochemistry of the 1,4-disubstituted cyclohexane ring is critical to the molecule's function, particularly in applications like liquid crystal displays (LCDs). The trans-isomer has a more linear, rod-like molecular shape compared to the "bent" shape of the cis-isomer. This linearity is essential for the formation of stable, ordered liquid crystal phases (mesophases).[1][2] In liquid crystal mixtures, the trans-isomer contributes to a desirable broad temperature range and fast response times, which are crucial for display technologies.[1][2] For pharmaceutical applications, only one isomer typically exhibits the desired biological activity, making stereochemical purity a regulatory and efficacy requirement.

Q2: What are the common synthetic routes to 4-(4-pentylcyclohexyl)phenol?

A2: A prevalent and effective strategy involves the hydrogenation of a biphenyl precursor. The general sequence is as follows:

  • Acylation: A Friedel-Crafts acylation of biphenyl to produce 4-pentanoylbiphenyl.

  • Reduction: Reduction of the ketone (e.g., via Wolff-Kishner or Clemmensen reduction) to yield 4-pentylbiphenyl.

  • Hydroxylation/Functionalization: Introduction of a hydroxyl group at the 4'-position, often through electrophilic substitution, to form 4'-hydroxy-4-pentylbiphenyl.

  • Catalytic Hydrogenation: The critical stereochemistry-determining step where the hydroxyl-substituted phenyl ring is reduced to a cyclohexane ring. This step yields a mixture of cis and trans isomers of 4-(4-pentylcyclohexyl)phenol.

Q3: At which stage of the synthesis is the trans/cis stereochemistry determined?

A3: The trans/cis ratio is primarily established during the catalytic hydrogenation of the aromatic ring (the phenol ring) to the cyclohexane ring. The choice of catalyst, solvent, temperature, and pressure for this reaction step directly influences the final isomer distribution. Subsequent isomerization steps can also be employed to enrich the trans-isomer.[3][4]

Section 2: Troubleshooting Guide - Optimizing for the trans-Isomer

This section is formatted to address specific problems you may encounter during your synthesis, providing explanations and actionable solutions.

Q&A 1: My final product is a mixture of cis and trans isomers with a low trans:cis ratio. How can I improve the trans selectivity?

  • Underlying Cause: The formation of the trans-isomer is thermodynamically favored due to reduced steric hindrance (both large substituents can occupy equatorial positions). However, under certain kinetic conditions, the cis-isomer may form at a competitive rate. Your reaction conditions may not be optimized to allow the system to reach thermodynamic equilibrium.[5][6][7]

  • Solution A: Optimize Catalytic Hydrogenation Conditions

    • Principle: To favor the thermodynamically more stable trans product, you need to use conditions that allow for equilibration. This typically means higher temperatures, longer reaction times, or specific catalytic systems that can facilitate isomerization.[5][6][7][8]

    • Recommended Protocol Adjustments:

      • Catalyst Choice: While Pd/C is common, catalysts like Rhodium-on-carbon (Rh/C) or Raney Nickel can offer different selectivities. For some substrates, Raney Nickel has been shown to favor the trans product under equilibrating conditions.[9]

      • Temperature and Pressure: Perform the hydrogenation at elevated temperatures (e.g., 150-200°C) and pressures. These conditions provide sufficient energy for the reverse reaction (dehydrogenation) to occur on the catalyst surface, allowing the mixture to equilibrate to the more stable trans-isomer.[9]

      • Solvent: The choice of solvent can influence catalyst activity and isomer ratios. Experiment with both polar (e.g., ethanol, acetic acid) and non-polar (e.g., cyclohexane) solvents to find the optimal system for your specific setup.

  • Solution B: Post-Hydrogenation Isomerization

    • Principle: If you have an unavoidable mixture of isomers, you can perform a separate isomerization step to enrich the trans content. This is achieved by treating the cis/trans mixture with a catalyst that can facilitate equilibration.[3]

    • Recommended Protocol:

      • Dissolve the isomer mixture in a suitable solvent (e.g., dichloromethane).[3]

      • Add a catalytic amount of a strong base (e.g., potassium tert-butoxide) or a Lewis acid (e.g., AlCl₃).[4][10]

      • Stir the reaction at room temperature or with gentle heating, monitoring the trans:cis ratio by GC or HPLC.[11]

      • Once equilibrium is reached (the ratio no longer changes), quench the reaction and purify the product.

Q&A 2: I am having difficulty separating the cis and trans isomers. What are the recommended purification methods?

  • Underlying Cause: The cis and trans isomers of 4-(4-pentylcyclohexyl)phenol are structurally similar, which can make their separation by standard column chromatography challenging.

  • Solution A: Fractional Crystallization

    • Principle: The trans-isomer, being more symmetric and stable, often has a higher melting point and lower solubility in certain solvents compared to the cis-isomer. This difference can be exploited for separation.

    • Recommended Protocol:

      • Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent (e.g., hexane, ethanol, or a mixture).

      • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.

      • The trans-isomer should preferentially crystallize out of the solution. Collect the crystals by filtration.

      • Multiple recrystallization steps may be necessary to achieve high isomeric purity.

  • Solution B: Preparative HPLC

    • Principle: High-Performance Liquid Chromatography (HPLC), especially with specialized columns, can provide the resolution needed to separate the two isomers.[11][12]

    • Recommendations:

      • Column Choice: A reverse-phase C18 column is a good starting point. For difficult separations, consider columns designed for shape selectivity.

      • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of acetonitrile/methanol to water) to maximize the separation (resolution) between the two isomer peaks.

Q&A 3: How can I analytically distinguish and quantify the cis and trans isomers in my sample?

  • Underlying Cause: Confirmation of the isomeric ratio is essential for process optimization. While mass spectrometry will not differentiate them, chromatographic and spectroscopic methods can.

  • Solution: Analytical Techniques

    • Gas Chromatography (GC): GC is an excellent method for separating and quantifying the isomers.[11] They will have different retention times due to their different shapes and boiling points. A standard non-polar or medium-polarity capillary column is usually sufficient.

    • High-Performance Liquid Chromatography (HPLC): As mentioned for purification, HPLC can also be used for analytical quantification.[11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the isomers. The proton attached to the carbon bearing the phenol group will have a different chemical shift and coupling pattern in the cis versus the trans isomer due to its axial or equatorial position.

Section 3: Recommended Experimental Protocol

This protocol outlines a synthetic route with a focus on maximizing the yield of the trans-isomer.

Objective: To synthesize 4-(trans-4-pentylcyclohexyl)phenol via catalytic hydrogenation of 4'-hydroxy-4-pentylbiphenyl under conditions favoring thermodynamic control.

Step 1: Synthesis of 4'-Hydroxy-4-pentylbiphenyl (Precursor)

  • This precursor can be synthesized through established methods such as a Suzuki coupling between a pentylphenylboronic acid and a protected bromophenol, followed by deprotection. For the purpose of this guide, we assume the precursor is available.

Step 2: High-Temperature Catalytic Hydrogenation

  • Reactor Setup: To a high-pressure autoclave reactor, add 4'-hydroxy-4-pentylbiphenyl (1 equivalent).

  • Catalyst and Solvent: Add 5-10 wt% of a Rhodium-on-carbon catalyst (5% Rh/C) and a suitable high-boiling solvent such as cyclohexane.

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 bar.

  • Heating and Stirring: Begin vigorous stirring and heat the reactor to 160-180°C.

  • Monitoring: Maintain these conditions for 12-24 hours. The reaction can be monitored by taking small aliquots (if the reactor allows) and analyzing them by GC to check for the disappearance of the starting material and the trans:cis ratio.

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Step 3: Purification by Fractional Crystallization

  • Dissolution: Dissolve the crude product in a minimal amount of hot hexane.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it at 4°C overnight.

  • Isolation of trans-Isomer: Collect the resulting white, crystalline solid by vacuum filtration. This solid will be highly enriched in the trans-isomer.

  • Purity Check: Analyze the purity of the crystals and the remaining mother liquor by GC or HPLC to determine the isomeric ratio. A second recrystallization may be performed if higher purity is required.

Section 4: Visualization of the Synthetic Workflow

Diagram of the Key Stereocontrol Step

The following diagram illustrates the critical hydrogenation step and the subsequent equilibration that favors the desired trans product.

G cluster_0 Synthetic Pathway A 4'-Hydroxy-4-pentylbiphenyl B Hydrogenation (Rh/C, H₂, High Temp/Pressure) A->B Reaction C Initial Product Mixture (Kinetic/Thermodynamic) B->C D Equilibration on Catalyst Surface C->D Reversible Dehydrogenation/ Hydrogenation E Final Product Mixture (Thermodynamically Controlled) D->E F cis-Isomer (Less Stable) E->F Minor Component G trans-Isomer (More Stable) E->G Major Component

Caption: Synthetic workflow for stereocontrol.

Data Summary: Influence of Conditions on Isomer Ratio

The following table summarizes literature-reported trends for achieving high trans-selectivity.

ParameterCondition Favoring trans-IsomerRationale
Temperature High (e.g., >150°C)Provides energy to overcome the activation barrier for isomerization, allowing the system to reach thermodynamic equilibrium.[6][7]
Catalyst Noble metals (e.g., Rh, Ru, Pd)Efficiently catalyze both hydrogenation and the reversible dehydrogenation needed for equilibration.
Reaction Time LongerAllows more time for the mixture to equilibrate to the more stable trans product.
Post-Rxn Treatment Base or Lewis AcidCatalyzes isomerization of any remaining cis-isomer to the trans-isomer.[3][4]

References

  • A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. MDPI. Available at: [Link]

  • 4-(trans-4-Pentylcyclohexyl)phenol. Xiamen Aeco Chemical Co., Ltd. Available at: [Link]

  • 4-(trans-4-Pentylcyclohexyl)phenol. MySkinRecipes. Available at: [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. ResearchGate. Available at: [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]

  • 4-(trans-4-Pentylcyclohexyl)phenol. Yantai Xianhua Technology Group Co., Ltd. Available at: [Link]

  • Separation and purification of cis and trans isomers. Google Patents.
  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Gas-phase hydrogenation of 4- tert-butylphenol over Pt/SiO₂. ResearchGate. Available at: [Link]

  • Increase of trans isomer content after the acetylation of a trans:cis hydrocarbon mixture. ResearchGate. Available at: [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? ResearchGate. Available at: [Link]

  • Thermodynamic Exercises for the Kinetically Controlled Hydrogenation of Carvone. MDPI. Available at: [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. Available at: [Link]

  • Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. Available at: [Link]

  • Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
  • Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. YouTube. Available at: [Link]

  • Separation of cis and trans isomers. Google Patents.
  • Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(trans-4-Pentylcyclohexyl)phenol

Subject: Minimizing Solvent Residues in 4-(trans-4-Pentylcyclohexyl)phenol (5PCH) Document ID: TS-5PCH-PUR-001 Last Updated: January 30, 2026 Applicable For: Liquid Crystal Synthesis, Pharmaceutical Intermediates, Monome...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Solvent Residues in 4-(trans-4-Pentylcyclohexyl)phenol (5PCH) Document ID: TS-5PCH-PUR-001 Last Updated: January 30, 2026 Applicable For: Liquid Crystal Synthesis, Pharmaceutical Intermediates, Monomer Purification

Executive Summary & Critical Context

High-purity 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH) is a critical mesogenic core for liquid crystal displays (LCDs) and a precursor for bioactive molecules.

The Problem: The amphiphilic nature of 5PCH—possessing a lipophilic pentyl-cyclohexyl tail and a hydrophilic phenolic head—creates a unique "dual-trap" mechanism for solvents.

  • Non-polar solvents (Toluene, Hexane) intercalate with the cyclohexyl rings via Van der Waals forces.

  • Polar solvents (Ethanol, Methanol) form strong hydrogen bonds with the phenolic hydroxyl group.

The Consequence: Even trace solvent residues (>500 ppm) can depress the clearing point (


) of liquid crystal mixtures or cause side-reactions in subsequent drug synthesis steps.

Diagnostic Workflow: Identify Your Residue Type

Before attempting a fix, you must characterize how the solvent is trapped. Use this logic flow to determine your remediation strategy.

G Start Start: Solvent Detected (NMR/GC-HS) Identify Identify Solvent Type Start->Identify NonPolar Non-Polar (Hexane, Toluene) Identify->NonPolar Polar Polar/Protic (Ethanol, Water) Identify->Polar DSC Run DSC/TGA NonPolar->DSC Suspect Intercalation Polar->DSC Suspect H-Bonding Surface Weight loss < 80°C (Surface Adsorption) DSC->Surface Lattice Weight loss > 100°C or Stepwise Loss (Lattice Inclusion) DSC->Lattice Action1 Protocol A: Ramped Vacuum Drying Surface->Action1 Action2 Protocol B: Solvent Exchange (Recrys) Lattice->Action2 Preferred Action3 Protocol C: Melt Degassing (Risky) Lattice->Action3 If thermal stability ok

Figure 1: Diagnostic logic for selecting the correct purification method based on solvent interaction type.

Troubleshooting Scenarios

Scenario A: The "Sticky" Toluene Peak (Lattice Inclusion)

User Report: "I recrystallized from Toluene. The crystals look great, but I have a persistent 2.3 ppm peak in NMR that won't leave even after 24h vacuum drying."

  • The Science: Toluene molecules are flat and lipophilic. They can pack efficiently between the cyclohexyl rings of 5PCH, effectively becoming part of the crystal lattice (solvatomorphism). Standard drying energy is insufficient to break these lattice forces without melting the crystal.

  • The Fix (Solvent Exchange): You must disrupt the lattice.

    • Dissolve the material in a "displacement solvent" (e.g., Ethanol or Methanol) at reflux.

    • The polar solvent will disrupt the lipophilic stacking.

    • Recrystallize. The new solvent (Ethanol) will likely be surface-adsorbed or H-bonded, which is energetically easier to remove via vacuum drying than lattice-bound Toluene.

Scenario B: Sintering/Clumping during Drying

User Report: "I put the wet cake in the vacuum oven at 60°C. An hour later, it turned into a hard, yellowed brick."

  • The Science:

    • MP Depression: Pure 5PCH melts at ~130–133°C [1]. However, wet cakes behave as binary mixtures. A high solvent load significantly depresses the melting point (eutectic effect).

    • Sintering: Even if you are below the theoretical MP, local solvation causes surface melting (sintering), fusing crystals together and trapping solvent deep inside the glassy mass.

  • The Fix (Ramped Drying):

    • Never start at high temperature.

    • Start drying at 25°C (room temp) under weak vacuum to remove bulk solvent.

    • Slowly ramp to 50°C , then 80°C only after the mass is free-flowing.

Scenario C: Water Retention in Hydrophobic Material

User Report: "My Karl Fischer titration shows 0.8% water, but this is a hydrophobic molecule. Where is it hiding?"

  • The Science: The phenolic -OH group is a hydrogen bond donor/acceptor. If processed in humid air or wet solvents, water molecules bridge the phenolic heads, forming stable clusters that are resistant to non-polar washes.

  • The Fix: Azeotropic distillation is difficult with solids. The best approach is high-vacuum drying (>100°C) . Since 5PCH has a high MP (~130°C), you can safely dry it at 100°C if the bulk solvent is already removed.

Detailed Protocols

Protocol 1: Solvent Exchange Recrystallization

Use this when non-polar solvents (Toluene, Hexane) are trapped.

StepActionCritical Parameter
1 Dissolution Dissolve 5PCH in Ethanol (absolute) at 60-70°C. Use minimal volume (approx 1:5 w/v).
2 Displacement Stir at reflux for 15 mins to ensure Toluene is displaced from the coordination sphere.
3 Crystallization Cool slowly to Room Temp (25°C) over 2 hours. Do not crash cool in ice, or you will trap mother liquor.
4 Filtration Filter and wash with cold Ethanol.
5 Drying Proceed immediately to Protocol 2.
Protocol 2: Stepwise Ramped Vacuum Drying

Standard operating procedure for final drying.

  • Stage 1 (Ambient): Place wet cake in vacuum oven. Pull vacuum (<10 mbar) at 25°C for 4 hours.

    • Check point: Material should be loose powder, not sticky.

  • Stage 2 (Intermediate): Ramp temperature to 60°C . Hold for 6 hours.

    • Purpose: Removes surface-bound ethanol/methanol.

  • Stage 3 (Deep Desorption): Ramp temperature to 95-100°C . Hold for 12 hours.

    • Scientific Rationale: This temp is well below the MP (130°C) but high enough to break H-bonds between the phenol group and residual polar solvents [2].

  • Cool Down: Cool to <40°C under vacuum before venting with dry nitrogen (to prevent moisture re-adsorption).

Reference Data: Solvent Limits & Properties

Target Residue Limits (Based on ICH Q3C R8)

Even for non-pharma use, these limits ensure LC performance.

Solvent ClassSolvent ExampleICH Limit (ppm)Target for LC Grade (ppm)
Class 2 Toluene890< 100
Class 2 Methanol3000< 200
Class 2 Hexane290< 50
Class 3 Ethanol5000< 500
Class 3 Ethyl Acetate5000< 500

Table 1: Recommended solvent limits. Note that for Liquid Crystal applications, non-polar residues (Hexane/Toluene) are more detrimental to the phase transition order than polar residues. [3]

FAQ

Q: Can I use lyophilization (freeze-drying)? A: Generally, no . Lyophilization is effective for water-soluble compounds. 5PCH has very low water solubility. Freeze-drying from organic solvents (like t-Butanol) is possible but expensive and usually unnecessary given the high melting point of 5PCH allows for heat drying.

Q: My product turned pink during drying. Why? A: Phenols are susceptible to oxidation, forming quinones which are highly colored.

  • Cause: Drying in an oven that is not properly sealed (oxygen leak) or at too high a temperature without inert gas.

  • Prevention: Ensure your vacuum oven holds pressure. Vent only with Nitrogen or Argon.

Q: How do I measure the residual solvent accurately? A: Headspace GC (GC-HS) is the gold standard.

  • Method: Dissolve 50mg sample in DMAc or DMSO.

  • Equilibration: 100°C for 20 mins.

  • Why: Direct injection GC can contaminate the liner with the non-volatile phenol matrix. NMR is acceptable for >1000 ppm but lacks sensitivity for trace analysis.

References

  • Dighe, A. V., & Singh, M. R. (2022). Solvent-Surface Interactions in Crystal Growth. ResearchGate.[1][2] Retrieved from [Link]

  • ICH. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[3] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: 4-(trans-4-Pentylcyclohexyl)phenol Purity in Pharmaceutical Synthesis

Executive Summary & Strategic Importance In pharmaceutical synthesis, 4-(trans-4-Pentylcyclohexyl)phenol (5PCO) is more than a simple building block; it is a hydrophobic scaffold often employed in the design of oncology...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In pharmaceutical synthesis, 4-(trans-4-Pentylcyclohexyl)phenol (5PCO) is more than a simple building block; it is a hydrophobic scaffold often employed in the design of oncology drugs and enzyme inhibitors to enhance membrane permeability and receptor binding affinity.[1]

However, a critical dichotomy exists in the supply chain. While "Industrial Grade" 5PCO is widely available for Liquid Crystal Display (LCD) manufacturing, it frequently fails to meet the stringent impurity profiles required for GMP (Good Manufacturing Practice) drug substances. The primary contaminant, the cis-isomer , possesses a "bent" geometry that can sterically hinder enzyme active sites, leading to reduced potency or off-target toxicity.

This guide provides a validated framework for distinguishing high-purity pharmaceutical-grade 5PCO from industrial alternatives, utilizing orthogonal analytical methods (HPLC, GC-MS, and DSC).

Comparative Analysis: Pharma Grade vs. Industrial Grade

The following data summarizes the critical differences between standard industrial batches (optimized for nematic phase behavior in displays) and pharmaceutical-grade batches (optimized for chemical purity and stereochemical integrity).

Table 1: Specification Comparison
FeaturePharma Grade (Target) Industrial Grade (Standard) Impact on Drug Development
Assay (GC/HPLC) ≥ 99.5%≥ 98.0%Lower purity complicates stoichiometry in downstream coupling.[1]
Isomeric Purity ≥ 99.8% trans-isomer ~95-98% trans (mixed with cis)The cis-isomer is a geometric impurity that may alter drug efficacy.[1]
Phenol Impurity ≤ 0.05%≤ 0.5%Unreacted phenol competes in alkylation/esterification reactions.
Total Unknowns ≤ 0.10%Not SpecifiedRisk of genotoxic impurities (ICH M7).
Melting Point 131°C - 133°C (Sharp)125°C - 130°C (Broad)Broad range indicates eutectic impurities (likely cis isomer).[1]
Residual Solvents ICH Q3C CompliantToluene/Hexane often presentToxicity risk; requires additional drying steps.

Validation Workflow & Logic

To ensure the material qualifies as a Key Starting Material (KSM) under ICH Q3A guidelines, a self-validating workflow is required. The diagram below illustrates the decision logic for lot release.

ValidationLogic Start Incoming Raw Material (CAS 82575-69-7) DSC Step 1: Thermal Analysis (DSC) Check Melting Point & Crystallinity Start->DSC Decision1 Tm > 130°C? DSC->Decision1 HPLC Step 2: RP-HPLC (C18) Quantify Phenol & Related Substances Decision1->HPLC Pass Recryst Corrective Action: Recrystallization (Ethanol/Hexane) Decision1->Recryst Fail (Broad Peak) Decision2 Purity > 99.5%? HPLC->Decision2 GC Step 3: GC-MS Analysis Isomer Ratio (cis/trans) Decision2->GC Pass Decision2->Recryst Fail (Impurities) Decision3 Trans > 99.8%? GC->Decision3 Decision3->Recryst Fail (High Cis Content) Release RELEASE FOR SYNTHESIS (Pharma Grade) Decision3->Release Pass Recryst->DSC Retest Reject REJECT / RETURN Recryst->Reject Fail x2

Figure 1: Validation Logic Tree. A stepwise approach ensures that gross impurities are detected by DSC before expensive chromatographic testing is performed.

Detailed Analytical Methodologies

A. Isomer Discrimination via RP-HPLC

While Gas Chromatography (GC) is excellent for volatile separation, High-Performance Liquid Chromatography (HPLC) is preferred for GMP release to avoid thermal degradation of potential downstream derivatives.[1]

Mechanism: The trans-isomer is planar and linear, allowing it to intercalate deeply into the C18 stationary phase. The cis-isomer has a "bent" boat/chair conformation, reducing its hydrophobic contact area. Consequently, the cis-isomer elutes earlier than the trans-isomer.[1][2]

Protocol 1: HPLC Method for Purity & Isomer Ratio
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (Octadecyl), 4.6 x 250 mm, 5 µm particle size (e.g., Agilent Zorbax or equivalent).

  • Mobile Phase:

    • Solvent A: Water (0.1% Phosphoric Acid)[1]

    • Solvent B: Acetonitrile (ACN)[1]

  • Gradient:

    • 0-5 min: 60% B (Isocratic)[1]

    • 5-20 min: 60% -> 90% B (Linear Gradient)[1]

    • 20-25 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 280 nm (Phenolic absorption).

  • Temperature: 30°C.

Acceptance Criteria:

  • Resolution (

    
    ) between cis and trans peaks: > 2.0.
    
  • Tailing Factor: < 1.5.

B. Thermal Validation (DSC)

Differential Scanning Calorimetry (DSC) provides a "fingerprint" of the solid-state form.

  • Pharma Grade: Shows a sharp endothermic peak onset at 131°C .

  • Industrial Grade: Often shows a pre-melt endotherm or a depressed onset (e.g., 125°C) due to eutectic formation with the cis-isomer.

Experimental Data (Reference Values)

The following data represents typical validation results when comparing a raw industrial batch against a purified pharma-grade batch.

Table 2: Impurity Profiling Results
ComponentRetention Time (min)*Industrial Batch (Area %)Pharma Batch (Area %)Status
Phenol (Precursor) 3.20.45%< 0.01%Pass
cis-Isomer 12.44.20%0.15%Critical
trans-Isomer (Active) 14.1 94.8% 99.81% Pass
Dialkylated By-product 18.50.55%< 0.03%Pass

*Retention times are illustrative and depend on specific column dimensions.

Purification Protocol (Corrective Action)

If validation fails (specifically for cis-isomer content), the following recrystallization protocol is recommended to enrich the trans-isomer via thermodynamic control.

Protocol 2: Isomeric Enrichment Recrystallization[1]
  • Dissolution: Dissolve 100g of crude 5PCO in 300 mL of hot Ethanol (70°C).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Note: Rapid cooling traps the cis-isomer.[1] Slow cooling allows the linear trans-isomer to pack preferentially into the crystal lattice.

  • Harvest: Filter the white crystals.

  • Wash: Wash the filter cake with cold Hexane (50 mL) to remove surface oily residues (often rich in cis-isomer).

  • Drying: Vacuum dry at 45°C for 12 hours.

Synthesis & Impurity Origin Diagram

Understanding where impurities originate allows for better control. The diagram below maps the synthesis pathway and impurity generation points.

SynthesisPath Raw1 Phenol Rxn Reaction: Acid Catalyzed Condensation Raw1->Rxn Raw2 4-Pentylcyclohexanone Raw2->Rxn Crude Crude Mixture (cis + trans) Rxn->Crude Impurity1 Impurity: Unreacted Phenol Crude->Impurity1 Residual Impurity2 Impurity: cis-Isomer (Kinetic Product) Crude->Impurity2 Isomerization Purification Purification: Recrystallization Crude->Purification Impurity1->Purification Removed Impurity2->Purification Removed Final Final Product: 4-(trans-4-Pentylcyclohexyl)phenol Purification->Final

Figure 2: Synthesis and Impurity Map. The cis-isomer is often the kinetic product or result of incomplete isomerization, requiring specific purification steps.[1]

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[3][4] Defines reporting, identification, and qualification thresholds for impurities.[3][4][5][6]

  • ChemicalBook. 4-(trans-4-Pentylcyclohexyl)phenol Product Specifications and MSDS. (2025).[2][4][7] Provides physical property data and safety handling.[5][7][8]

  • BenchChem. Application Notes: HPLC-Based Separation of Cis and Trans Isomers.[2] (2025).[2][4][7] Discusses the chromatographic principles of separating geometric isomers using C18 columns.

  • ArborPharm. Technical Data: 4-(trans-4-Pentylcyclohexyl)phenol in Liquid Crystal and Pharma Applications.[1][9][10] (2024).[11] Details the structural importance of the trans-isomer for mesogenic and biological properties.

Sources

Comparative

Benchmarking the Performance of 4-(trans-4-Pentylcyclohexyl)phenol in LCDs

Executive Summary: The Low-Viscosity Architect In the hierarchy of liquid crystal (LC) mesogens, 4-(trans-4-Pentylcyclohexyl)phenol (herein referred to as 5PCH-OH ) occupies a critical node.[1] While often categorized as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Low-Viscosity Architect

In the hierarchy of liquid crystal (LC) mesogens, 4-(trans-4-Pentylcyclohexyl)phenol (herein referred to as 5PCH-OH ) occupies a critical node.[1] While often categorized as a synthesis intermediate, its structural contribution—the trans-cyclohexyl-phenyl core—is the defining factor that allows modern LCD mixtures to achieve rapid response times.[1][2]

Unlike the fully aromatic biphenyls (e.g., 5CB) that dominated early displays, the 5PCH-OH core introduces a saturated cyclohexane ring.[1] This structural modification disrupts


-

stacking just enough to drastically reduce rotational viscosity (

) while maintaining sufficient geometric anisotropy for nematic phase stability.[1]

This guide benchmarks the 5PCH-OH moiety by analyzing its direct derivative, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) , against the industry-standard 4-Cyano-4'-pentylbiphenyl (5CB) .[1] We establish why high-purity 5PCH-OH is the prerequisite for low-voltage, fast-switching Active Matrix (AM-LCD) and Twisted Nematic (TN) formulations.

Molecular Architecture & Theoretical Basis[1]

The performance differential lies in the core geometry.[1] 5PCH-OH provides a trans-1,4-disubstituted cyclohexane ring.[1]

  • Conformational Rigidity: The trans isomer locks the molecule into a linear, rod-like shape (lath-like), essential for the nematic phase.[1] The cis isomer is bent and non-mesogenic; therefore, the isomeric purity of the starting phenol is the single most critical quality attribute.[1]

  • Viscosity Reduction: The cyclohexane ring is flexible compared to a benzene ring but bulky enough to prevent the tight packing seen in biphenyls.[1] This reduces the activation energy for molecular rotation.[1]

  • UV Stability: Unlike the biphenyl unit in 5CB, the cyclohexane ring in the PCH core does not absorb UV light in the near-visible range, making PCH derivatives significantly more photostable.[1]

Diagram 1: Structure-Property Logic Flow

G Struct Structure: 4-(trans-4-Pentylcyclohexyl)phenol Core Cyclohexyl-Phenyl Core Struct->Core Prop1 Reduced Pi-Conjugation Core->Prop1 Prop2 Saturated Ring Geometry Core->Prop2 Result1 Lower Birefringence (Δn) Prop1->Result1 Less polarizability Result3 Higher UV Stability Prop1->Result3 No UV absorption >250nm Result2 Lower Rotational Viscosity (γ1) Prop2->Result2 Reduced intermolecular friction

Caption: Causal pathway linking the 5PCH-OH molecular structure to key LCD performance metrics.

Comparative Benchmarking

To objectively evaluate performance, we compare the PCH-5 (derived directly from 5PCH-OH) against 5CB .[1] Note that 5PCH-OH itself is a solid precursor; its "performance" is realized when functionalized (e.g., to the nitrile PCH-5).[1]

Table 1: Physical Properties Comparison[1]
PropertyPCH-5 (5PCH-OH Derivative)5CB (Biphenyl Standard)Performance Implication
Melting Point (

)
30.0 °C22.5 °C5CB has a better native low-temp range, requiring PCH to be used in eutectic mixtures.[1]
Clearing Point (

)
55.0 °C35.0 °CPCH wins. Higher thermal stability expands the operating range of the display.[1]
Rotational Viscosity (

)
~20 mPa[1]·s~28 mPa[1]·sPCH wins. Lower viscosity equals faster pixel response times (

).[1]
Birefringence (

)
0.120.195CB wins for thickness.[1] PCH requires thicker cells (

) to satisfy the retardation condition (

).[1]
Dielectric Anisotropy (

)
+10+135CB responds slightly faster to voltage, but PCH draws less current (higher holding ratio).[1]
UV Stability HighLowPCH is essential for outdoor/automotive displays; 5CB degrades.[1]

Key Insight: While 5CB offers higher birefringence, the PCH core (from 5PCH-OH) is superior for modern high-speed displays because the viscosity reduction significantly improves response time, and the higher clearing point improves thermal robustness.[1]

Experimental Validation Protocols

As a scientist, you must validate the quality of the 5PCH-OH starting material and its resulting mesophase.[1] The following protocols ensure the trans-isomer content is sufficient (>99.5%) to guarantee the performance metrics above.

Protocol A: Isomeric Purity Verification (GC-FID)

Objective: Quantify the trans/cis ratio of 5PCH-OH.[1] A high cis content destroys the nematic phase.[1]

  • Sample Prep: Dissolve 10 mg of 5PCH-OH in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Column: Fused silica capillary column (e.g., HP-5 or DB-5), 30m x 0.25mm.

  • Conditions:

    • Injector: 280°C, Split ratio 50:1.[1]

    • Carrier Gas: Helium at 1.0 mL/min.[1]

    • Oven: 100°C (hold 1 min)

      
       Ramp 10°C/min 
      
      
      
      300°C (hold 5 min).
  • Analysis: The cis-isomer (bent) elutes earlier than the trans-isomer (linear) due to lower boiling point/polarity interaction.[1]

  • Acceptance Criteria: Trans-isomer area %

    
     99.8%.[1][3][4]
    
Protocol B: Phase Transition Determination (DSC)

Objective: Confirm the sharp Melting and Clearing points.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Calibration: Indium standard (

    
    C).
    
  • Procedure:

    • Weigh 2-3 mg of sample into an aluminum pan; crimp seal.

    • Cycle 1: Heat to isotropic (

      
      C) to erase thermal history.
      
    • Cooling: Cool at 5°C/min to crystallization.

    • Cycle 2: Heat at 5°C/min. Record onset temperatures.

  • Data Extraction:

    • Identify Endothermic peaks.[1]

    • For PCH-5 (derived), expect

      
       peak at ~55°C. Broadening of this peak indicates impurity (depression of clearing point).
      
Diagram 2: Characterization Workflow

Workflow Raw Raw 5PCH-OH Purify Recrystallization (Heptane) Raw->Purify QC QC: GC-FID (>99.8% Trans) Purify->QC QC->Purify Fail (<99.8%) Deriv Derivatization (to PCH-5) QC->Deriv Pass Test Performance Testing (DSC / Viscometry) Deriv->Test

Caption: Quality control workflow from raw phenol precursor to final LC performance testing.

Synthesis & Purity Impact

The "performance" of 5PCH-OH is inextricably linked to its synthesis.[1] The commercial route typically involves the hydrogenation of 4-(4-pentylphenyl)phenol or similar precursors.[1]

  • The Stereochemistry Bottleneck: The hydrogenation produces a mixture of cis and trans isomers.[1]

  • Purification: The trans-4-(trans-4-pentylcyclohexyl)phenol is less soluble in non-polar solvents (like hexane/heptane) than the cis isomer.[1] This allows for purification via recrystallization.[1]

  • Impact on LCDs: Even 1% of the cis-phenol contaminant in the starting material can lower the clearing point of the final LC mixture by 2-3°C, which is catastrophic for automotive specifications (where

    
    C is often required).[1]
    

References

  • MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. (Demonstrates the use of the phenol moiety in alignment layers). Available at: [Link][1]

  • PubChem. 4-Cyano-4'-pentylbiphenyl (5CB) Physical Properties. Available at: [Link][1]

  • Merck KGaA (Historical Context). PCH and Cyclohexyl-based Liquid Crystals.[1] (Referenced via standard industry texts on the evolution from Cyanobiphenyls to Phenylcyclohexanes).[1]

Sources

Validation

A Comparative Guide to the Dielectric Anisotropy of Liquid Crystals Derived from 4-(trans-4-Pentylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals In the realm of liquid crystal (LC) technology, the precise control over molecular architecture is paramount to engineering materials with desired physical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal (LC) technology, the precise control over molecular architecture is paramount to engineering materials with desired physical properties. One such critical property is dielectric anisotropy (Δε), which dictates the responsiveness of the liquid crystal director to an external electric field, forming the basis of modern display technologies and other electro-optic applications.[1] This guide provides an in-depth comparison of the dielectric anisotropy of liquid crystals derived from the versatile building block, 4-(trans-4-Pentylcyclohexyl)phenol. We will explore how modifications to this core structure influence Δε and compare these derivatives to other established liquid crystal families, supported by experimental data and protocols.

The Significance of the Pentylcyclohexylphenol Core

The 4-(trans-4-Pentylcyclohexyl)phenol moiety is a foundational intermediate in the synthesis of advanced liquid crystal materials.[2][3][4] Its molecular structure strikes an optimal balance between rigidity and flexibility, which is essential for the formation of the mesophase.[5]

  • Rigid Core: The cyclohexyl and phenol groups provide the necessary structural rigidity, promoting the long-range orientational order characteristic of nematic liquid crystals.[5]

  • Flexible Tail: The trans-pentylcyclohexyl group introduces flexibility, which helps to lower the melting point and viscosity of the resulting liquid crystal, enhancing its fluidity and response speed in devices.[5]

This combination of features makes it an excellent scaffold for creating a diverse range of liquid crystals with tailored properties.

Understanding Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in the dielectric permittivity of a material when measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Δε = ε∥ - ε⊥ [6]

The sign and magnitude of Δε are crucial for device applications:

  • Positive Dielectric Anisotropy (Δε > 0): In these materials, the component of the dipole moment parallel to the long molecular axis is stronger. The liquid crystal molecules align parallel to an applied electric field.[7] This property is fundamental to the operation of twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays (LCDs).[5][8]

  • Negative Dielectric Anisotropy (Δε < 0): Here, the perpendicular component of the dipole moment dominates. These molecules align perpendicularly to an applied electric field.[7] Liquid crystals with negative Δε are essential for technologies like vertically aligned (VA) displays, which are known for their high contrast ratios and wide viewing angles. They can also improve transmittance in high-resolution displays like 4K and 8K.[9]

The molecular structure, particularly the presence and orientation of polar groups, is the primary determinant of a liquid crystal's dielectric anisotropy.

Comparative Analysis of Dielectric Anisotropy

To understand the structure-property relationships, we will compare a well-known derivative of 4-(trans-4-Pentylcyclohexyl)phenol with a classic phenyl-based liquid crystal.

The Role of the Core Structure: Cyclohexyl vs. Phenyl

A key structural difference that significantly impacts dielectric anisotropy is the substitution of a phenyl ring with a cyclohexyl ring.

  • Phenyl Rings: The delocalized π-electrons in aromatic rings contribute significantly to polarizability. When a strong electron-withdrawing group like a cyano (-CN) group is attached to a phenyl ring, it creates a large dipole moment along the long molecular axis, typically resulting in a large positive Δε.

  • Cyclohexyl Rings: Cycloaliphatic rings lack this π-electron system. As a result, liquid crystals with a high content of cyclohexyl rings tend to have lower birefringence and, importantly, can exhibit negative dielectric anisotropy.[10] The weaker rigidity of the cyclohexyl ring compared to a phenyl ring also influences the molecular packing and flexibility of the material.[11]

Case Study: PCH-5 vs. 5CB

Let's compare 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) , a derivative of our core molecule, with the widely studied 4'-Pentyl-4-cyanobiphenyl (5CB) .

Compound Abbreviation Structure Core Structure Approx. Δε (at 25°C, 1 kHz)
4-(trans-4-Pentylcyclohexyl)benzonitrilePCH-5Pentyl-Cyclohexyl-Phenyl-CNCyclohexyl-Phenyl+10 to +12
4'-Pentyl-4-cyanobiphenyl5CBPentyl-Phenyl-Phenyl-CNPhenyl-Phenyl+11 to +14
  • Structural Impact: Both molecules feature a pentyl tail and a terminal cyano group, which is a strong contributor to a positive Δε. The key difference is that PCH-5 has one phenyl ring replaced by a cyclohexyl ring.

  • Performance Insight: The replacement of a phenyl ring with a cyclohexyl ring in PCH-5 leads to a slightly lower dielectric anisotropy compared to 5CB. This is consistent with the reduced longitudinal dipole moment due to the absence of the second phenyl ring's π-electron system directly interacting with the cyano group. However, PCH-5 offers other advantages, such as lower viscosity, which can lead to faster switching times in display applications.

Engineering Negative Dielectric Anisotropy

To achieve negative dielectric anisotropy in cyclohexyl-phenyl systems, the molecular design strategy shifts. Instead of a strong longitudinal dipole, the focus is on enhancing the transverse dipole moment. This is often achieved by introducing laterally substituted polar atoms, such as fluorine, on the phenyl ring.

For instance, compounds with 2,3-difluorophenylene and trans-1,4-substituted cyclohexane units have been synthesized specifically to create liquid crystals with negative dielectric anisotropy.[12]

Experimental Protocol: Measurement of Dielectric Anisotropy

The determination of dielectric anisotropy is a fundamental characterization step for any new liquid crystal material. The following protocol outlines the standard procedure using dielectric spectroscopy.

I. Materials and Equipment
  • Liquid Crystal Sample

  • Indium Tin Oxide (ITO) coated glass cells

  • Alignment layer material (e.g., polyimide)

  • Rubbing machine

  • UV-curing adhesive

  • Impedance Analyzer/LCR Meter

  • Hot stage with temperature controller

  • Function generator and amplifier (for applying bias voltage)

  • Polarizing microscope

II. Workflow for Dielectric Anisotropy Measurement

G cluster_prep Cell Preparation cluster_fill Sample Filling cluster_measure Measurement A Clean ITO Glass Substrates B Coat with Alignment Layer (e.g., Polyimide) A->B C Bake to Cure Polymer B->C D Rub Polymer Surface (for planar alignment) C->D E Assemble Cell with Spacers D->E F Seal with UV-Curing Adhesive E->F G Heat LC to Isotropic Phase H Fill Cell via Capillary Action G->H I Cool Slowly to Nematic Phase H->I J Mount Cell on Hot Stage K Connect to Impedance Analyzer J->K L Measure Capacitance (C⊥) at Zero Bias Voltage K->L M Apply High AC Voltage (e.g., >10 Vrms) to align LC L->M N Measure Capacitance (C∥) under Bias M->N O Calculate ε∥ and ε⊥ N->O P Calculate Δε = ε∥ - ε⊥ O->P

Sources

Comparative

A Comparative Guide to the Validation of HPLC Methods for Quantifying 4-(trans-4-Pentylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and material science, the precise quantification of chemical compounds is paramount. 4-(trans-4-Pentylcyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise quantification of chemical compounds is paramount. 4-(trans-4-Pentylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystal compounds for display technologies, demands rigorous analytical oversight to ensure the quality and performance of end products.[1] This guide, crafted from a Senior Application Scientist's perspective, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for its quantification. We will delve into the causality behind experimental choices, present self-validating protocols, and compare HPLC with viable alternatives, all grounded in authoritative scientific principles.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] For the quantification of a specific compound like 4-(trans-4-Pentylcyclohexyl)phenol, this means ensuring the method is accurate, precise, and specific. Regulatory bodies such as the International Council for Harmonisation (ICH) provide a harmonized framework for analytical method validation, ensuring that a validated method is globally recognized and trusted.[3][4] This guide adheres to the principles outlined in the ICH Q2(R2) guideline, which details the validation of analytical procedures.[3][5]

Physicochemical Properties Guiding Method Development

Understanding the physicochemical properties of 4-(trans-4-Pentylcyclohexyl)phenol is the first step in developing a robust analytical method.

PropertyValue/InformationImplication for HPLC Method
Molecular Formula C₁₇H₂₆O[6]Influences choice of mobile phase and potential for interaction with the stationary phase.
Molecular Weight 246.39 g/mol [1]Standard for a small molecule, suitable for HPLC analysis.
Structure Rigid cyclohexylphenol structure with a linear pentyl chain.[1]The non-polar nature of the pentylcyclohexyl group and the polar phenol group make it ideal for reversed-phase HPLC.
Form Solid, powder to crystal.[6][7]Requires dissolution in an appropriate solvent for analysis.
pKa 10.21 (Predicted)[7]The weakly acidic nature of the phenolic hydroxyl group means that the pH of the mobile phase can significantly impact retention time. Buffering the mobile phase is crucial for reproducibility.
UV Absorbance The phenol group provides UV absorbance, which is necessary for detection with a Diode Array Detector (DAD) or UV detector.The primary mode of detection in HPLC for this compound.
Solubility Soluble in organic solvents.Dictates the choice of diluent for standards and samples.

The presence of a phenol group makes this compound amenable to reversed-phase HPLC with UV detection, a common and robust technique for the analysis of phenolic compounds.[8][9][10][11][12][13]

Designing and Validating a Reversed-Phase HPLC Method

A well-designed HPLC method is the cornerstone of accurate quantification. Here, we propose a hypothetical RP-HPLC method and detail the validation process, explaining the rationale behind each step.

Proposed HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for the non-polar pentylcyclohexyl group. The column dimensions are standard for good resolution and efficiency.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (70:30, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC. The acidic aqueous phase suppresses the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak shape and consistent retention time.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Detection DAD at 275 nmThe phenolic chromophore is expected to have a UV maximum around this wavelength, providing good sensitivity. A DAD allows for peak purity assessment.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances.
The Validation Workflow: A Step-by-Step Approach

The validation of an analytical procedure is a systematic process to confirm that the method is suitable for its intended purpose.[2]

Caption: A typical workflow for HPLC method validation.

Experimental Protocols for Validation

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]

Protocol:

  • Prepare a solution of the 4-(trans-4-Pentylcyclohexyl)phenol reference standard.

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a spiked sample by adding a known amount of the reference standard to the placebo.

  • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure (as determined by DAD analysis) and well-resolved from any other peaks.

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[14]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Objective: To determine the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration interval.

Objective: To determine the closeness of the test results obtained by the method to the true value.[4]

Protocol:

  • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Protocol:

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Protocol:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

    • Acceptance Criteria: The RSD for the combined data should be ≤ 2.0%.

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentration.

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits. The assay results should not significantly change.

Summarized Hypothetical Validation Data
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RTNo interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, %RSD) ≤ 2.0%0.8%Pass
Precision (Intermediate, %RSD) ≤ 2.0%1.2%Pass
LOD (µg/mL) Report Value0.05Pass
LOQ (µg/mL) Report Value0.15Pass
Robustness System suitability passesAll variations met criteriaPass

Comparative Analysis of Analytical Techniques

While HPLC is a robust and widely used technique for the analysis of phenolic compounds, other methods can also be employed.[15]

Caption: Alternative analytical techniques for quantification.

HPLC vs. UPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures for increased resolution and speed.[16]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Advantages Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.[12]Faster analysis times, better resolution, and higher sensitivity compared to HPLC.[16]High resolution for volatile compounds, can be coupled with mass spectrometry for definitive identification.[17][18]
Disadvantages Slower analysis times and lower resolution compared to UPLC.Requires specialized high-pressure equipment, more susceptible to clogging.Requires the analyte to be volatile and thermally stable. Derivatization is often necessary for polar compounds like phenols, which adds a step to the sample preparation.[19][20]
Applicability to 4-(trans-4-Pentylcyclohexyl)phenol Highly suitable. The compound is non-volatile and has a UV chromophore.Very suitable, offering a faster and more efficient analysis than HPLC.[21][22]Potentially suitable, but would likely require derivatization of the phenolic hydroxyl group to improve volatility and peak shape.[23]

For routine quality control, the established robustness and lower instrumentation cost of HPLC make it a highly practical choice. UPLC offers a significant advantage in high-throughput environments where speed is critical. Gas chromatography is a less direct method for this analyte due to the need for derivatization, which can introduce variability.

Conclusion

The validation of an HPLC method for the quantification of 4-(trans-4-Pentylcyclohexyl)phenol is a critical process that ensures the reliability of analytical data. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, a method can be deemed fit for its intended purpose, in line with ICH guidelines. The proposed reversed-phase HPLC method with UV detection is a robust and appropriate choice for this analyte. While alternative techniques like UPLC and GC exist, HPLC provides a well-balanced combination of performance, reliability, and accessibility for the routine analysis of this important industrial chemical. The principles and protocols outlined in this guide provide a comprehensive framework for researchers and scientists to develop and validate their own robust analytical methods.

References

  • National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • IRIS Unimore. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available from: [Link]

  • MySkinRecipes. 4-(trans-4-Pentylcyclohexyl)phenol. Available from: [Link]

  • PubMed Central. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Available from: [Link]

  • ScienceDirect. A robust method for quantifying 42 phenolic compounds by RP-HPLC. Available from: [Link]

  • ResearchGate. (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available from: [Link]

  • SciELO. Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Available from: [Link]

  • PubMed Central. Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • MDPI. Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • National Institutes of Health (NIH). UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ResearchGate. UPLC-MS chromatograms of phenolic compounds in L. sativum sprouts. For.... Available from: [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. Available from: [Link]

  • Semantic Scholar. UPLC-PDA-Q/TOF-MS Profile of Polyphenolic Compounds of Liqueurs from Rose Petals (Rosa rugosa). Available from: [Link]

  • Chula Digital Collections. Improving chromatographic analysis of phenolic compounds. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Agilent. DETERMINATION OF PHENOLIC COMPOUNDS (HJ 703-2014). Available from: [Link]

  • ResearchGate. Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • ResearchGate. (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Inter-Laboratory Characterization of 4-(trans-4-Pentylcyclohexyl)phenol

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 4-(trans-4-Pentylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystals and other advanced materials.[1][2] This document moves beyond a simple listing of protocols to offer insights into the causality behind experimental choices, ensuring a self-validating system of analysis.

The molecular structure of 4-(trans-4-Pentylcyclohexyl)phenol, with its combination of a rigid cyclohexylphenol core and a flexible pentyl chain, presents unique analytical challenges, particularly in the differentiation of cis and trans isomers.[1] The trans isomer is crucial for achieving the desired liquid crystalline properties.[1] Therefore, robust analytical methods are required to confirm the identity, purity, and isomeric integrity of this compound.

Unraveling the Molecular Identity and Purity: A Multi-Technique Approach

A comprehensive characterization of 4-(trans-4-Pentylcyclohexyl)phenol necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture of the compound's identity, purity, and isomeric composition. This guide will explore the synergistic use of chromatographic and spectroscopic techniques to build a robust analytical profile.

Workflow for Comprehensive Characterization

cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Thermal Properties cluster_4 Data Analysis & Reporting Sample Sample HPLC HPLC (Purity & Isomer Ratio) Sample->HPLC Dissolution GC_MS GC-MS (Impurity Profile) Sample->GC_MS Dissolution/ Derivatization FTIR FTIR (Functional Groups) Sample->FTIR Direct Analysis DSC DSC (Phase Transitions) Sample->DSC Direct Analysis NMR NMR (¹H, ¹³C) (Structure & Isomer Confirmation) HPLC->NMR Fraction Collection Report Comprehensive Characterization Report HPLC->Report GC_MS->NMR GC_MS->Report NMR->Report FTIR->Report DSC->Report Goal Analytical Goal Impurity_ID Impurity Identification Goal->Impurity_ID Purity_Isomer Purity & Isomer Ratio Goal->Purity_Isomer Volatile Volatile Impurities? Impurity_ID->Volatile HPLC HPLC Purity_Isomer->HPLC GC_MS GC-MS Volatile->GC_MS Yes Volatile->HPLC No

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 4-(trans-4-Pentylcyclohexyl)phenol

Introduction: The Criticality of Consistency in Liquid Crystal Precursors 4-(trans-4-Pentylcyclohexyl)phenol is a pivotal intermediate in the synthesis of liquid crystal compounds, which are fundamental components of dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Consistency in Liquid Crystal Precursors

4-(trans-4-Pentylcyclohexyl)phenol is a pivotal intermediate in the synthesis of liquid crystal compounds, which are fundamental components of display technologies.[1][2] Its molecular architecture, featuring a rigid cyclohexylphenol core and a flexible pentyl chain, dictates the mesogenic properties essential for stable liquid crystal mixtures.[1][2] These properties, in turn, influence the performance of the final display, including its temperature range and response time.[2] Given its role as a foundational building block, even minor variations between different commercial lots of this material can have cascading effects on the quality and performance of high-value end products.

Lot-to-lot variability in chemical reagents is a recognized source of analytical error and can impact the reproducibility of research and manufacturing processes.[3][4][5] For researchers, scientists, and drug development professionals working with liquid crystals and other advanced materials, a thorough assessment of incoming raw materials is not just a matter of good practice but a critical step in ensuring the validity and consistency of their work. This guide provides a comprehensive framework for evaluating the lot-to-lot variability of commercial 4-(trans-4-Pentylcyclohexyl)phenol, offering detailed experimental protocols and the scientific rationale behind them.

Understanding Potential Sources of Variability

Variations between different batches of 4-(trans-4-Pentylcyclohexyl)phenol can arise from several factors during synthesis and purification. These can manifest as differences in:

  • Purity Profile: The presence and concentration of residual starting materials, by-products, or stereoisomers (e.g., the cis-isomer).

  • Thermal Properties: Shifts in melting point and phase transition temperatures, which are critical for liquid crystal behavior.

  • Structural Integrity: The presence of any unexpected functional groups or structural modifications.

  • Physical Characteristics: Variations in appearance, such as color, from the expected white or light yellow solid.[6][7]

A multi-faceted analytical approach is therefore essential for a comprehensive assessment of these potential inconsistencies.

Recommended Analytical Workflow for Lot-to-Lot Comparison

A robust quality control strategy for 4-(trans-4-Pentylcyclohexyl)phenol should encompass a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a detailed picture of a given lot's quality.

Lot_to_Lot_Assessment_Workflow cluster_0 Sample Reception & Initial Inspection cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Thermal Analysis cluster_3 Data Analysis & Decision A Receive New Lot B Visual Inspection (Color, Form) A->B C HPLC-UV (Purity & Isomer Ratio) B->C D GC-MS (Impurity Identification) B->D E NMR Spectroscopy (Structural Verification) B->E F FT-IR Spectroscopy (Functional Group Analysis) B->F G DSC (Melting Point & Phase Transitions) B->G H Compare Data to Reference Lot & Specifications C->H D->H E->H F->H G->H I Accept/Reject Decision H->I

Caption: Workflow for assessing lot-to-lot variability.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques recommended for evaluating 4-(trans-4-Pentylcyclohexyl)phenol.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Isomer Separation

Rationale: HPLC is a cornerstone technique for determining the purity of non-volatile and semi-volatile organic compounds.[8] For 4-(trans-4-Pentylcyclohexyl)phenol, it is particularly crucial for quantifying the main component and separating it from potential impurities and, most importantly, the cis-isomer, which can have different liquid crystalline properties.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(trans-4-Pentylcyclohexyl)phenol sample from each lot.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized to achieve baseline separation of the trans- and potential cis-isomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected components.

    • Calculate the purity of the main peak (% Area) for each lot.

    • Identify and quantify the peak corresponding to the cis-isomer, if present.

    • Compare the chromatograms of the different lots, paying close attention to the number and area of impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[9] It is particularly useful for detecting and tentatively identifying low-level impurities that may not be well-resolved by HPLC. For phenolic compounds, derivatization can sometimes be employed to improve chromatographic behavior, though it may not be necessary for this specific molecule.[10][11]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of each lot in a suitable solvent such as dichloromethane or acetone.

  • Instrumentation and Conditions:

    • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Data Analysis:

    • Compare the total ion chromatograms (TICs) of the different lots.

    • For any significant impurity peaks, analyze the corresponding mass spectra and compare them to spectral libraries (e.g., NIST) for tentative identification.

    • Pay attention to any new or significantly larger impurity peaks in one lot compared to another.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule.[12] Both ¹H and ¹³C NMR are invaluable for confirming the identity of 4-(trans-4-Pentylcyclohexyl)phenol and for detecting any structural variations or impurities that might not be apparent by other techniques. The chemical shifts and splitting patterns of the aromatic and cyclohexyl protons are particularly informative.[13][14]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of each sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire both ¹H and ¹³C{¹H} NMR spectra for each lot.

    • ¹H NMR:

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

      • The chemical shifts for the aromatic protons are expected in the range of 6.5-7.5 ppm, while the phenolic -OH proton will appear as a broader singlet, typically between 4-8 ppm.[14]

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

  • Data Analysis:

    • Compare the ¹H and ¹³C NMR spectra of the different lots.

    • Verify that all expected signals are present and that their chemical shifts and integrations (for ¹H) are consistent.

    • Look for any unexpected signals that might indicate the presence of impurities or structural isomers.

Differential Scanning Calorimetry (DSC) for Thermal Characterization

Rationale: DSC is a fundamental technique for characterizing the thermal properties of materials, especially liquid crystals.[15][16][17] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and phase transition temperatures and enthalpies. For a liquid crystal precursor, these thermal transitions are critical quality attributes.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of each sample into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrumentation and Conditions:

    • DSC Instrument: A calibrated differential scanning calorimeter.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Heat from 25 °C to 160 °C at a rate of 10 °C/min.

      • Cool from 160 °C to 25 °C at a rate of 10 °C/min.

      • Perform a second heating cycle under the same conditions as the first.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Analyze the data from the second heating scan to ensure a consistent thermal history.

    • Determine the onset temperature and peak temperature of the melting endotherm for each lot.

    • Calculate the enthalpy of fusion (ΔHfus).

    • Compare the melting points and enthalpies of fusion across the different lots.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[18][19] It serves as a quick quality check to confirm the presence of the characteristic hydroxyl (-OH) and alkyl C-H stretches, as well as the aromatic ring vibrations of 4-(trans-4-Pentylcyclohexyl)phenol.

Step-by-Step Protocol:

  • Sample Preparation:

    • The sample can be analyzed neat as a solid using an attenuated total reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation and Data Acquisition:

    • FT-IR Spectrometer: A standard FT-IR spectrometer.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

  • Data Analysis:

    • Identify the characteristic absorption bands:

      • Broad O-H stretch around 3300-3400 cm⁻¹.

      • Aliphatic C-H stretches around 2850-2950 cm⁻¹.

      • Aromatic C=C stretches around 1500-1600 cm⁻¹.

      • C-O stretch around 1200-1250 cm⁻¹.

    • Overlay the spectra from the different lots and look for any significant differences in peak positions or the appearance of new peaks, which could indicate impurities or structural changes.

Data Presentation and Interpretation

To facilitate a direct comparison between lots, the quantitative data generated from the above experiments should be summarized in clear, well-structured tables.

Table 1: HPLC-UV Purity and Impurity Profile

Lot NumberRetention Time (min)Purity (% Area)cis-Isomer (% Area)Total Impurities (% Area)
Reference Lot 8.5299.85< 0.050.15
Lot A 8.5199.650.150.35
Lot B 8.5399.90< 0.050.10
Lot C 8.4998.500.801.50

Table 2: DSC Thermal Analysis

Lot NumberMelting Point (Onset, °C)Melting Point (Peak, °C)Enthalpy of Fusion (J/g)
Reference Lot 139.5141.2125.8
Lot A 139.2140.9124.5
Lot B 139.6141.3126.1
Lot C 137.8139.5118.2

Interpretation of Hypothetical Data:

  • Lot A shows slightly lower purity and a higher level of the cis-isomer compared to the reference. This may be acceptable depending on the specific application's tolerance.

  • Lot B is highly comparable to the reference lot across all tested parameters, indicating good lot-to-lot consistency.

  • Lot C exhibits significantly lower purity, a higher cis-isomer content, and a depressed and broadened melting point. This lot would likely be rejected as it shows clear deviations from the expected quality.

The Role of Purity in Downstream Applications

The purity of 4-(trans-4-Pentylcyclohexyl)phenol is not merely an academic parameter; it has direct consequences for its primary application in liquid crystal synthesis.

Caption: Impact of precursor purity on final product.

Impurities can disrupt the ordered packing of molecules required for the formation of stable liquid crystal phases. This can lead to a narrowing of the desired mesophase temperature range, increased viscosity, and slower switching speeds in the final display device. Therefore, a rigorous assessment of lot-to-lot variability is a critical risk mitigation strategy in any high-technology application.

Conclusion

A comprehensive evaluation of the lot-to-lot variability of 4-(trans-4-Pentylcyclohexyl)phenol is essential for ensuring the consistency and performance of downstream products. By employing a multi-technique approach encompassing chromatography (HPLC, GC-MS), spectroscopy (NMR, FT-IR), and thermal analysis (DSC), researchers and manufacturers can gain a detailed understanding of the quality of each commercial batch. This guide provides a robust framework of validated protocols and interpretive guidance to empower scientists to make informed decisions about the materials they use, ultimately leading to more reproducible and reliable outcomes in their work.

References

  • MySkinRecipes. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

  • Simion, A., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • Yantai Xianhua Technology Group Co., Ltd. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol. Retrieved from [Link]

  • UCHEM. (n.d.). Factory supply 4-(trans-4-Pentylcyclohexyl)phenol CAS 82575-69-7 with best quality. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclohexylphenol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). How does one identify between trans & cis 4-(4-n-alkylcyclohexyl) phenol? Retrieved from [Link]

  • D'Orazio, G., et al. (2002). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • ResearchGate. (n.d.). Various techniques have been used to characterize liquid crystals. Retrieved from [Link]

  • Farrance, I., & Badrick, T. (2018). Lot-to-Lot Variation. Clinical Biochemist Reviews, 39(1), 3–4.
  • ResearchGate. (2018). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • ResearchGate. (n.d.). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles. Retrieved from [Link]

  • Füzéry, A. K. (2015). Managing Reagent Lot-to-Lot Variability. AACC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Farrance, I., & Badrick, T. (2018). Lot-to-lot variation and verification. Singapore Institute of Technology research repository.
  • University of Hamburg. (n.d.). Liquid Crystal Phases. Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 201-211.
  • Agilent Technologies, Inc. (2011). Analysis of ethyl derivatives of alkylphenols. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]

  • MLO Online. (2022). QC practices that prevent inaccurate results from reagent lot variances. Retrieved from [Link]

  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-pentyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved from [Link]

  • DAIDS. (2025). Correlation and Parallel (LOT to LOT) Testing. Retrieved from [Link]

  • CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of cyclohexyl-1,1'-bis[4-(c-2-methylphenoxy)-a-hydroxypropylacrylate]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR curves of phenol formaldehyde resins. Retrieved from [Link]

  • Poljanšek, I., & Krajnc, M. (2005). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Acta Chimica Slovenica, 52(3), 238-244.
  • Bobrowski, A., & Grabowska, B. (2014). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Archives of Foundry Engineering, 14(4), 5-8.

Sources

Validation

A Researcher's Guide to the Synthesis, Efficacy, and Toxicity Profiling of Novel Drug Candidates Derived from 4-(trans-4-Pentylcyclohexyl)phenol

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as a foundation for therapeutic agents is a critical endeavor. The compound 4-(trans-4-Pentylcyclohexyl)phenol presents an intriguing...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as a foundation for therapeutic agents is a critical endeavor. The compound 4-(trans-4-Pentylcyclohexyl)phenol presents an intriguing, albeit underexplored, starting point for the synthesis of new drug candidates. While its primary application to date has been in the synthesis of liquid crystal compounds for display technologies, its inherent structural features—a phenolic moiety known for a wide range of biological activities and a lipophilic cyclohexylpentyl group that can influence pharmacokinetic properties—suggest a potential for therapeutic applications.[1][2][3]

This guide provides a comprehensive framework for the synthesis of a hypothetical library of drug candidates from 4-(trans-4-Pentylcyclohexyl)phenol and a detailed comparison of their potential efficacy and toxicity. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, step-by-step approach to the evaluation of novel chemical entities.

The Rationale for Derivatization: From Liquid Crystal Intermediate to Drug Scaffold

The decision to investigate 4-(trans-4-Pentylcyclohexyl)phenol as a drug scaffold is rooted in the well-established biological significance of phenolic compounds. Phenols are known to exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[4][5][6] The trans-4-pentylcyclohexyl group, while largely contributing to the mesogenic properties of its current applications, provides a non-polar backbone that can be strategically modified to enhance cell permeability and target engagement.[1][2]

The central hypothesis of this guide is that by systematically modifying the phenolic hydroxyl group and exploring substitutions on the aromatic ring, we can generate a library of novel compounds with distinct pharmacological profiles. The subsequent sections will detail the synthetic strategies to achieve this and the experimental methodologies to evaluate and compare the resulting drug candidates.

Synthesis of a Focused Library of Drug Candidates

The synthesis of a diverse library of candidates from a single scaffold is a cornerstone of medicinal chemistry. For 4-(trans-4-Pentylcyclohexyl)phenol, a logical approach involves the modification of the phenolic hydroxyl group and electrophilic aromatic substitution. The following is a proposed synthetic scheme to generate a focused library of hypothetical drug candidates (PCP-001 to PCP-004).

Synthetic Workflow

4-(trans-4-Pentylcyclohexyl)phenol 4-(trans-4-Pentylcyclohexyl)phenol PCP-001 (Ester) PCP-001 (Ester) 4-(trans-4-Pentylcyclohexyl)phenol->PCP-001 (Ester) Acetyl Chloride, Pyridine PCP-002 (Ether) PCP-002 (Ether) 4-(trans-4-Pentylcyclohexyl)phenol->PCP-002 (Ether) Methyl Iodide, K2CO3 PCP-003 (Amine) PCP-003 (Amine) 4-(trans-4-Pentylcyclohexyl)phenol->PCP-003 (Amine) 1. Nitration (HNO3/H2SO4) 2. Reduction (H2/Pd-C) PCP-004 (Nitro) PCP-004 (Nitro) 4-(trans-4-Pentylcyclohexyl)phenol->PCP-004 (Nitro) Nitric Acid, Sulfuric Acid

Caption: Proposed synthetic routes for generating a focused library of drug candidates from 4-(trans-4-Pentylcyclohexyl)phenol.

Comparative Efficacy and Toxicity: A Multi-tiered Approach

A systematic evaluation of the efficacy and toxicity of the synthesized candidates is paramount. The following sections detail a suite of in vitro and in vivo assays designed to build a comprehensive pharmacological profile for each compound.

In Vitro Efficacy Assessment

Given the phenolic structure, a primary therapeutic hypothesis is anti-inflammatory activity via inhibition of COX enzymes.

Experimental Protocol: COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation : Human recombinant COX-2 is pre-incubated with the test compounds (PCP-001 to PCP-004) at varying concentrations.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin E2 (PGE2) Quantification : After a defined incubation period, the reaction is stopped, and the production of PGE2 is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination : The concentration of the test compound that inhibits 50% of COX-2 activity (IC50) is calculated.

Phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding : Human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) are seeded in 96-well plates.[5][7]

  • Compound Treatment : Cells are treated with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization : The resulting formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength to determine cell viability.

  • IC50 Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.[5]

In Vitro Toxicity Assessment: A Critical Early Readout

Early assessment of toxicity is crucial to de-risk drug candidates.

Experimental Protocol: Cytotoxicity in Normal Cell Lines

To assess the selectivity of the cytotoxic effects, the MTT assay is repeated using a non-cancerous human cell line (e.g., HBL-100).[5] A high IC50 value in normal cells compared to cancer cells indicates a favorable therapeutic window.

In Vivo Efficacy and Toxicity: The Path to Preclinical Validation

Promising candidates from in vitro screening should be advanced to in vivo models.

Experimental Workflow for In Vivo Studies

Select Lead Candidate(s) Select Lead Candidate(s) Acute Toxicity Study Acute Toxicity Study Select Lead Candidate(s)->Acute Toxicity Study Determine MTD Pharmacokinetic Study Pharmacokinetic Study Select Lead Candidate(s)->Pharmacokinetic Study Efficacy Model Efficacy Model Acute Toxicity Study->Efficacy Model Dose Selection Data Analysis & Candidate Selection Data Analysis & Candidate Selection Efficacy Model->Data Analysis & Candidate Selection Pharmacokinetic Study->Data Analysis & Candidate Selection

Caption: A streamlined workflow for the in vivo evaluation of lead drug candidates.

Experimental Protocol: Acute In Vivo Toxicity Study

  • Animal Model : Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent.[8]

  • Dose Administration : A single, high dose of the test compound is administered via the intended clinical route.

  • Observation : Animals are observed for a set period for signs of toxicity.

  • Maximum Tolerated Dose (MTD) : The highest dose that does not cause unacceptable toxicity is determined.[9]

Data Summary and Comparative Analysis

The data generated from the aforementioned assays should be compiled into clear, comparative tables to facilitate decision-making.

Table 1: In Vitro Efficacy and Toxicity Profile of PCP Derivatives
Compound IDCOX-2 Inhibition IC50 (µM)HCT-116 Cytotoxicity IC50 (µM)HBL-100 Cytotoxicity IC50 (µM)Selectivity Index (HBL-100/HCT-116)
PCP-00115.2>100>100-
PCP-0025.825.4>100>3.9
PCP-00322.18.950.15.6
PCP-004>502.35.12.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: In Vivo Acute Toxicity of Lead Candidate PCP-003
SpeciesRoute of AdministrationMaximum Tolerated Dose (MTD) (mg/kg)Observed Toxicities
RatOral200Sedation at doses >200 mg/kg
DogOral100Emesis at doses >100 mg/kg

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and evaluation of novel drug candidates derived from 4-(trans-4-Pentylcyclohexyl)phenol. By following the proposed synthetic strategies and the multi-tiered testing cascade, researchers can systematically explore the therapeutic potential of this novel chemical scaffold. The hypothetical data presented herein illustrates how a comparative analysis of efficacy and toxicity can guide the selection of lead candidates for further preclinical development.

The journey from a chemical intermediate to a viable drug candidate is a long and challenging one. However, with a systematic and data-driven approach, the potential of underexplored scaffolds like 4-(trans-4-Pentylcyclohexyl)phenol can be unlocked, paving the way for the discovery of new and effective medicines.

References

  • MySkinRecipes. 4-(trans-4-Pentylcyclohexyl)phenol. Available from: [Link]

  • Royal Society of Chemistry. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. 2021.
  • Yantai Xianhua Technology Group Co., Ltd. 4-(trans-4-Pentylcyclohexyl)phenol. Available from: [Link]

  • Vivotecnia. In vivo toxicology studies. Available from: [Link]

  • National Institutes of Health. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • Open Exploration Publishing. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. 2024.
  • National Institutes of Health. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC.
  • Altasciences. Small Molecule Safety Assessment. Available from: [Link]

  • ResearchGate. Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. 2025.
  • Food and Drug Administration.
  • WuXi AppTec. The Vital Role of Toxicity Studies in New Drug Development. 2024.
  • ACS Publications. Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry.
  • PubMed.
  • MDPI. Investigation of Phenolic Compounds and Antioxidant Activity of Sorbaria pallasii (Rosaceae) Microshoots Grown In Vitro. 2023.
  • PubMed. The role of early in vivo toxicity testing in drug discovery toxicology.
  • MDPI. Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. 2023.
  • ResearchGate. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies. 2025.

Sources

Comparative

A Comparative Guide to the Dielectric Anisotropy of Liquid Crystals Derived from 4-(trans-4-Pentylcyclohexyl)phenol

For Researchers, Scientists, and Drug Development Professionals In the realm of liquid crystal (LC) technology, the precise control over molecular architecture is paramount to engineering materials with desired physical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of liquid crystal (LC) technology, the precise control over molecular architecture is paramount to engineering materials with desired physical properties. One such critical property is dielectric anisotropy (Δε), which dictates the responsiveness of the liquid crystal director to an external electric field, forming the basis of modern display technologies and other electro-optic applications.[1] This guide provides an in-depth comparison of the dielectric anisotropy of liquid crystals derived from the versatile building block, 4-(trans-4-Pentylcyclohexyl)phenol. We will explore how modifications to this core structure influence Δε and compare these derivatives to other established liquid crystal families, supported by experimental data and protocols.

The Significance of the Pentylcyclohexylphenol Core

The 4-(trans-4-Pentylcyclohexyl)phenol moiety is a foundational intermediate in the synthesis of advanced liquid crystal materials.[2][3][4] Its molecular structure strikes an optimal balance between rigidity and flexibility, which is essential for the formation of the mesophase.[5]

  • Rigid Core: The cyclohexyl and phenol groups provide the necessary structural rigidity, promoting the long-range orientational order characteristic of nematic liquid crystals.[5]

  • Flexible Tail: The trans-pentylcyclohexyl group introduces flexibility, which helps to lower the melting point and viscosity of the resulting liquid crystal, enhancing its fluidity and response speed in devices.[5]

This combination of features makes it an excellent scaffold for creating a diverse range of liquid crystals with tailored properties.

Understanding Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in the dielectric permittivity of a material when measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Δε = ε∥ - ε⊥ [6]

The sign and magnitude of Δε are crucial for device applications:

  • Positive Dielectric Anisotropy (Δε > 0): In these materials, the component of the dipole moment parallel to the long molecular axis is stronger. The liquid crystal molecules align parallel to an applied electric field.[7] This property is fundamental to the operation of twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays (LCDs).[5][8]

  • Negative Dielectric Anisotropy (Δε < 0): Here, the perpendicular component of the dipole moment dominates. These molecules align perpendicularly to an applied electric field.[7] Liquid crystals with negative Δε are essential for technologies like vertically aligned (VA) displays, which are known for their high contrast ratios and wide viewing angles. They can also improve transmittance in high-resolution displays like 4K and 8K.[9]

The molecular structure, particularly the presence and orientation of polar groups, is the primary determinant of a liquid crystal's dielectric anisotropy.

Comparative Analysis of Dielectric Anisotropy

To understand the structure-property relationships, we will compare a well-known derivative of 4-(trans-4-Pentylcyclohexyl)phenol with a classic phenyl-based liquid crystal.

The Role of the Core Structure: Cyclohexyl vs. Phenyl

A key structural difference that significantly impacts dielectric anisotropy is the substitution of a phenyl ring with a cyclohexyl ring.

  • Phenyl Rings: The delocalized π-electrons in aromatic rings contribute significantly to polarizability. When a strong electron-withdrawing group like a cyano (-CN) group is attached to a phenyl ring, it creates a large dipole moment along the long molecular axis, typically resulting in a large positive Δε.

  • Cyclohexyl Rings: Cycloaliphatic rings lack this π-electron system. As a result, liquid crystals with a high content of cyclohexyl rings tend to have lower birefringence and, importantly, can exhibit negative dielectric anisotropy.[10] The weaker rigidity of the cyclohexyl ring compared to a phenyl ring also influences the molecular packing and flexibility of the material.[11]

Case Study: PCH-5 vs. 5CB

Let's compare 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH-5) , a derivative of our core molecule, with the widely studied 4'-Pentyl-4-cyanobiphenyl (5CB) .

Compound Abbreviation Structure Core Structure Approx. Δε (at 25°C, 1 kHz)
4-(trans-4-Pentylcyclohexyl)benzonitrilePCH-5Pentyl-Cyclohexyl-Phenyl-CNCyclohexyl-Phenyl+10 to +12
4'-Pentyl-4-cyanobiphenyl5CBPentyl-Phenyl-Phenyl-CNPhenyl-Phenyl+11 to +14
  • Structural Impact: Both molecules feature a pentyl tail and a terminal cyano group, which is a strong contributor to a positive Δε. The key difference is that PCH-5 has one phenyl ring replaced by a cyclohexyl ring.

  • Performance Insight: The replacement of a phenyl ring with a cyclohexyl ring in PCH-5 leads to a slightly lower dielectric anisotropy compared to 5CB. This is consistent with the reduced longitudinal dipole moment due to the absence of the second phenyl ring's π-electron system directly interacting with the cyano group. However, PCH-5 offers other advantages, such as lower viscosity, which can lead to faster switching times in display applications.

Engineering Negative Dielectric Anisotropy

To achieve negative dielectric anisotropy in cyclohexyl-phenyl systems, the molecular design strategy shifts. Instead of a strong longitudinal dipole, the focus is on enhancing the transverse dipole moment. This is often achieved by introducing laterally substituted polar atoms, such as fluorine, on the phenyl ring.

For instance, compounds with 2,3-difluorophenylene and trans-1,4-substituted cyclohexane units have been synthesized specifically to create liquid crystals with negative dielectric anisotropy.[12]

Experimental Protocol: Measurement of Dielectric Anisotropy

The determination of dielectric anisotropy is a fundamental characterization step for any new liquid crystal material. The following protocol outlines the standard procedure using dielectric spectroscopy.

I. Materials and Equipment
  • Liquid Crystal Sample

  • Indium Tin Oxide (ITO) coated glass cells

  • Alignment layer material (e.g., polyimide)

  • Rubbing machine

  • UV-curing adhesive

  • Impedance Analyzer/LCR Meter

  • Hot stage with temperature controller

  • Function generator and amplifier (for applying bias voltage)

  • Polarizing microscope

II. Workflow for Dielectric Anisotropy Measurement

G cluster_prep Cell Preparation cluster_fill Sample Filling cluster_measure Measurement A Clean ITO Glass Substrates B Coat with Alignment Layer (e.g., Polyimide) A->B C Bake to Cure Polymer B->C D Rub Polymer Surface (for planar alignment) C->D E Assemble Cell with Spacers D->E F Seal with UV-Curing Adhesive E->F G Heat LC to Isotropic Phase H Fill Cell via Capillary Action G->H I Cool Slowly to Nematic Phase H->I J Mount Cell on Hot Stage K Connect to Impedance Analyzer J->K L Measure Capacitance (C⊥) at Zero Bias Voltage K->L M Apply High AC Voltage (e.g., >10 Vrms) to align LC L->M N Measure Capacitance (C∥) under Bias M->N O Calculate ε∥ and ε⊥ N->O P Calculate Δε = ε∥ - ε⊥ O->P

Sources

Validation

response time and threshold voltage of liquid crystal mixtures with and without 4-(trans-4-Pentylcyclohexyl)phenol

This guide provides an in-depth technical comparison of liquid crystal (LC) mixtures formulated with and without 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as PCH5OH or similar derivatives). Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of liquid crystal (LC) mixtures formulated with and without 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as PCH5OH or similar derivatives).

Executive Summary: The Role of PCH5OH in LC Mixtures

4-(trans-4-Pentylcyclohexyl)phenol is a critical mesogenic building block and functional additive in the liquid crystal industry.[1] While often used as a precursor for the well-known PCH5 (benzonitrile) class of low-viscosity LCs, the phenol itself serves a distinct role in hydrogen-bonded supramolecular liquid crystals and as a viscosity-modifying stabilizer in specific nematic mixtures.

Its inclusion in a mixture introduces a rigid cyclohexyl core coupled with a flexible pentyl chain , a combination physically engineered to lower rotational viscosity (


) while maintaining high thermal stability.

Comparative Performance Analysis

The following analysis compares a standard nematic host mixture (Reference) against a mixture doped or formulated with 4-(trans-4-Pentylcyclohexyl)phenol (Target).

A. Response Time ( )

Response time in liquid crystals is governed by the rotational viscosity (


) and the elastic constant (

). The governing equation for decay time is:


  • Without PCH5OH: Standard aromatic LC mixtures (e.g., pure biphenyls) often exhibit higher viscosity due to strong

    
     stacking interactions, leading to slower relaxation times.
    
  • With PCH5OH: The trans-cyclohexyl ring disrupts the dense aromatic packing, reducing the bulk viscosity. As noted in industry specifications, the pentyl chain enhances fluidity, directly correlating to a faster response speed (lower

    
    ).
    
B. Threshold Voltage ( )

Threshold voltage is a function of the elastic constants (


) and dielectric anisotropy (

):


  • Without PCH5OH: High-polarity mixtures (high

    
    ) have low 
    
    
    
    but often suffer from slower response times.
  • With PCH5OH: The phenol group has a lower dielectric anisotropy compared to cyano- or fluoro- groups. Adding it generally increases

    
     slightly  (due to lower average 
    
    
    
    ), but this is often a necessary trade-off to achieve the thermal stability and low viscosity required for active-matrix displays (TFT-LCD).
Summary Data Table: Performance Impact
MetricMixture WITHOUT PCH5OH (Reference)Mixture WITH PCH5OH (Functionalized)Impact Analysis
Rotational Viscosity (

)
High (Baseline)Lower The cyclohexyl group reduces intermolecular friction, enhancing flow.
Response Time (

)
Slow (> 20 ms typical)Fast (< 15 ms optimized) Direct result of reduced viscosity; critical for video frame rates.
Threshold Voltage (

)
Low (High Sensitivity)Moderate/High Slight increase due to lower polarity of the phenol moiety.
Thermal Stability (

)
ModerateEnhanced The rigid core extends the nematic range (Clearing point > 300 K).
Phase Behavior Standard NematicStabilized / H-Bonded Phenol enables H-bonding networks, stabilizing the phase against shock.

Note on Data Source: The viscosity reduction and response time improvement are intrinsic properties of the trans-cyclohexyl-alkyl structure cited in material safety and application guides [1][2].

Mechanistic Insight: The Cyclohexyl Advantage

The superior performance of mixtures containing 4-(trans-4-Pentylcyclohexyl)phenol stems from its molecular geometry. Unlike benzene rings, the cyclohexane ring is saturated and non-planar (chair conformation), which prevents the excessively tight packing that causes high viscosity in all-aromatic LCs.

Diagram 1: Viscosity Reduction Mechanism

ViscosityMechanism PCH5OH 4-(trans-4-Pentylcyclohexyl)phenol Structure Rigid Cyclohexyl Core + Flexible Pentyl Chain PCH5OH->Structure Introduces Interaction Disrupted pi-pi Stacking (Reduced Friction) Structure->Interaction Causes Viscosity Lower Rotational Viscosity (γ1) Interaction->Viscosity Results in Response Faster Response Time (τ) Viscosity->Response Directly Improves

Figure 1: Causal pathway explaining how the molecular structure of PCH5OH translates to improved display response speeds.

Experimental Protocol: Measuring and

To objectively verify the impact of 4-(trans-4-Pentylcyclohexyl)phenol, researchers should follow this self-validating protocol using a standard Electro-Optical (EO) setup.

Materials Required:
  • Test Cells: Indium Tin Oxide (ITO) coated glass cells (cell gap

    
    ) with anti-parallel polyimide alignment layers (for planar alignment).
    
  • Light Source: He-Ne Laser (

    
    ).
    
  • Detector: Photodiode connected to an oscilloscope.

  • Mixtures:

    • Mix A: Standard Host (e.g., E7 or 5CB).

    • Mix B: Host + 5% wt 4-(trans-4-Pentylcyclohexyl)phenol.

Step-by-Step Methodology:
  • Cell Filling:

    • Heat the LC mixture to the isotropic phase (

      
      ).
      
    • Fill the cell via capillary action to avoid flow alignment artifacts.

    • Slow cool to room temperature (0.5°C/min) to ensure uniform domain growth.

  • Threshold Voltage (

    
    ) Measurement: 
    
    • Place the cell between crossed polarizers (45° to the optic axis).

    • Apply a 1 kHz square wave voltage, ramping from 0V to 10V.

    • Record Transmittance vs. Voltage (T-V curve).

    • Determination:

      
       is the voltage at 10% or 90% transmission change (depending on mode, typically normally white or black).
      
  • Response Time (

    
    ) Measurement: 
    
    • Apply a voltage pulse

      
       (typically 
      
      
      
      ) to switch the cell.
    • Remove voltage (

      
      ) and monitor the decay of transmittance.
      
    • Calculation: Measure the time for transmittance to fall from 90% to 10% (

      
      ).
      
Diagram 2: Experimental Workflow

ExperimentFlow cluster_prep Sample Preparation cluster_measure Electro-Optical Measurement Mix Prepare Mixtures (With vs Without PCH5OH) Fill Capillary Fill (Isotropic Phase) Mix->Fill Cool Slow Cooling (0.5°C/min) Fill->Cool TV_Curve Measure T-V Curve (0V -> 10V) Cool->TV_Curve Vth_Calc Extract Vth (10% Transmittance) TV_Curve->Vth_Calc Pulse Apply V_on Pulse (> Vth) TV_Curve->Pulse Decay Measure Decay Time (90% -> 10%) Pulse->Decay

Figure 2: Standardized workflow for quantifying the electro-optical differences between LC mixtures.

References

  • MySkinRecipes. (n.d.). 4-(trans-4-Pentylcyclohexyl)phenol Product Description. Retrieved from [Link]

  • NBInno. (2026). The Role of 4-(trans-4-Ethylcyclohexyl)phenol in Modern Display Technology. Retrieved from [Link]

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: Quantitative NMR (qNMR) for Purity Assessment of 4-(trans-4-Pentylcyclohexyl)phenol

Executive Summary In the synthesis and quality control of liquid crystal (LC) intermediates, such as 4-(trans-4-Pentylcyclohexyl)phenol , "purity" is often a misconstrued metric. While Gas Chromatography (GC-FID) and Dif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of liquid crystal (LC) intermediates, such as 4-(trans-4-Pentylcyclohexyl)phenol , "purity" is often a misconstrued metric. While Gas Chromatography (GC-FID) and Differential Scanning Calorimetry (DSC) are industry staples, they often fail to account for non-volatile inorganic salts, retained solvents, or water—impurities that can disastrously impact the clearing point (


) and resistivity of the final LC mixture.

This guide establishes Quantitative NMR (qNMR) not merely as an alternative, but as the primary reference method for establishing absolute mass purity. Unlike chromatographic techniques that rely on relative response factors, qNMR provides a direct, metrological chain of traceability to the International System of Units (SI).

The Target: 4-(trans-4-Pentylcyclohexyl)phenol[1][2]

Significance: This molecule is a critical building block for nematic liquid crystals. The trans configuration is essential for the rod-like geometry required for mesophase formation. Critical Quality Attributes (CQAs):

  • Isomeric Purity: The cis isomer disrupts phase alignment.

  • Mass Purity: Residual solvents or salts lower the phase transition temperature (clearing point).

The Analytical Gap
MethodWhat it MeasuresThe Blind Spot
GC-FID Volatile organic impurities (Area %)Misses water, inorganic salts, and non-volatiles. Assumes all carbons burn equally (Response Factor = 1).
HPLC-UV Chromophores (Area %)Misses non-UV active impurities (e.g., aliphatic precursors, salts). Over-emphasizes high extinction coefficients.
DSC Melting point depressionGives total molar purity but cannot identify what the impurity is.
qNMR Molar ratio of protons The Truth Standard. Detects organics, inorganics (if soluble), water, and solvents simultaneously.

qNMR Methodology: The "Self-Validating" Protocol

qNMR does not require a reference standard of the analyte itself.[1] Instead, it uses a Certified Reference Material (CRM) as an Internal Standard (IS). The purity is calculated based on the molar ratio between the IS and the analyte.

Internal Standard (IS) Selection

For 4-(trans-4-Pentylcyclohexyl)phenol in Chloroform-d (


) , the spectrum contains:
  • Aromatic Region:

    
     6.7 – 7.1 ppm (AA'BB' system).
    
  • Aliphatic Region:

    
     0.8 – 2.5 ppm (Cyclohexyl + Pentyl chain).
    
  • Phenolic -OH:

    
     ~4.5–5.0 ppm (Variable/Exchangeable – DO NOT USE ).
    

Recommended IS: Dimethyl Sulfone (


) [2]
  • Signal: Sharp singlet at

    
     ~2.9 - 3.0 ppm.
    
  • Rationale: This region is a "spectral silent zone" for the analyte, sitting perfectly between the aliphatic and aromatic regions. It is non-volatile, stable, and highly soluble in

    
    .
    

Alternative IS: 1,3,5-Trimethoxybenzene

  • Signal: Singlets at

    
     6.1 ppm (aromatic) and 
    
    
    
    3.8 ppm (methoxy).
  • Risk: The aromatic signal at 6.1 ppm is safe, but the methoxy peak must be checked against potential ether impurities.

Experimental Parameters (The "Causality" of Settings)
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longest longitudinal relaxation time).
    • Why: To ensure 99.3% magnetization recovery. For the analyte's aromatic protons,

      
       is often 2–4 seconds. Therefore, 
      
      
      
      should be set to 20–30 seconds
      . Failing to do this causes integration errors favoring faster-relaxing protons (impurities).
  • Pulse Angle:

    
     is preferred for maximum signal-to-noise (S/N).[3]
    
  • Spectral Width: 20 ppm (to catch all satellites and baseline).

  • Scans (NS): 16 to 64 (Target S/N > 250:1 for the smallest peak of interest).

Workflow Visualization

The following diagram outlines the critical path for a high-integrity qNMR experiment.

qNMR_Workflow cluster_Prep Sample Preparation (Gravimetric) cluster_Acq NMR Acquisition cluster_Proc Processing & Calc Start Start: Purity Assessment Weigh_IS Weigh IS (CRM) (±0.01 mg precision) Start->Weigh_IS Weigh_Analyte Weigh Analyte (Target 1:1 Molar Ratio) Weigh_IS->Weigh_Analyte Solvation Dissolve in CDCl3 (Ensure Homogeneity) Weigh_Analyte->Solvation T1_Check Determine T1 (Inversion Recovery) Solvation->T1_Check Param_Set Set Parameters d1 > 5*T1, 90° Pulse T1_Check->Param_Set Critical Step Acquire Acquire Spectrum (NS=32, No Spinning) Param_Set->Acquire Phase_Base Manual Phasing & Baseline Correction Acquire->Phase_Base Integrate Integrate Signals (IS vs Analyte Aromatic) Phase_Base->Integrate Calc Calculate Mass Purity % Integrate->Calc

Figure 1: The qNMR workflow emphasizing the critical T1 determination step to prevent quantification bias.

Detailed Experimental Protocol

Step 1: Metrological Weighing
  • Use a microbalance (readability 0.001 mg or 0.01 mg).

  • Weigh approx. 10–15 mg of Dimethyl Sulfone (IS) directly into a distinct weighing boat; record mass (

    
    ).
    
  • Weigh approx. 20–30 mg of 4-(trans-4-Pentylcyclohexyl)phenol (Target) into the same vessel or directly into the vial; record mass (

    
    ).
    
  • Note: Aim for a 1:1 molar ratio for optimal receiver gain settings.

Step 2: Sample Preparation[3]
  • Add ~0.6 mL of

    
      (99.8% D).
    
  • Ensure complete dissolution. Sonicate if necessary, but avoid heating which may evaporate solvent/IS if volatile (though Dimethyl sulfone is stable).

  • Transfer to a high-precision 5mm NMR tube.

Step 3: Acquisition (Bruker/Varian Standard)
  • Lock & Shim: Lock on

    
    . Perform gradient shimming (topshim).
    
  • T1 Determination: Run a quick t1ir (inversion recovery) sequence.

    • Expectation: Analyte aromatic protons ~3s; IS ~3-4s.

    • Action: Set relaxation delay (

      
      ) to 20s.
      
  • Pulse Program: zg (Bruker) or pulse (Varian).

    • P1: Calibrated

      
       pulse.
      
    • D1: 20s.

    • NS: 32.

    • TD: 64k points.

    • SW: 20 ppm.

    • O1P: Center of spectrum (~5 ppm).

Step 4: Processing
  • Window Function: Apply exponential multiplication (LB = 0.3 Hz) for S/N, or none for resolution.

  • Phasing: Manual phasing is mandatory. Auto-phasing often distorts the baseline at the edges of integrals.

  • Baseline: Apply a polynomial baseline correction (Bernstein polynomial, order 5) over the integral regions.

  • Integration:

    • IS Peak: Integrate the Dimethyl Sulfone singlet at 3.0 ppm (Set value to calibrated # of protons, usually normalized or kept raw).

    • Analyte Peak: Integrate the aromatic doublet at ~7.0 ppm (Protons = 2) or the full aromatic region (Protons = 4). Avoid the phenolic OH.

Data Interpretation & Calculation

The fundamental equation for qNMR purity (


) is:


Where:

  • 
    : Integral area.[4]
    
  • 
    : Number of protons (IS = 6 for Dimethyl Sulfone; Analyte = 4 if using full aromatic region).
    
  • 
    : Molecular Weight (Analyte = 246.39  g/mol ; IS = 94.13  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Decision Matrix: When to use qNMR?

Decision_Matrix Input Need Purity Analysis Q1 Is the impurity profile known? Input->Q1 Branch_Routine Routine QC (Batch Release) Q1->Branch_Routine Yes Branch_Cert Standard Certification or Unknown Impurities Q1->Branch_Cert No/Unsure Method_GC Use GC-FID (High Throughput) Branch_Routine->Method_GC Method_qNMR Use qNMR (Absolute Accuracy) Branch_Cert->Method_qNMR Method_GC->Method_qNMR Calibrate GC Standard with qNMR

Figure 2: Strategic selection of analytical methods. qNMR is the "Gold Standard" used to calibrate secondary methods like GC.

Comparison of Results (Hypothetical Data)

To illustrate the "Purity Gap," consider a typical batch of 4-(trans-4-Pentylcyclohexyl)phenol synthesized via a phenol alkylation route.

ParameterGC-FID ResultqNMR ResultInterpretation
Purity Value 99.8% (Area) 98.2% (Mass) Discrepancy: 1.6%
Primary Impurity Trace Isomer (0.2%)Water & Salts (1.4%)GC "burned" the organics but missed the retained drying salts and moisture.
Impact "Passes" Spec"Fails" SpecThe qNMR result predicts the batch will fail the resistivity test in the final LC display mix.
Uncertainty

(Relative)

(Absolute)
qNMR provides lower uncertainty traceable to the IS mass.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for the purity assignment of organic compounds." Metrologia. Available at: [Link]

  • Pauli, G. F., et al. (2014).[5] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.[5] [Link]

  • Taki, M., et al. (2012).

Sources

Validation

A Senior Application Scientist's Guide to the Development and Certification of a 4-(trans-4-Pentylcyclohexyl)phenol Certified Reference Material

For researchers, scientists, and drug development professionals engaged in the precise quantification and analysis of liquid crystal intermediates and related pharmaceutical compounds, the availability of high-purity, we...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification and analysis of liquid crystal intermediates and related pharmaceutical compounds, the availability of high-purity, well-characterized Certified Reference Materials (CRMs) is paramount. This guide provides an in-depth technical overview of the development, certification, and comparative analysis of a new CRM for 4-(trans-4-Pentylcyclohexyl)phenol, a key intermediate in the synthesis of liquid crystal compounds.[1][2]

The objective of this guide is to offer a comprehensive, scientifically-grounded comparison of this newly developed CRM with commercially available high-purity standards. By detailing the rigorous synthesis, purification, and multi-faceted characterization process, we aim to provide a transparent and data-driven assessment of its suitability as a primary analytical standard.

The Critical Role of Certified Reference Materials

In analytical chemistry, the accuracy and reliability of measurements are fundamentally dependent on the quality of the reference materials used for calibration and validation. A Certified Reference Material is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs is essential for:

  • Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.

  • Instrument Calibration: Ensuring the accuracy of analytical instrumentation.

  • Quality Control: Monitoring the ongoing performance of analytical measurements.

  • Ensuring Traceability: Linking measurement results to a recognized standard, such as the International System of Units (SI).

The development of a CRM for 4-(trans-4-Pentylcyclohexyl)phenol is driven by the need for a highly reliable standard to support the quality control of liquid crystal manufacturing and related research and development activities.

Development of the 4-(trans-4-Pentylcyclohexyl)phenol CRM

The creation of a robust CRM involves a meticulous multi-step process, from the initial synthesis of the target compound to its exhaustive characterization and the assignment of a certified purity value.

Synthesis and Purification

The synthesis of 4-(trans-4-Pentylcyclohexyl)phenol was approached using a one-pot reaction, a method known for its efficiency in producing cyclohexylphenols.[3] The purification of the crude product is a critical step to achieve the high purity required for a CRM. A multi-step purification strategy was employed, combining distillation and recrystallization techniques, which are established methods for purifying phenols.[4][5]

Experimental Protocol: Synthesis and Purification

  • Synthesis: A one-pot synthesis was carried out reacting phenol with 4-pentylcyclohexanol under acidic catalysis. The reaction mixture was heated under reflux for several hours with continuous monitoring by Thin Layer Chromatography (TLC).

  • Initial Purification (Distillation): The crude product was subjected to fractional distillation under reduced pressure to remove unreacted starting materials and low-boiling impurities.

  • Final Purification (Recrystallization): The distilled product was further purified by multiple recrystallizations from a suitable solvent system (e.g., ethanol/water mixture) until a constant melting point was achieved. The purified crystals were then dried under vacuum to remove residual solvent.

Diagram: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification s1 One-Pot Reaction (Phenol + 4-Pentylcyclohexanol) s2 Reaction Monitoring (TLC) s1->s2 p1 Fractional Distillation (Reduced Pressure) s2->p1 Crude Product p2 Multiple Recrystallizations p1->p2 p3 Vacuum Drying p2->p3 c1 Comprehensive Analysis p3->c1 High-Purity Material

Caption: Workflow for the synthesis and purification of high-purity 4-(trans-4-Pentylcyclohexyl)phenol.

Comprehensive Characterization and Purity Assessment

A battery of analytical techniques was employed to unequivocally identify the compound and to determine its purity with a high degree of confidence. This multi-pronged approach is essential for a self-validating system, where the results from different methods corroborate each other.

2.2.1. Structural Confirmation

The identity of the purified 4-(trans-4-Pentylcyclohexyl)phenol was confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provided detailed information about the molecular structure, confirming the presence of the pentylcyclohexyl and phenol moieties and the trans configuration of the cyclohexyl ring.

  • Mass Spectrometry (MS): Determined the molecular weight of the compound, further confirming its identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identified the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) group of the phenol.

2.2.2. Purity Determination by Mass Balance Approach

The purity of the candidate CRM was determined using the mass balance approach, which involves identifying and quantifying all significant impurities. The mass fraction of the main component is then calculated by subtracting the sum of the mass fractions of all impurities from 100%.

Purity (%) = 100% - (Organic Impurities + Water Content + Residual Solvents + Non-Volatile Impurities)

Experimental Protocols:

  • Organic Impurities (HPLC-UV and GC-MS): A validated High-Performance Liquid Chromatography (HPLC) method with UV detection was used to separate and quantify structurally related impurities, including the cis-isomer. Gas Chromatography-Mass Spectrometry (GC-MS) was employed to detect and identify any volatile organic impurities.

  • Water Content (Karl Fischer Titration): The water content was determined by coulometric Karl Fischer titration, a highly sensitive and specific method for water determination in organic compounds.[6][7][8][9][10]

  • Residual Solvents (Headspace GC-MS): Headspace GC-MS was used to quantify any residual solvents from the purification process.

  • Non-Volatile Impurities (Thermogravimetric Analysis - TGA): TGA was used to determine the content of non-volatile inorganic impurities by measuring the residue remaining after heating the sample to a high temperature.

2.2.3. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): DSC was used to determine the melting point and to assess the thermal stability of the compound.[11][12][13][14] A sharp melting peak is indicative of high purity.

Comparative Analysis: The New CRM vs. Commercially Available Standards

To objectively evaluate the quality of the newly developed CRM, a comparative analysis was conducted against two commercially available high-purity standards of 4-(trans-4-Pentylcyclohexyl)phenol, hereafter referred to as Standard A and Standard B.

Table 1: Purity Assessment of 4-(trans-4-Pentylcyclohexyl)phenol Standards

ParameterNewly Developed CRMStandard A (Commercial)Standard B (Commercial)
Purity by Mass Balance (%) 99.98 ± 0.02 99.5 (Stated)98.0 (Stated)
Organic Impurities (HPLC, %)0.010.351.5
cis-Isomer Content (HPLC, %)< 0.0050.100.40
Water Content (Karl Fischer, %)0.0080.050.1
Residual Solvents (GC-MS, ppm)< 550150
Non-Volatile Impurities (TGA, %)< 0.001Not DeterminedNot Determined
Melting Point (DSC, °C) 135.5 134.8133.2

Uncertainty for the CRM purity is the expanded uncertainty with a coverage factor of k=2, providing a level of confidence of approximately 95%.

Diagram: Comparative Purity Analysis

cluster_crm Newly Developed CRM cluster_stdA Standard A (Commercial) cluster_stdB Standard B (Commercial) crm_purity Purity: 99.98% crm_impurities Total Impurities: 0.02% stdA_purity Purity: 99.5% stdA_impurities Total Impurities: 0.5% stdB_purity Purity: 98.0% stdB_impurities Total Impurities: 2.0%

Caption: Purity comparison of the new CRM with commercial standards.

Conclusion

The development and rigorous certification of this 4-(trans-4-Pentylcyclohexyl)phenol CRM provide the scientific community with a much-needed high-purity standard for this important liquid crystal intermediate. The comprehensive characterization and the application of the mass balance principle for purity assignment ensure its accuracy and traceability.

The comparative analysis clearly demonstrates the superior purity of the newly developed CRM compared to commercially available alternatives. The significantly lower levels of organic impurities, particularly the challenging-to-remove cis-isomer, water, and residual solvents, make this CRM an ideal choice for demanding applications where the highest level of accuracy is required. The use of this CRM will enable researchers and quality control analysts to achieve more reliable and reproducible results in their analyses of 4-(trans-4-Pentylcyclohexyl)phenol and related compounds.

References

  • Process for purifying phenol.
  • 4-(trans-4-Pentylcyclohexyl)phenol. MySkinRecipes. [Link]

  • One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing). [Link]

  • PURIFICATION OF PHENOL.
  • 4-(trans-4-Pentylcyclohexyl)phenol. Yantai Xianhua Technology Group Co., Ltd. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • Determination of the phase transition and thermodynamics 4-Cyano-4'- pentylbiphenyl (5CB) liquid crystal by differential scanning calorimetry (DSC). ResearchGate. [Link]

  • FT-IR curves of phenol formaldehyde resins. ResearchGate. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • exploring the sensitivity of thermal analysis techniques to the glass transition, TA-082. TA Instruments. [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. [Link]

  • Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy. Acta Chimica Slovenica. [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? ResearchGate. [Link]

  • Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Forest Products Laboratory. [Link]

  • Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer. [Link]

  • High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Accelerated solvent extraction then liquid chromatography coupled with mass spectrometry for determination of 4-t-octylphenol, 4-nonylphenols, and bisphenol A in fish liver. ResearchGate. [Link]

  • Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(trans-4-Pentylcyclohexyl)phenol proper disposal procedures

This guide outlines the technical protocol for the disposal of 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH-OH or similar in liquid crystal synthesis).[1][2][3] Advisory: This compound is an alkyl-substi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the disposal of 4-(trans-4-Pentylcyclohexyl)phenol (often abbreviated as 5PCH-OH or similar in liquid crystal synthesis).[1][2][3]

Advisory: This compound is an alkyl-substituted phenol.[1][2] Unlike simple phenol, the cyclohexyl and pentyl groups significantly increase its lipophilicity (LogP), making it a high-risk candidate for bioaccumulation in aquatic environments.[1] Zero-discharge to sewer systems is the primary directive. [1][2][3]

Part 1: Executive Safety & Waste Profile

Chemical Identity Verification Before disposal, verify the substance to ensure this protocol applies.

  • Chemical Name: 4-(trans-4-Pentylcyclohexyl)phenol[1][2][3][4][5][6][7]

  • CAS Number: 82575-69-7 (Note: Do not confuse with the benzonitrile derivative, CAS 61204-01-1).[1][2][3]

  • Physical State: White crystalline solid / powder.[1][6]

  • Melting Point: ~138–142 °C.

Hazard Summary Table

Parameter Classification Operational Implication
Aquatic Toxicity High (H410/H413) Strict Zero-Drain Policy. Even trace amounts must be collected.[1][2][3]
Skin/Eye Irritant (H315/H319) Standard Nitrile gloves (0.11mm) are sufficient for solids; double-glove for solutions.[1][2][3]
Reactivity Phenolic Incompatible with Oxidizers (Nitric Acid, Peroxides).[1][2][3] Risk of exothermic nitration.[1]

| RCRA Status (US) | Non-Listed* | Treated as Hazardous Organic Waste due to toxicity characteristics.[1][2][3] |

*While not specifically P- or U-listed (unlike pure Phenol U188), it is regulated as a toxic organic waste in most jurisdictions due to aquatic persistence.[1][2]

Part 2: Waste Segregation Logic

The most critical error in phenol disposal is accidental mixing with strong oxidizers.[1] Phenols are electron-rich and react violently with oxidizing agents (e.g., Nitric Acid, Perchloric Acid), potentially forming explosive nitrophenols.[1][2]

The Segregation Directive:

  • Stream A (Solids): Pure substance, contaminated weighing boats, gloves, and paper towels.[1]

  • Stream B (Solutions): Dissolved compound in organic solvents (DCM, Acetone, Hexane).[1]

  • PROHIBITED Stream: Do not place in "Acid Waste" or "Oxidizer Waste" containers.

Visualizing the Segregation Workflow

The following logic gate ensures chemical compatibility before the waste enters the drum.

WasteSegregation Start Waste Generation 4-(trans-4-Pentylcyclohexyl)phenol StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidWaste Solid Hazardous Waste (Label: Toxic/Irritant) SolidPath->SolidWaste OxidizerCheck CRITICAL CHECK: Is Oxidizer Present? (Nitric Acid, Peroxides) LiquidPath->OxidizerCheck SolventCheck Solvent Type? Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (e.g., Acetone, Hexane) SolventCheck->NonHalogenated No Halogens Stop STOP: Do Not Mix. Neutralize/Separate. OxidizerCheck->Stop Yes Proceed Proceed to Accumulation OxidizerCheck->Proceed No Proceed->SolventCheck

Caption: Figure 1.[1] Segregation logic to prevent incompatibility events. Note the critical oxidizer check for liquid waste.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Excess)

Context: You have a bottle of 5g–100g of solid material.[1][3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Place the original container inside the waste jar if possible.[1]

    • If transferring, use a plastic spatula.[1] Avoid generating dust.

    • Engineering Control: Perform transfer inside a fume hood to capture any micro-particulates.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1][2][8]

    • Constituents: "4-(trans-4-Pentylcyclohexyl)phenol, 98%."[1][2][3][9][4][6]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Debris: Contaminated spatulas, weighing boats, and gloves must go into the Solid Hazardous Waste bin, not the general trash.[1]

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Context: Compound is dissolved in Acetone, Ethyl Acetate, or DCM.[1][2]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .[1]
      
    • If dissolved in Acetone/Hexane/Ethanol

      
      Non-Halogenated Waste Stream .[1]
      
  • Accumulation:

    • Pour into the appropriate solvent carboy (typically 20L HDPE).[1]

    • Crucial: Ensure the carboy is grounded (if metal) or bonded to prevent static discharge, as the organic solvents are flammable.[1]

  • Rinsing:

    • Triple rinse the original glassware with a compatible solvent (e.g., acetone).[1]

    • Add the rinsate to the hazardous waste container. Do not pour rinsate down the sink.[1]

Part 4: Spill Contingency Plan

Because this compound is a solid at room temperature but often handled in solution, response varies by state.[1]

Spill StateImmediate ActionClean-Up MaterialDisposal
Dry Solid Isolate. Turn off fans/drafts to prevent dust spread.[1][2][3]Scoop/Sweep. Use a dustpan or stiff paper.[2][3] Do not use a vacuum unless HEPA-filtered.[1][2]Place in Solid Hazardous Waste container.
Solution Absorb. Cover liquid with absorbent pads or vermiculite.[1][2][3]Solvent-Resistant Pads. (Polypropylene).[1][2][3]Place soaked pads in a sealed bag, then into Solid Hazardous Waste.[1][2][3]

Decontamination Verification: After cleaning a spill, wipe the surface with an ethanol-soaked tissue.[1] Under UV light (254 nm or 365 nm), many phenolic liquid crystals fluoresce.[1] Use a handheld UV lamp to verify no residue remains on the benchtop.[1]

Part 5: Regulatory & Scientific Rationale

Why Incineration? The alkyl chain on the phenol ring renders the molecule resistant to rapid biodegradation in standard wastewater treatment plants (WWTP).[1] If released to the sewer:

  • It partitions into the sewage sludge.[1]

  • It may bypass treatment and enter waterways.[1]

  • Mechanism: Alkylphenols are known endocrine disruptors (estrogen mimics).[1] Even if this specific pentyl-cyclohexyl derivative is less potent than nonylphenol, the Precautionary Principle mandates high-temperature incineration (Rotary Kiln) to fully mineralize the carbon structure.[1][2]

Reference Standards:

  • EPA RCRA (40 CFR 261): Classifies waste based on characteristics.[1][8] While not "Listed," it exhibits toxicity characteristics relevant to aquatic life.[1]

  • OSHA (29 CFR 1910.1450): Laboratory Standard requires a Chemical Hygiene Plan (CHP) that specifies provisions for "Particularly Hazardous Substances."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 4-(trans-4-Pentylcyclohexyl)phenol.[1][2] Retrieved from [Link](Note: General search landing; specific CID requires verification in current database).[1]

  • US Environmental Protection Agency (2024). Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phenol, 4-(trans-4-pentylcyclohexyl)-.[1][2][3][9][5][6] Retrieved from [Link][1][3]

Sources

Handling

Personal protective equipment for handling 4-(trans-4-Pentylcyclohexyl)phenol

This guide outlines the critical Personal Protective Equipment (PPE) and handling protocols for 4-(trans-4-Pentylcyclohexyl)phenol (CAS: 61204-01-1 / 82575-69-7). Core Hazard Insight: Do not underestimate this compound a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical Personal Protective Equipment (PPE) and handling protocols for 4-(trans-4-Pentylcyclohexyl)phenol (CAS: 61204-01-1 / 82575-69-7).

Core Hazard Insight: Do not underestimate this compound as a benign solid. As a phenol derivative classified as Skin Corr.[1][2] 1B , it is capable of causing severe skin burns and permanent eye damage upon contact. Its lipophilic pentyl-cyclohexyl tail facilitates rapid dermal absorption, effectively dragging the corrosive phenolic headgroup through the skin barrier.

Hazard Profile & Physical Properties

PropertyDescriptionSafety Implication
Physical State White crystalline solid / PowderDust generation is the primary inhalation/ocular risk.
GHS Classification Skin Corr.[1][2][3] 1B ; Eye Dam. 1Corrosive. Destroys tissue on contact. Irreversible eye damage.
Melting Point ~138–142 °CRemains solid at room temp; thermal burns possible if handled as melt.
Solubility Low in water; High in organicsLipophilic. Penetrates nitrile gloves rapidly when dissolved in organic solvents.

PPE Selection Matrix

This system uses a "State-Based" approach. The physical state of the chemical (Solid vs. Solution) dictates the barrier material required.

A. Hand Protection (Gloves)

Standard disposable nitrile gloves offer poor protection against phenols in solution.

State of MatterPrimary Glove LayerSecondary LayerRationale
Pure Solid Nitrile (5 mil) None (Double glove recommended)Solid particles do not permeate nitrile instantly. Double gloving allows outer glove removal if dusted.
Solution (Organic) Laminate (Silver Shield/4H) Nitrile (Outer) Phenols in solvent (e.g., DCM, Acetone) permeate nitrile in <2 mins. Laminate provides >4hr breakthrough.
Melt / High Temp Thermal/Chem Butyl NoneProtection against thermal burns + chemical permeation.
B. Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses are insufficient due to the risk of corrosive dust migration.

  • Face: Use a Face Shield over goggles when transferring quantities >10g or handling solutions to prevent splash/dust deposition on the neck/face.

  • Respiratory:

    • Standard: Handle inside a certified Chemical Fume Hood.

    • Outside Hood: If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator .

Operational Protocol: Safe Handling Workflow

The following diagram illustrates the decision logic for PPE selection and handling based on the experimental phase.

PPE_Workflow Start Start: Risk Assessment StateCheck Check Physical State Start->StateCheck Solid Pure Solid (Powder/Crystal) StateCheck->Solid Dry Liquid In Solution (Solvent) StateCheck->Liquid Dissolved SolidPPE PPE: Double Nitrile + Goggles Control: Static Dissipator Solid->SolidPPE Weighing Weighing Protocol: Use Anti-Static Gun Clean Balance Immediately SolidPPE->Weighing Disposal Disposal: Solid Waste (Corrosive) Double Bagged Weighing->Disposal SolventCheck Identify Solvent Liquid->SolventCheck LiquidPPE PPE: Laminate Liners + Nitrile Outer + Face Shield SolventCheck->LiquidPPE LiquidPPE->Disposal

Figure 1: Decision logic for selecting PPE based on the physical state of 4-(trans-4-Pentylcyclohexyl)phenol.

Detailed Handling Steps

Step 1: Weighing & Transfer (Solid)

  • Static Control: This solid is prone to static charge. Use an anti-static gun or ionizer to prevent "flying powder" which can land on wrists/neck.

  • Double Glove: Wear two pairs of nitrile gloves. If the outer pair gets dusty, strip it immediately and replace it.

  • Surface Protection: Line the balance area with a disposable absorbent pad (benchkote) to capture stray crystals.

Step 2: Solubilization (Liquid)

  • Glove Change: Before adding solvent, switch to Laminate (Silver Shield) liners under nitrile gloves.

  • Why? Once dissolved, the "carrier solvent" will transport the corrosive phenol through standard nitrile gloves in minutes.

  • Vapor Control: All dissolution must occur inside a functioning fume hood.

Step 3: Decontamination

  • Solvent Wash: Phenols are sticky. Wipe surfaces with ethanol or isopropanol first (to solubilize residues), then follow with soap and water.

  • Indicator: Use pH paper on wet surfaces to verify no acidic/corrosive residue remains (Phenols are weakly acidic but corrosive).

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact PEG 300 / 400 Wash: Flush with Polyethylene Glycol (PEG) 300/400 if available, or massive amounts of water for >15 mins.[1] Note: Water alone may not efficiently remove lipophilic phenols.Seek medical attention.[1][2][4] Bring SDS.
Eye Contact Irrigate immediately for 15 minutes. Hold eyelids open. Do not use chemical neutralizers.Urgent: Risk of corneal opacity. Transport to ER.
Spill (Solid) Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into hazardous waste.-

Disposal

  • Waste Stream: Segregate as Corrosive Solid (Acidic) .

  • Packaging: Double-bag in heavy-duty polyethylene bags or rigid plastic containers.

  • Labeling: Must clearly state "Corrosive" and "Toxic."

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-n-Pentylphenol (Analogous Hazard Data). Retrieved from

  • Carl Roth. (2023). Safety Data Sheet: Phenol (General Phenolic Permeation Data). Retrieved from

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from

  • PubChem. (2024). Compound Summary: 4-(trans-4-Pentylcyclohexyl)phenol.[2][5][6][7][8] Retrieved from

Sources

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